Dioctyl ether
Description
Di-n-octyl ether is a liquid. (NTP, 1992)
1,1'-Oxybisoctane is an ether.
Structure
3D Structure
Properties
IUPAC Name |
1-octoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOXAZJBOMXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862324 | |
| Record name | Dicaprylyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-octyl ether is a liquid. (NTP, 1992), Liquid, Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
572 °F at 760 mmHg (NTP, 1992) | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 212 °F (NTP, 1992) | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.82 (NTP, 1992) - Less dense than water; will float | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
8.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
629-82-3 | |
| Record name | DI-N-OCTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20280 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicaprylyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicaprylyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dioctyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAPRYLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JZM5516Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dioctyl Ether: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of dioctyl ether, a versatile organic compound with significant applications in research, particularly in nanoparticle synthesis and as an excipient in pharmaceutical formulations. This document outlines its key physicochemical characteristics, details general experimental protocols for their determination, and illustrates the interplay between its properties and applications.
Core Physical and Chemical Properties
This compound, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a colorless, clear liquid with the chemical formula C16H34O. Its high boiling point, low volatility, and chemical stability make it a valuable solvent and medium for various chemical reactions and formulations.[1]
General Properties
| Property | Value | Reference |
| Molecular Formula | C16H34O | [2] |
| Molecular Weight | 242.44 g/mol | [2] |
| Appearance | Colorless, clear liquid | |
| CAS Number | 629-82-3 | [2] |
Physicochemical Data
The following table summarizes the key quantitative physical properties of this compound, crucial for its application in research and development.
| Property | Value | Temperature (°C) | Pressure | Reference |
| Boiling Point | 286-287 °C | 760 mm Hg | [2] | |
| Melting Point | -7.6 °C | 760 mm Hg | [2] | |
| Density | 0.806 g/mL | 25 °C | ||
| Refractive Index (n20/D) | 1.433 | 20 °C | ||
| Flash Point | > 110 °C | |||
| Vapor Pressure | < 0.40 hPa | 20 °C | ||
| Water Solubility | 0.1 g/L | 20 °C | ||
| logP (Octanol/Water) | > 5.7 | 23 °C | ||
| Surface Tension | 56.5 mN/m | 26 °C | ||
| Viscosity | 3.7 cP |
Research Applications
This compound's unique combination of physical properties lends itself to a variety of research applications, primarily as a high-boiling point solvent and a non-polar medium.
-
Nanoparticle Synthesis: Its high boiling point and stability make it an excellent solvent for the synthesis of monodisperse metallic and metal oxide nanoparticles, such as iron and cobalt ferrite nanocrystals.[1] The ability to achieve high reaction temperatures allows for better control over nanoparticle size, crystallinity, and morphology.
-
Drug Development and Formulation: In the pharmaceutical industry, this compound is utilized as a skin-conditioning agent and emollient in topical and dermatological formulations.[3] Its non-polar nature and low water solubility make it a suitable vehicle for hydrophobic drug molecules, potentially enhancing their delivery and skin penetration.
-
Solvent in Organic Synthesis: Due to its chemical inertness and high boiling point, it can be used as a solvent for organic reactions that require elevated temperatures.[4] Its low reactivity prevents interference with the desired chemical transformations.[4]
The following diagram illustrates the relationship between the physical properties of this compound and its primary research applications.
Experimental Protocols
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like this compound, a common method is distillation.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[5]
-
Melting Point Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is widely used for crystalline solids.
-
Apparatus: Melting point apparatus (with a heated block and a magnifying lens), capillary tubes.
-
Procedure:
-
A small amount of solidified this compound is introduced into a capillary tube.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
The sample is heated at a controlled rate.[6]
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6]
-
Density Measurement (OECD Guideline 109)
Density is the mass per unit volume of a substance. For liquids, this can be determined using a pycnometer or a hydrometer.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.[7]
-
The mass of the pycnometer filled with the liquid is measured.[7]
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a liquid and can be measured using a refractometer.
-
Apparatus: Abbe refractometer, constant temperature water circulator.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach the desired temperature, maintained by the water circulator.
-
The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.
-
The refractive index is read from the instrument's scale.
-
Water Solubility (OECD Guideline 105)
This guideline describes methods for determining the water solubility of substances. For a substance with low solubility like this compound, the column elution method is suitable.
-
Apparatus: A column packed with an inert support material coated with the test substance, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., GC-MS).
-
Procedure:
-
The inert support material is coated with an excess of this compound.
-
The coated material is packed into a column.
-
Water is passed through the column at a slow, constant flow rate.[8]
-
The concentration of this compound in the eluted water is measured at regular intervals until it becomes constant, indicating saturation.[8]
-
The water solubility is the average of the concentrations from at least five consecutive samples.[8]
-
Vapor Pressure (OECD Guideline 104)
This guideline provides several methods for determining the vapor pressure of a substance. For a low-volatility compound like this compound, the gas saturation method is appropriate.[9][10]
-
Apparatus: A temperature-controlled chamber, a carrier gas supply, a saturation column containing the test substance on an inert support, and a trapping system to collect the vapor.
-
Procedure:
-
A stream of inert gas (e.g., nitrogen) is passed through the saturation column containing this compound at a known, constant temperature and flow rate.[11]
-
The gas becomes saturated with the vapor of the substance.[11]
-
The vapor is collected in a trapping system, and the amount of trapped substance is quantified.[11]
-
The vapor pressure is calculated from the amount of substance collected, the volume of carrier gas passed through the column, and the temperature.[11]
-
Conclusion
This compound possesses a unique set of physical properties that make it a valuable tool in various research and development areas. Its high thermal stability, chemical inertness, and non-polar character are particularly advantageous in the fields of nanoparticle synthesis and pharmaceutical sciences. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters, ensuring reliable data for research applications.
References
- 1. This compound | 629-82-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Dicaprylyl Ether | this compound | Cosmetic Ingredients Guide [ci.guide]
- 4. labinsights.nl [labinsights.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. filab.fr [filab.fr]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. consilab.de [consilab.de]
dioctyl ether CAS number and molecular formula
An In-depth Technical Guide to Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 629-82-3), a versatile organic compound with significant applications in research and pharmaceutical development. This document elucidates its chemical and physical properties, details established synthesis protocols, and explores its utility as a solvent and formulation excipient. All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental workflows and logical diagrams generated using Graphviz to visually represent key processes involving this compound.
Chemical Identification and Properties
This compound, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a symmetrical ether characterized by the molecular formula C16H34O.[1][2][3] It is a stable, colorless, and nearly odorless liquid at room temperature.[4] Its high boiling point and low reactivity make it a suitable solvent for various chemical reactions and a desirable component in cosmetic and pharmaceutical formulations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 629-82-3 | [1][2] |
| Molecular Formula | C16H34O | [1][2][3] |
| Molecular Weight | 242.44 g/mol | [1][2] |
| Appearance | Colorless liquid | [4] |
| Melting Point | -7.6 °C | [1][4] |
| Boiling Point | 286-287 °C | [1][4] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Refractive Index | 1.433 at 20 °C | [1] |
| Solubility in Water | 0.1 g/L at 20 °C | |
| Synonyms | Di-n-octyl ether, 1,1'-Oxybisoctane, Caprylic ether, Dicaprylyl ether | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The two primary routes are the dehydration of 1-octanol and the reductive coupling of 1-octanal.
Dehydration of 1-Octanol
A common industrial method for producing symmetrical ethers is the acid-catalyzed dehydration of the corresponding alcohol. In this process, two molecules of 1-octanol are condensed to form one molecule of this compound and one molecule of water.
Experimental Protocol:
-
Catalyst Preparation: An acidic catalyst, such as sulfuric acid or a solid acid catalyst (e.g., an ion-exchange resin), is prepared.
-
Reaction Setup: 1-octanol and the acid catalyst are added to a reaction vessel equipped with a distillation apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 150 to 200°C. The reaction time can vary from several hours to a full day depending on the catalyst and temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or filtered off. The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO4). The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound via Dehydration of 1-Octanol.
Reductive Coupling of 1-Octanal
An alternative laboratory-scale synthesis involves the reductive coupling of 1-octanal in the presence of a silane reducing agent and a catalyst.
Experimental Protocol:
-
Reactant Mixture: To a round-bottom flask, add 1-octanal (1.0 equivalent), dimethylphenylsilane (1.2 equivalents), mesitylene (as an internal standard), and anhydrous 1,1,2,2-tetrachloroethane as the solvent.
-
Catalyst Addition: Add a catalytic amount of CNH/MoO2 (0.1 mol% Mo).
-
Reaction Conditions: The reaction mixture is stirred vigorously (e.g., 500 rpm) and heated to 100°C for 3 hours under a condenser.
-
Analysis: The reaction progress and yield can be monitored by taking samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound in high purity.
Caption: Synthesis of this compound via Reductive Coupling of 1-Octanal.
Applications in Research and Development
This compound's chemical inertness and high boiling point make it a valuable solvent in various research and industrial applications.
High-Temperature Organic Synthesis
This compound serves as a high-boiling solvent for organic reactions that require elevated temperatures. Its stability under these conditions prevents unwanted side reactions with the solvent. It has been notably used in the synthesis of nanoparticles, where high temperatures are often necessary to control particle size and crystallinity. For instance, it has been employed in the preparation of monodisperse iron nanoparticles and cobalt ferrite nanocrystals.
Component in Pharmaceutical and Cosmetic Formulations
In the pharmaceutical and cosmetic industries, this compound (often referred to as dicaprylyl ether) is utilized as an emollient and skin-conditioning agent. Its non-greasy feel and ability to improve the spreadability of formulations make it a popular choice in creams, lotions, and sunscreens. It can also act as a solvent for lipophilic active ingredients, enhancing their delivery into the skin.
Caption: Key Application Areas of this compound.
Safety and Handling
This compound is considered stable and combustible but not highly flammable. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable chemical with a well-defined property profile that lends itself to a range of applications, from a high-temperature solvent in chemical synthesis to a functional ingredient in pharmaceutical and cosmetic formulations. The synthesis methods are well-established, allowing for its production at both laboratory and industrial scales. Its stability and low toxicity profile make it a favorable choice for researchers and formulators in various scientific disciplines.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols for the handling and storage of dioctyl ether (also known as octyl ether). Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate the risks associated with this chemical, including the potential for peroxide formation.
General Safety and Hazard Information
This compound is a colorless liquid that is generally considered stable.[1][2] However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light.[1][3][4][5] It is combustible and incompatible with strong oxidizing agents and acids, with which it may react violently.[1][2][3] While not classified as a hazardous substance by all sources, it is crucial to treat it with care, as inhalation of vapors may cause drowsiness and dizziness, and skin contact may lead to dryness or cracking with repeated exposure.[1] Accidental ingestion can be harmful.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
-
Eye Protection : Chemical safety goggles or glasses with side shields are mandatory.[1][6]
-
Skin Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] The specific type and thickness of the glove should be selected based on the nature and duration of the task. An impervious lab coat or apron and closed-toe shoes are also necessary to protect against splashes.[1][6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]
Safe Handling Procedures
All personnel handling this compound must be thoroughly trained on its hazards and the proper handling procedures.
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the inhalation of vapors.[1]
-
Avoiding Ignition Sources : Keep this compound away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[1] It is a combustible liquid.[1][2]
-
Grounding : To prevent the buildup of static electricity, which could ignite vapors, ensure that all containers and transfer equipment are properly grounded.
-
Peroxide Prevention : Do not allow this compound to be exposed to air and light for extended periods. Containers should be kept tightly sealed when not in use and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Spill Management : In the event of a spill, immediately remove all ignition sources. For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.[1]
Storage Requirements
Proper storage of this compound is critical to maintaining its stability and preventing the formation of hazardous peroxides.
-
Containers : Store in the original, tightly sealed container from the manufacturer.[1] If transferring to a new container, ensure it is appropriate for storing ethers and is properly labeled.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][6] A dedicated flammable liquids storage cabinet is recommended.
-
Incompatibilities : Segregate this compound from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2][3]
-
Labeling : All containers of this compound must be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking the age of the chemical and its potential for peroxide formation.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₃₄O |
| CAS Number | 629-82-3 |
| Boiling Point | 286-287 °C |
| Melting Point | -7.6 °C |
| Flash Point | 110 °C (closed cup)[6][7] |
| Specific Gravity | 0.806 g/mL at 25 °C |
| Vapor Density | >1 (Air = 1)[1] |
| Water Solubility | 0.1 g/L at 20 °C[6] |
Experimental Protocols for Peroxide Detection
Regular testing for peroxides is a critical safety measure for all stored ethers, including this compound. It is recommended to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months).
Method 1: Peroxide Test Strips (Semi-Quantitative)
This method is rapid and suitable for routine screening.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Distilled water
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Allow the solvent to evaporate from the strip.
-
Add one drop of distilled water to the test pad on the strip.
-
After the time specified by the manufacturer (typically 5-15 seconds), compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.
Method 2: Potassium Iodide (KI) Test (Qualitative)
This is a more sensitive qualitative test for the presence of peroxides.
Materials:
-
Sample of this compound
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the solution. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the key decision points and procedures for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Dicaprylyl Ether | C16H34O | CID 12399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. This compound | 629-82-3 [chemicalbook.com]
- 7. This compound, 629-82-3 [thegoodscentscompany.com]
Unveiling the Potential of Dioctyl Ether: A Technical Guide to its Solvent Properties for Researchers and Drug Development Professionals
An in-depth exploration of the physical, chemical, and solubility characteristics of dioctyl ether, this guide provides a comprehensive resource for scientists and professionals in pharmaceutical development and chemical research. It details experimental protocols for solvent property determination and visualizes key workflows, offering a foundational understanding of this versatile, non-polar solvent.
This compound, a high-boiling point, non-polar aprotic solvent, presents a unique set of properties that make it a valuable tool in various chemical applications, including organic synthesis and nanoparticle fabrication. Its chemical inertness and low water solubility are particularly advantageous in specific reaction environments. This guide consolidates key technical data, outlines experimental methodologies, and provides visual representations of its application in scientific workflows.
Core Solvent Properties of this compound
This compound, with the chemical formula C₁₆H₃₄O, is a colorless to light yellow, clear liquid.[1] Its long alkyl chains contribute to its non-polar nature and high boiling point. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₆H₃₄O | [1][2] |
| Molar Mass | 242.44 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 0.806 g/mL at 25 °C | [1] |
| Melting Point | -7.6 °C | [1] |
| Boiling Point | 286-287 °C | [1] |
| Flash Point | >110 °C | [3] |
| Refractive Index | 1.433 at 20 °C | [1] |
| Water Solubility | 0.1 g/L at 20 °C | [1][3] |
Chemical Stability and Reactivity: this compound is a stable compound under standard conditions. As an ether, it can act as a base and may react violently with strong oxidizing agents. Ethers also have a tendency to form unstable peroxides when exposed to oxygen.[4]
Understanding Solubility in this compound: A Theoretical and Practical Approach
The principle of "like dissolves like" is fundamental to predicting solubility. As a non-polar solvent, this compound is an excellent solvent for other non-polar compounds. A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). These parameters are based on the energy of vaporization of a liquid and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
The Hansen Solubility Parameters for this compound are presented in Table 2.
| Hansen Solubility Parameter | Value (MPa⁰.⁵) |
| δD (Dispersion) | 15.8 |
| δP (Polar) | 2.1 |
| δH (Hydrogen Bonding) | 2.0 |
A substance is more likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher likelihood of solubility.
Qualitative Solubility of Common Chemical Classes
Based on its non-polar nature, the expected solubility of various chemical classes in this compound is summarized in Table 3.
| Chemical Class | Expected Solubility in this compound |
| Alkanes | High |
| Aromatic Hydrocarbons | High |
| Halogenated Hydrocarbons | Moderate to High |
| Ethers | High (Miscible) |
| Ketones | Low to Moderate |
| Aldehydes | Low to Moderate |
| Alcohols | Low |
| Carboxylic Acids | Very Low |
| Water | Very Low |
| Inorganic Salts | Insoluble |
Quantitative Solubility Data for Pharmaceuticals in Ethers
While specific quantitative solubility data for a wide range of pharmaceuticals directly in this compound is not extensively available in public literature, data for the related solvent, diethyl ether, can provide some indication of behavior for non-polar drug molecules. It is crucial to note that these values are not directly transferable to this compound but can serve as a preliminary guide.
| Pharmaceutical | Qualitative Solubility in Diethyl Ether | Quantitative Solubility in Diethyl Ether | References |
| Ibuprofen | Soluble | >100 mg/mL | [5] |
| Naproxen | Slightly Soluble | 1 part in 40 parts ether | [6] |
| Salicylic Acid | Soluble | 1 g in 3 mL | [7] |
| Testosterone | Slightly Soluble | 1 part in 100 parts ether | [2] |
| Progesterone | - | - |
Disclaimer: The quantitative solubility data presented is for diethyl ether and should be used with caution as a proxy for this compound. Experimental verification is essential for any application.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a solid compound in a solvent.
Materials:
-
Solid solute
-
This compound (or other solvent)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid solute to a vial.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to allow for initial sedimentation.
-
Centrifuge the vial to sediment the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent if necessary.
-
Quantify the concentration of the solute in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility of the compound in this compound (e.g., in mg/mL or mol/L).
Determination of Hansen Solubility Parameters
This protocol describes a general method for the experimental determination of Hansen Solubility Parameters for a solid material.
Materials:
-
Solid material of interest
-
A set of well-characterized solvents with known HSPs (at least 20-30 solvents covering a range of polarities and hydrogen bonding capabilities)
-
Small vials or test tubes
-
Vortex mixer
-
Visual assessment criteria (e.g., completely dissolved, partially dissolved, swollen, no change)
Procedure:
-
Place a small, known amount of the solid material into each vial.
-
Add a known volume of each of the different test solvents to the vials.
-
Vortex each vial to ensure thorough mixing.
-
Allow the vials to stand at a constant temperature and observe the interaction between the solid and the solvent over a period of time.
-
Classify the interaction for each solvent as "good" (e.g., completely dissolved) or "bad" (e.g., no change).
-
The HSPs of the "good" solvents are then used to define a sphere in the three-dimensional Hansen space.
-
The center of this sphere represents the Hansen Solubility Parameters of the solid material. This is typically determined using specialized software that calculates the best-fit sphere enclosing all the "good" solvents while excluding the "bad" solvents.
Applications and Workflows
This compound's properties make it suitable for specific applications in chemical synthesis. Below are visualizations of representative experimental workflows where a high-boiling, non-polar solvent like this compound would be employed.
Caption: Workflow for the synthesis of metal nanoparticles.
Caption: Logical workflow for a Grignard reaction.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. reddit.com [reddit.com]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Discovery and Synthesis of Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioctyl ether (DOE), a long-chain aliphatic ether, has garnered significant interest across various scientific disciplines, including its use as a solvent, a component in cosmetic formulations, and a potential fuel additive. While the specific historical moment of its individual discovery is not prominently documented, its existence is a direct result of the foundational principles of ether synthesis established in the 19th century. This guide provides a comprehensive overview of the historical context of ether discovery and delves into the primary synthetic routes for producing this compound. Detailed experimental protocols, comparative quantitative data, and visualized reaction pathways are presented to serve as a valuable resource for researchers and professionals in the field.
Historical Background: The Dawn of Ether Synthesis
The journey to understanding and synthesizing ethers began long before this compound was a compound of interest. The seminal work in this field laid the groundwork for the creation of all ethers, including those with long alkyl chains.
A pivotal moment in the history of organic chemistry was the development of the Williamson ether synthesis in 1850 by Alexander Williamson.[1][2][3][4] This reaction, involving an alkoxide reacting with an alkyl halide, was crucial in proving the structure of ethers and remains a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2][3][4] Prior to Williamson's work, the acid-catalyzed dehydration of alcohols was a known method for producing symmetrical ethers, with the synthesis of diethyl ether from ethanol being a classic example dating back to the 16th century.[5]
The following timeline highlights key milestones in the history of ether synthesis:
Synthesis of this compound: Key Methodologies
Several synthetic strategies can be employed to produce this compound. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability. The most prominent methods include the acid-catalyzed dehydration of 1-octanol, the Williamson ether synthesis, and the reductive etherification of 1-octanal.
Acid-Catalyzed Dehydration of 1-Octanol
The dehydration of primary alcohols is a well-established method for the synthesis of symmetrical ethers.[5][6] In this process, two molecules of 1-octanol condense in the presence of an acid catalyst to form one molecule of this compound and one molecule of water.
A detailed kinetic study of the liquid-phase dehydration of 1-octanol to di-n-octyl ether has been performed using Amberlyst 70 as a catalyst.[7]
-
Reaction Setup: A batch reactor is charged with 1-octanol and the Amberlyst 70 catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 413-453 K.[7]
-
Monitoring: The conversion of 1-octanol and the selectivity to this compound are monitored over time. At 413 K, a selectivity to this compound of 100% can be achieved, while at 453 K, the selectivity decreases to 87% with the formation of octenes as the main byproduct.[7]
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The resulting crude product can be purified by distillation.
| Catalyst | Temperature (K) | 1-Octanol Conversion (%) | This compound Selectivity (%) | Reference |
| Amberlyst 70 | 413 | 8.9 | 100 | [7] |
| Amberlyst 70 | 453 | 60.1 | 87 | [7] |
| γ-Al2O3 (calcined at 1000°C) | - | Lowest | Highest (by-product) | [8] |
| 1.5wt% Ba/Al2O3 | 673 | - | - | [9] |
Note: In the study with γ-Al2O3, this compound was a by-product, with the primary goal being the synthesis of 1-octene.[8] The Ba/Al2O3 catalyst system was also optimized for 1-octene production, with this compound formation becoming more active at higher Ba content.[9]
Williamson Ether Synthesis
The Williamson ether synthesis provides a versatile route to both symmetrical and unsymmetrical ethers.[2][3][4][10] For the synthesis of this compound, this involves the reaction of sodium octoxide with an octyl halide (e.g., 1-bromooctane).
-
Alkoxide Formation: 1-octanol is reacted with a strong base, such as sodium hydride (NaH), in an appropriate solvent (e.g., THF, DMF) to form sodium octoxide.[10]
-
SN2 Reaction: 1-Bromooctane is added to the solution of sodium octoxide. The reaction mixture is typically heated to between 50 and 100 °C for 1 to 8 hours.[3][4]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound is purified by distillation.
| Alkyl Halide | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary (e.g., 1-bromooctane) | Primary (e.g., sodium octoxide) | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 (lab scale) | [3][4] |
Reductive Etherification of 1-Octanal
A more recent and highly efficient method for the synthesis of symmetrical ethers is the reductive etherification of aldehydes.[11][12][13][14] This one-pot reaction involves the coupling of two molecules of an aldehyde in the presence of a reducing agent and a catalyst.
A specific procedure for the reductive carbonyl coupling of 1-octanal to this compound has been reported with high yield.[15]
-
Reaction Setup: In a round-bottom flask, 1-octanal (1.00 mL, 6.4 mmol), dimethylphenylsilane (1.18 mL, 7.7 mmol), mesitylene (0.30 mL, 2.1 mmol), anhydrous 1,1,2,2-tetrachloroethane (5.0 mL), and CNH/MoO2 (0.040 g, 0.1 mol% Mo) are combined.[15]
-
Reaction Conditions: The reaction mixture is stirred at 500 rpm and heated to 100 °C for 3 hours under a condenser.[15]
-
Analysis: The reaction progress and final product are analyzed by NMR spectroscopy. A yield of 98% for this compound was determined using an internal standard.[15]
| Aldehyde | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanal | Dimethylphenylsilane | CNH/MoO2 | 1,1,2,2-Tetrachloroethane | 100 | 3 | 98 | [15] |
Conclusion
While the specific "discovery" of this compound is not a singular event in chemical history, its synthesis is firmly rooted in the foundational principles of ether chemistry. The primary methods for its production—acid-catalyzed dehydration of 1-octanol, Williamson ether synthesis, and reductive etherification of 1-octanal—each offer distinct advantages in terms of yield, scalability, and reaction conditions. This guide has provided detailed experimental protocols and quantitative data to aid researchers and professionals in selecting and implementing the most suitable synthetic route for their specific needs. The continued exploration of new catalysts and greener reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the production of this compound and other valuable long-chain ethers.
References
- 1. Theoretical studies on reductive etherification reactions between aromatic aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 7. DSpace [diposit.ub.edu]
- 8. shokubai.org [shokubai.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E [pubs.rsc.org]
- 13. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ether synthesis by reductive etherification [organic-chemistry.org]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
Applications of Dioctyl Ether in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl ether, a high-boiling, chemically inert, and aprotic solvent, has carved a significant niche in modern organic synthesis. Its unique physical and chemical properties make it an ideal medium for a variety of reactions, particularly those requiring elevated temperatures and anhydrous conditions. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a focus on its role in nanoparticle synthesis, Grignard reactions, and Williamson ether synthesis. Detailed experimental protocols, quantitative data, and logical workflows are presented to assist researchers in leveraging the full potential of this versatile solvent.
Core Properties of this compound
The utility of this compound in organic synthesis is intrinsically linked to its distinct properties. A summary of its key physical and chemical data is presented in Table 1. Its high boiling point allows for a wide range of reaction temperatures, while its low polarity and aprotic nature ensure it does not interfere with reactive intermediates. Furthermore, its stability under standard conditions and incompatibility with strong oxidizing agents contribute to its suitability in a variety of synthetic contexts.
| Property | Value |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Boiling Point | 286-287 °C |
| Melting Point | -7.6 °C |
| Density | 0.806 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.433 |
| Flash Point | >110 °C |
| Solubility in Water | 0.1 g/L at 20 °C |
| Appearance | Clear, colorless to light yellow liquid |
Table 1: Physical and Chemical Properties of this compound [1][2][3][4]
High-Temperature Nanoparticle Synthesis
This compound is extensively employed as a high-boiling solvent in the synthesis of a variety of nanoparticles, including those of iron oxide, cobalt ferrite (CoFe₂O₄), and platinum-based alloys like CoPt. Its high boiling point is crucial for facilitating the thermal decomposition of organometallic precursors, a common method for producing monodisperse nanocrystals. The inert nature of this compound prevents unwanted side reactions and allows for precise control over nucleation and growth kinetics, which are critical for determining the size, shape, and magnetic properties of the resulting nanoparticles.
Synthesis of Iron Oxide Nanoparticles
Monodisperse iron oxide nanoparticles are frequently synthesized via the thermal decomposition of iron precursors, such as iron pentacarbonyl (Fe(CO)₅) or iron(III) acetylacetonate, in the presence of surfactants like oleic acid and a high-boiling solvent like this compound. The high reaction temperature afforded by this compound is essential for the decomposition of the precursor and the subsequent formation of crystalline nanoparticles.
Experimental Protocol: Thermal Decomposition of Iron Pentacarbonyl
Objective: To synthesize monodisperse iron oxide nanoparticles.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
This compound
-
Oleic acid
Procedure:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine this compound and oleic acid.
-
Heat the mixture to reflux (approximately 286-287 °C) under a nitrogen atmosphere.
-
Inject a solution of iron pentacarbonyl in this compound into the hot solvent mixture.
-
Maintain the reaction at reflux for a specified period to allow for nanoparticle growth.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation and wash them multiple times with ethanol.
-
Redisperse the nanoparticles in a nonpolar solvent like hexane.
| Precursor | Solvent | Surfactant | Temperature (°C) | Average Particle Size (nm) |
| Fe(CO)₅ | This compound | Oleic acid | 286-287 | 11 |
| Fe(acac)₃ | Phenyl ether | Oleic acid, Oleylamine | 265 | 4-20 |
Table 2: Representative Data for Iron Oxide Nanoparticle Synthesis
Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles
This compound also serves as a high-boiling solvent for the synthesis of cobalt ferrite nanoparticles. These nanoparticles are of interest for their magnetic properties.
Experimental Protocol: Synthesis of Cobalt Ferrite Nanocrystals
Objective: To synthesize 6 nm cobalt ferrite nanocrystals.
Materials:
-
This compound
-
Other precursors and surfactants as required by the specific protocol.
Procedure:
-
Combine the necessary precursors and surfactants in this compound in a reaction flask.
-
Heat the mixture to the reflux temperature of this compound under a nitrogen atmosphere.
-
Maintain the reaction at reflux for a set duration to facilitate the formation and growth of the nanoparticles.
-
Follow a similar workup procedure as described for iron oxide nanoparticles to isolate and purify the cobalt ferrite nanocrystals.
Synthesis of CoPt Nanoparticles
The synthesis of CoPt nanoparticles often involves the simultaneous reduction of a platinum precursor and the thermal decomposition of a cobalt precursor in a high-boiling solvent like this compound.
Experimental Protocol: Synthesis of CoPt Nanoparticles
Objective: To synthesize CoPt nanoparticles.
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Cobalt tricarbonyl nitrosyl (Co(CO)₃NO)
-
1,2-hexadecanediol
-
This compound
-
Oleic acid
-
Oleylamine
Procedure:
-
In a three-necked flask, dissolve platinum acetylacetonate and 1,2-hexadecanediol in this compound at 100 °C under a nitrogen atmosphere.
-
Once dissolved, add cobalt tricarbonyl nitrosyl, oleic acid, and oleylamine to the reaction mixture.
-
Heat the mixture to the boiling point of this compound (286 °C) and reflux for 30 minutes.
-
Cool the reaction to room temperature.
-
Add ethanol to precipitate the CoPt nanoparticles.
-
Isolate the particles by centrifugation and wash with ethanol.
Workflow for Hot-Injection Synthesis of Nanoparticles
Caption: Workflow for the hot-injection synthesis of nanoparticles.
Grignard Reactions
While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, high-boiling ethers like this compound can be advantageous in certain situations.[5][6] The formation of Grignard reagents is highly exothermic, and the use of a high-boiling solvent can help to moderate the reaction temperature, particularly on a larger scale. Furthermore, for subsequent reactions of the Grignard reagent that require temperatures above the boiling points of diethyl ether or THF, using a high-boiling solvent from the outset can simplify the procedure by avoiding a solvent swap. As an aprotic solvent, this compound stabilizes the Grignard reagent through coordination with the magnesium atom without destroying it through protonation.[5]
Logical Relationship in Grignard Reagent Stabilization
Caption: Stabilization of a Grignard reagent by this compound.
Experimental Protocol: Hypothetical Grignard Reaction
While specific literature examples are scarce, a general protocol can be outlined.
Objective: To perform a Grignard reaction at elevated temperatures.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
This compound (anhydrous)
-
Electrophile (e.g., ketone, aldehyde)
Procedure:
-
Ensure all glassware is rigorously dried.
-
In a three-neck flask under an inert atmosphere, add magnesium turnings and anhydrous this compound.
-
Slowly add the alkyl or aryl halide dissolved in anhydrous this compound to initiate the formation of the Grignard reagent. The high boiling point of this compound will help control the initial exotherm.
-
Once the Grignard reagent has formed, heat the reaction mixture to the desired temperature.
-
Slowly add the electrophile dissolved in anhydrous this compound.
-
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product by distillation or chromatography.
| Reactants | Product | Solvent | Yield (%) |
| Alkyl Halide + Mg + Ketone | Tertiary Alcohol | This compound | (Not reported) |
| Aryl Halide + Mg + Aldehyde | Secondary Alcohol | This compound | (Not reported) |
Table 3: Representative Data for Grignard Reactions (Hypothetical)
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8][9] While a variety of polar aprotic solvents can be used, a high-boiling solvent like this compound can be beneficial for reactions involving less reactive alkyl halides or sterically hindered alkoxides that require higher temperatures to proceed at a reasonable rate. The aprotic nature of this compound is essential to avoid protonating the highly basic alkoxide nucleophile.
Signaling Pathway for Williamson Ether Synthesis
Caption: The Sₙ2 pathway of the Williamson ether synthesis.
Experimental Protocol: Hypothetical Williamson Ether Synthesis
Objective: To synthesize a long-chain ether at elevated temperature.
Materials:
-
Long-chain alcohol
-
Sodium hydride (NaH)
-
Long-chain alkyl halide
-
This compound (anhydrous)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride in anhydrous this compound.
-
Slowly add the long-chain alcohol dissolved in anhydrous this compound. The evolution of hydrogen gas will be observed.
-
Heat the mixture to ensure complete formation of the alkoxide.
-
Slowly add the long-chain alkyl halide to the alkoxide solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench any unreacted sodium hydride with a small amount of ethanol, followed by water.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the ether product by distillation under reduced pressure or by column chromatography.
| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Octanol | 1-Bromooctane | NaH | This compound | >150 | (Not reported) |
Table 4: Representative Data for Williamson Ether Synthesis (Hypothetical)
Conclusion
This compound is a valuable high-boiling, aprotic solvent with significant applications in organic synthesis. Its primary utility lies in facilitating high-temperature reactions, such as the synthesis of various nanoparticles through thermal decomposition of organometallic precursors. While less commonly documented, its properties also make it a suitable, albeit specialized, solvent for Grignard reactions and Williamson ether syntheses that require elevated temperatures. The detailed protocols and workflows provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for advancements in materials science and drug development. Further research into the quantitative comparison of this compound with other high-boiling solvents would be beneficial to fully delineate its advantages in specific synthetic contexts.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Dioctyl Ether: An In-depth Technical Guide to a High-Boiling Point Solvent for Researchers
Introduction: Dioctyl ether (also known as di-n-octyl ether or caprylyl ether) is a high-boiling point, colorless, and odorless organic solvent with the chemical formula C₁₆H₃₄O.[1][2] Its chemical stability, low polarity, and high boiling point make it an ideal medium for a variety of chemical reactions and processes that require elevated temperatures, particularly in the fields of materials science and nanoparticle synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physical and chemical properties, key applications with detailed experimental protocols, synthesis methods, and safety information.
Physical and Chemical Properties of this compound
This compound is a stable, combustible liquid that is incompatible with strong oxidizing agents.[2][3] It is a symmetrical ether, meaning it has two identical octyl groups attached to an oxygen atom.[4] Ethers like this compound can act as bases and may react violently with strong oxidizing agents.[2][3] They also have a tendency to form unstable peroxides when exposed to oxygen.[2][5]
Below is a summary of the key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₃₄O | [2][6][7] |
| Molecular Weight | 242.44 g/mol | [2][6][7][8] |
| Appearance | Colorless, clear liquid | [1][2][9] |
| Boiling Point | 286-287 °C | [2][6][10][11] |
| Melting Point | -7.6 °C | [2][6][10][12] |
| Density | 0.806 g/mL at 25 °C | [2][6][10][11] |
| Refractive Index | n20/D 1.433 | [2][6][10][11] |
| Flash Point | 110 °C (closed cup) | [6][9][11] |
| Vapor Pressure | <= 0.40 hPa at 20 °C | [9] |
| Water Solubility | 0.1 g/L at 20 °C (considered insoluble) | [2][6][9][10] |
| Solubility in other Solvents | Miscible with alcohol, chloroform, and diethyl ether. | [10] |
| LogP (o/w) | >5.7 | [9] |
| CAS Number | 629-82-3 | [2][6] |
Key Applications in Research and Development
The high boiling point and stability of this compound make it an excellent solvent for high-temperature synthesis, most notably in the production of monodisperse nanoparticles. The thermal decomposition of organometallic precursors in a high-boiling point solvent is a common method for creating highly crystalline and size-controlled nanoparticles.[12][13]
Primary Applications:
-
Solvent for Nanoparticle Synthesis: this compound is frequently used in the synthesis of various nanoparticles, including:
-
High-Temperature Organic Reactions: Its inert nature at high temperatures makes it a suitable medium for various organic reactions that require significant heat input without solvent interference.
-
Cosmetics and Personal Care: In this industry, it is known as dicaprylyl ether and is used as a fast-spreading emollient to improve the sensory profile of formulations.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments where this compound serves as the high-boiling point solvent.
Protocol 1: Synthesis of CoPt-Polymer Nanostructured Composites
This protocol is adapted from a method for preparing nanometer-sized CoPt particles dispersed in a poly(methyl methacrylate) (PMMA) matrix.[15][16]
Materials:
-
Cobalt(II) chloride (CoCl₂, anhydrous)
-
Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂)
-
Oleic acid
-
Oleylamine
-
This compound
-
Super hydride (Lithium triethylborohydride, 1.0 M in THF or a similar solvent)
-
Tributylphosphine (TBP)
-
Argon gas
-
Methyl methacrylate (MMA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
Ethylene glycol dimethacrylate (EGDA)
-
UV initiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)
Procedure:
-
Preparation of CoPt Seeds:
-
In a 25 mL round-bottom flask, combine 0.7 mg of CoCl₂, 1.2 mg of Pt(C₅H₇O₂)₂, and 50 µL of oleic acid in 5 mL of this compound.
-
Heat the mixture to 200 °C under a steady stream of argon.
-
Inject 0.25 mL of a 0.5 M super hydride solution in this compound.
-
Vigorously stir the mixture and maintain the temperature at 280 °C for 20 minutes.
-
-
Synthesis of CoPt Nanocrystals:
-
In a separate three-neck round-bottom flask, mix 0.1238 g of anhydrous CoCl₂, 0.2140 g of Pt(C₅H₇O₂)₂, 0.25 mL of oleic acid, 0.50 mL of oleylamine, and 50 mL of this compound under an argon atmosphere.
-
Increase the temperature steadily at a rate of approximately 5 °C/min.
-
At 250 °C, inject 5 mL of a 1.0 M super hydride solution into the flask containing the CoPt seed particles from step 1. Caution: Gas bubbles will evolve from the hot solution.
-
Stir the resulting black solution at 280 °C for an additional 40 minutes under reflux.
-
Inject 0.45 mL of TBP into the flask and promptly remove the heat source.
-
Allow the system to cool to room temperature under argon.
-
Collect the as-prepared CoPt nanoparticles by centrifugation, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.
-
-
In Situ Polymerization:
-
Anneal the collected CoPt powder at 400 °C for 3 hours under an argon atmosphere.
-
Re-disperse the annealed CoPt powder (e.g., 0.0502 g) into a mixture of MMA (2.6510 g), HEMA (0.5754 g), EGDA (0.9856 g), and a UV initiator (0.2003 g) using ultrasonication for 30 minutes under argon.
-
Transfer the homogeneous black suspension to an in situ polymerization system and initiate polymerization using a UV source.
-
Protocol 2: General Thermal Decomposition for Iron Oxide Nanoparticle Synthesis
This is a generalized protocol based on common thermal decomposition methods for producing iron oxide nanoparticles, where this compound can be used as the high-boiling point solvent.[6][12][13]
Materials:
-
Iron precursor (e.g., iron(III) acetylacetonate [Fe(acac)₃] or an iron-oleate complex)
-
Surfactant/capping agent (e.g., oleic acid, oleylamine)
-
High-boiling point solvent: this compound
-
Argon or Nitrogen gas
-
Precipitating solvent (e.g., ethanol or acetone)
-
Solvent for dispersion (e.g., hexane or toluene)
Procedure:
-
Reaction Setup:
-
In a three-neck flask equipped with a condenser, thermocouple, and septum, combine the iron precursor (e.g., 2 mmol of Fe(acac)₃), surfactant (e.g., 6 mmol of oleic acid), and this compound (e.g., 20 mL).
-
Stir the mixture magnetically.
-
-
Degassing:
-
Flush the system with argon or nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for 1-2 hours to remove water and residual oxygen.
-
-
Thermal Decomposition:
-
Switch to a positive pressure of inert gas.
-
Heat the mixture to the desired reaction temperature, typically near the boiling point of the solvent (e.g., 280-290 °C), at a controlled rate (e.g., 5-10 °C/min).
-
Maintain the reaction at this temperature for a set duration (e.g., 30-120 minutes). The solution will turn black, indicating the formation of nanoparticles.
-
-
Isolation and Purification:
-
After the reaction, remove the heat source and allow the mixture to cool to room temperature.
-
Add an excess of a precipitating solvent (e.g., 40 mL of ethanol) to the cooled mixture to flocculate the nanoparticles.
-
Separate the nanoparticles from the solution using centrifugation or a strong magnet.
-
Discard the supernatant.
-
Wash the nanoparticles multiple times by re-dispersing them in a small amount of hexane or toluene and then re-precipitating with ethanol.
-
After the final wash, dry the nanoparticles under vacuum.
-
Synthesis of this compound
Several methods are available for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Common Synthesis Routes:
-
Dehydration of 1-Octanol: Symmetrical ethers can be synthesized by the acid-catalyzed dehydration of the corresponding alcohol.[4][7] This method involves heating 1-octanol in the presence of a catalyst.
-
Reductive Coupling of 1-Octanal: this compound can be produced from 1-octanal via reductive carbonyl coupling.[13]
-
From n-Octylaldehyde: A patented process describes the synthesis of this compound by reacting n-octylaldehyde under a hydrogen atmosphere in the presence of a catalyst.[17]
Experimental Protocol: Synthesis from 1-Octanal
The following is an example protocol for the synthesis of this compound from 1-octanal.[13]
Materials:
-
1-octanal
-
Dimethylphenylsilane
-
Mesitylene (as an internal standard for yield determination)
-
Anhydrous 1,1,2,2-tetrachloroethane (solvent)
-
CNH/MoO₂ catalyst
Procedure:
-
To a round-bottom flask, add 1-octanal (1.00 mL, 6.4 mmol), dimethylphenylsilane (1.18 mL, 7.7 mmol), mesitylene (0.30 mL, 2.1 mmol), anhydrous 1,1,2,2-tetrachloroethane (5.0 mL), and CNH/MoO₂ catalyst (0.040 g).
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 100 °C while stirring at 500 rpm.
-
Maintain the reaction for 3 hours.
-
The product, this compound, can be purified from the reaction mixture, for example, by distillation.
Safety and Handling
This compound is considered a combustible liquid and a hazardous substance.[6][15]
-
Hazards: May cause lung damage if swallowed due to the risk of aspiration.[15] Inhalation of vapors may cause drowsiness and dizziness.[15] It may also cause skin and eye irritation upon contact.[15]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][9][12] In situations where vapors or mists may be generated, respiratory protection may be necessary.[15]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It is classified under Storage Class Code 10 for combustible liquids.[6]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[12] It is considered a slight fire hazard when exposed to heat or flame.[15]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for this compound before use to ensure all safety precautions are understood and followed.[9][12][15]
References
- 1. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 3. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. CN103204546B - Method for preparing nano cobalt ferrite - Google Patents [patents.google.com]
- 9. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijert.org [ijert.org]
- 12. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. "Synthesis and magnetic properties of CoPt–poly(methylmethacrylate) nan" by Jiye Fang, Kevin L. Stokes et al. [scholarworks.uno.edu]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Polarity of Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the polarity of dioctyl ether, a key solvent and emollient in various industrial and pharmaceutical applications. Understanding the polarity of this long-chain ether is crucial for predicting its solubility, miscibility, and interaction with other molecules, which is of paramount importance in fields ranging from nanoparticle synthesis to drug formulation.
Molecular Structure and Polarity Overview
This compound, with the chemical formula [CH₃(CH₂)₇]₂O, is a symmetrical ether characterized by two long, nonpolar octyl chains attached to a central oxygen atom. The polarity of an ether is primarily determined by the electronegativity difference between the oxygen and carbon atoms and the overall molecular geometry.
The C-O-C bond in ethers is not linear but bent, with a bond angle of approximately 112 degrees, similar to that in water. This bent geometry, combined with the polar C-O bonds, results in a net dipole moment for the molecule. However, the presence of the two extensive, nonpolar alkyl chains in this compound significantly shields the polar ether linkage. This structural feature dominates the molecule's overall character, rendering it predominantly nonpolar. As a general trend in the homologous series of ethers, the polarity decreases as the length of the alkyl chains increases.[1] This is because the contribution of the polar ether group to the overall molecular properties diminishes relative to the large nonpolar hydrocarbon portion.
The following diagram illustrates the origin of the dipole moment in a generic ether molecule.
Caption: Diagram illustrating the net dipole moment in an ether molecule.
Quantitative Data on Polarity and Related Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | [N/A] |
| Molecular Weight | 242.44 g/mol | [N/A] |
| Boiling Point | 286-287 °C | |
| Melting Point | -7.6 °C | |
| Density | 0.806 g/mL at 25 °C | |
| Refractive Index | n20/D 1.433 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.1 g/L at 20 °C (practically insoluble) | |
| Alcohol | Miscible | |
| Chloroform | Miscible | |
| Diethyl Ether | Miscible |
The very low solubility of this compound in water is a strong indicator of its nonpolar nature. Conversely, its miscibility with nonpolar and weakly polar organic solvents like chloroform and diethyl ether further supports this classification.
Table 3: Dielectric Constants and Dipole Moments of Related Ethers
To estimate the polarity of this compound, it is useful to compare it with shorter-chain ethers. As the alkyl chain length increases, the dielectric constant and, to a lesser extent, the dipole moment tend to decrease.
| Ether | Dielectric Constant (at 20°C) | Dipole Moment (D) | Reference |
| Dimethyl Ether | 5.02 | 1.30 | [N/A] |
| Diethyl Ether | 4.33 | 1.15 | [2][3] |
| Dipropyl Ether | 3.39 | 1.23 | [N/A] |
| Diisopropyl Ether | 3.88 | 1.39 | [N/A] |
| Dibutyl Ether | 3.08 | 1.16 | [N/A] |
| This compound | Expected to be < 3.0 | Expected to be ~1.1-1.2 | [Inferred] |
The data in Table 3 suggests that this compound would have a very low dielectric constant, classifying it as a nonpolar aprotic solvent.
Experimental Protocols for Polarity Determination
The polarity of a liquid like this compound can be experimentally determined through the measurement of its dielectric constant and dipole moment.
The dielectric constant (relative permittivity) is a measure of a solvent's ability to separate opposite charges. It is determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum (or air) as the dielectric.
Methodology: Capacitance Measurement
-
Apparatus: A precision LCR meter, a dielectric test cell (consisting of two parallel plates or coaxial cylinders), and a temperature-controlled chamber.
-
Calibration: The capacitance of the empty test cell (C₀) is measured. The cell is cleaned with a nonpolar solvent and dried thoroughly before measurement.
-
Sample Measurement: The test cell is filled with this compound, ensuring no air bubbles are present. The capacitance of the filled cell (Cₓ) is then measured at a specific temperature and frequency.
-
Calculation: The dielectric constant (εᵣ) is calculated using the formula: εᵣ = Cₓ / C₀
The following diagram outlines the general workflow for this experimental determination.
Caption: Workflow for Dielectric Constant Measurement.
The dipole moment of a molecule can be determined using the Debye equation, which relates the molar polarization of a substance to its dipole moment and polarizability. This often involves measuring the dielectric constant and density of dilute solutions of the polar substance (this compound) in a nonpolar solvent at various temperatures.
Methodology: The Debye Method
-
Solution Preparation: Prepare a series of dilute solutions of this compound in a nonpolar solvent (e.g., hexane or cyclohexane) of known concentrations.
-
Measurements: For each solution and the pure solvent, measure the dielectric constant (ε) and density (ρ) at several different temperatures.
-
Calculation of Molar Polarization: The total molar polarization (P) of each solution is calculated using the Clausius-Mossotti equation: P = [(ε - 1) / (ε + 2)] * (M / ρ) where M is the average molecular weight of the solution.
-
Data Analysis: The molar polarization of the solute (this compound) is extrapolated to infinite dilution. According to the Debye equation, a plot of P versus 1/T (where T is the absolute temperature) will yield a straight line.
-
Dipole Moment Calculation: The slope of the line is equal to (4πNₐμ²) / (9kₑ), where Nₐ is Avogadro's number, μ is the dipole moment, and kₑ is the Boltzmann constant. The dipole moment can be calculated from the slope of this plot.
Conclusion
Based on its molecular structure, solubility characteristics, and comparison with analogous compounds, this compound is classified as a nonpolar aprotic solvent . The significant nonpolar character imparted by the two long octyl chains outweighs the polarity of the central ether linkage. This results in a very low dielectric constant and poor solubility in polar solvents like water, while being fully miscible with other nonpolar organic solvents. For professionals in drug development and materials science, this low polarity makes this compound an excellent choice as a medium for nonpolar reactants, a dispersing agent for oily substances, and an emollient in topical formulations.
References
A Comprehensive Technical Guide to the Solubility of Dioctyl Ether in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of dioctyl ether in a range of common laboratory solvents. The information is tailored for professionals in research and development who require precise data for experimental design, formulation, and process chemistry.
Core Properties of this compound
This compound, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a high-molecular-weight ether with the chemical formula C₁₆H₃₄O. Its long alkyl chains contribute to its characteristically non-polar nature, which is a primary determinant of its solubility behavior. It is a colorless liquid under standard conditions and finds application as a solvent, emollient, and in the synthesis of nanoparticles.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in many common organic solvents is not extensively documented in readily available literature. However, based on its chemical structure and available safety data sheets and chemical catalogs, its solubility can be qualitatively assessed. The following table summarizes the known and inferred solubility of this compound.
| Solvent | Solvent Type | Solubility/Miscibility | Reference(s) |
| Water | Highly Polar Protic | Insoluble (0.1 g/L at 20°C) | [1] |
| Ethanol | Polar Protic | Conflicting Data: Reported as both miscible and insoluble. Further experimental verification is recommended. | [2][3] |
| Methanol | Polar Protic | No specific data found; likely sparingly soluble to insoluble due to the high polarity of methanol. | |
| Acetone | Polar Aprotic | No specific data found; likely miscible based on the general solubility of ethers in ketones. | |
| Diethyl Ether | Non-polar | Miscible | |
| Hexane | Non-polar | No specific data found; likely miscible due to the "like dissolves like" principle (both are non-polar). | |
| Toluene | Non-polar (Aromatic) | No specific data found; likely miscible due to its non-polar character. | |
| Chloroform (Trichloromethane) | Moderately Polar | Miscible | |
| Ethyl Acetate | Moderately Polar Aprotic | No specific data found; likely miscible. |
Experimental Protocol for Determining Solubility
For solvents where solubility data is unavailable or conflicting, a qualitative experimental determination is recommended. The following protocol outlines a general method for assessing the miscibility of this compound in a liquid solvent at room temperature.
Objective: To qualitatively determine the solubility or miscibility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound (reagent grade or higher)
-
Test solvents (e.g., ethanol, methanol, acetone, hexane, toluene, ethyl acetate)
-
Small, clean, and dry test tubes with stoppers or caps
-
Graduated pipettes or micropipettes
-
Vortex mixer (optional)
-
Safety glasses, gloves, and lab coat
Procedure:
-
Preparation: Ensure all glassware is clean and completely dry to avoid any influence of residual water or other contaminants on the solubility test.
-
Initial Miscibility Test:
-
Label a series of test tubes, one for each solvent to be tested.
-
Using a clean pipette, add 1 mL of the test solvent to the corresponding test tube.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and gently invert it several times or briefly vortex to mix the two liquids.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Observation:
-
If a single, clear, homogeneous phase is observed, the two liquids are considered miscible .
-
If two distinct layers form, the liquids are immiscible .
-
If the mixture appears cloudy or forms an emulsion that does not separate, they are considered partially miscible .
-
-
-
Estimation of Solubility for Immiscible or Partially Miscible Solvents:
-
If the liquids are found to be immiscible or partially miscible, a rough estimation of solubility can be performed.
-
To a test tube containing 1 mL of the test solvent, add this compound dropwise, mixing thoroughly after each addition.
-
Observe the point at which the solution becomes saturated (i.e., no more this compound will dissolve, and a separate phase begins to appear or the solution remains persistently cloudy).
-
Record the approximate volume of this compound added.
-
-
Documentation: Record all observations for each solvent, noting whether this compound is miscible, immiscible, or partially miscible. For immiscible or partially miscible pairs, note the approximate volume required to reach saturation.
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of all potential hazards.
Logical Workflow for Solubility Determination
The process of determining the solubility of a compound like this compound can be visualized as a logical workflow. This begins with gathering existing information and proceeds to experimental verification if necessary.
Caption: A logical workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for Nanoparticle Synthesis Using Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of dioctyl ether as a high-boiling point solvent in the synthesis of various nanoparticles, including iron oxide magnetic nanoparticles and semiconductor quantum dots. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate reproducible and controlled nanoparticle synthesis for applications in biomedical imaging, drug delivery, and diagnostics.
Introduction to this compound in Nanoparticle Synthesis
This compound is a high-boiling point, non-coordinating solvent that has proven to be a versatile medium for the synthesis of high-quality nanocrystals. Its inert nature and high boiling point (286-287 °C) make it an ideal solvent for thermal decomposition and hot-injection methods, which require elevated temperatures to induce precursor decomposition and facilitate crystal growth.
Key Advantages of this compound:
-
High Boiling Point: Enables a wide range of reaction temperatures, crucial for the synthesis of highly crystalline nanoparticles.
-
Chemical Inertness: As a non-coordinating solvent, it does not strongly interact with the nanoparticle surface, allowing for precise control over nanoparticle growth through the deliberate addition of capping agents.
-
Good Thermal Stability: this compound is stable at the high temperatures required for many nanoparticle synthesis reactions.
-
Solvent for a Variety of Precursors: It can effectively dissolve a range of organometallic precursors and surfactants commonly used in nanoparticle synthesis.
Synthesis of Iron Oxide Nanoparticles
The thermal decomposition of iron precursors in this compound is a well-established method for producing monodisperse superparamagnetic iron oxide nanoparticles (SPIONs). Oleic acid is commonly used as a capping agent to control the size and stability of the nanoparticles.
Experimental Protocol: Thermal Decomposition of Iron Pentacarbonyl
This protocol details the synthesis of spherical iron oxide nanoparticles by the thermal decomposition of iron pentacarbonyl (Fe(CO)₅) in this compound with oleic acid as a surfactant.[1]
Materials:
-
Iron pentacarbonyl (Fe(CO)₅)
-
Oleic acid
-
This compound
-
Ethanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine this compound and a specific molar ratio of oleic acid.
-
Heat the mixture to 100 °C under a continuous flow of nitrogen or argon gas to remove oxygen and moisture.
-
Inject the desired amount of iron pentacarbonyl into the hot solution.
-
Increase the temperature to reflux (approximately 287 °C) and maintain for 1.5 hours. The solution will turn black, indicating the formation of iron oxide nanoparticles.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the solution to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution using a centrifuge or a strong magnet.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and excess oleic acid.
-
Dry the nanoparticles under vacuum.
Quantitative Data: Iron Oxide Nanoparticle Synthesis
The size of the resulting iron oxide nanoparticles can be controlled by varying the molar ratio of oleic acid to the iron precursor.[1][2]
| Molar Ratio (Oleic Acid : Fe(CO)₅) | Decomposition Temperature (°C) | Resulting Nanoparticle Diameter (nm) | Reference |
| 1:1 | 265 | ~4 | [3] |
| 2:1 | 280 | ~7 | [3] |
| 1.5:1 | - | ~3 | [1] |
| 2.5:1 | - | >10 | [1] |
Note: Increasing the concentration of the capping agent (oleic acid) generally leads to the formation of larger nanoparticles due to the increased stability of the growing crystals, which allows for longer growth times before precipitation.[1] However, an excessive amount of surfactant can lead to a broader size distribution.
Synthesis of Semiconductor Quantum Dots
This compound can also be employed as a solvent for the synthesis of semiconductor quantum dots (QDs), such as Cadmium Selenide (CdSe) and Indium Phosphide (InP), via the hot-injection method. This technique allows for the rapid nucleation of nanocrystals followed by a controlled growth phase, leading to monodisperse QDs with size-tunable optical properties. While 1-octadecene is a more commonly cited solvent for QD synthesis, the principles and procedures can be adapted for this compound.[4][5]
Experimental Protocol: Hot-Injection Synthesis of CdSe Quantum Dots (Adapted for this compound)
This protocol describes a general procedure for the synthesis of CdSe quantum dots. Specific precursor concentrations and injection volumes may need to be optimized for desired particle size and emission wavelength.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
This compound
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Procedure:
Preparation of Selenium Precursor (TOPSe):
-
In a glovebox, dissolve selenium powder in trioctylphosphine to form a TOPSe stock solution (e.g., 1 M).
Hot-Injection Synthesis:
-
In a three-neck flask, combine cadmium oxide, oleic acid, and this compound.
-
Heat the mixture under a nitrogen or argon atmosphere to a high temperature (e.g., 250-280 °C) until the solution becomes clear, indicating the formation of the cadmium oleate precursor.
-
Rapidly inject the TOPSe solution into the hot reaction mixture. The color of the solution will change immediately, indicating the nucleation of CdSe quantum dots.
-
The growth of the quantum dots can be monitored by taking aliquots at different time intervals and measuring their absorption and emission spectra. The size of the quantum dots increases with reaction time.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
Add methanol to precipitate the quantum dots.
-
Centrifuge the solution to collect the quantum dots.
-
Wash the quantum dots with methanol and redisperse them in a non-polar solvent like toluene or hexane.
Quantitative Data: Factors Influencing Quantum Dot Synthesis
The final properties of the synthesized quantum dots are highly dependent on several experimental parameters.
| Parameter | Effect on Quantum Dot Properties |
| Reaction Temperature | Higher temperatures generally lead to faster growth and larger quantum dots. |
| Precursor Concentration | Higher precursor concentrations can lead to larger quantum dots or a broader size distribution if not controlled carefully. |
| Injection Rate | A rapid injection of the precursor promotes a burst of nucleation, leading to a more uniform size distribution. |
| Reaction Time | Longer reaction times allow for the growth of larger quantum dots. |
| Capping Ligand | The type and concentration of the capping ligand (e.g., oleic acid) influence the stability, size, and shape of the quantum dots. |
Mechanistic Insights and Workflows
Thermal Decomposition and Nanoparticle Formation
The synthesis of nanoparticles in this compound via thermal decomposition generally follows the LaMer model of nucleation and growth.[6]
Caption: Thermal decomposition workflow for nanoparticle synthesis.
Hot-Injection Synthesis Workflow
The hot-injection method separates the nucleation and growth phases to achieve a narrow size distribution of nanoparticles.
Caption: Hot-injection synthesis experimental workflow.
Role of this compound vs. 1-Octadecene
Both this compound and 1-octadecene are common high-boiling point solvents for nanoparticle synthesis. However, they have key differences that can influence the outcome of the reaction.
| Feature | This compound | 1-Octadecene |
| Chemical Nature | Ether (non-coordinating) | Alkene (can be weakly coordinating or reactive) |
| Boiling Point | ~287 °C | ~318 °C |
| Reactivity | Generally inert | The terminal double bond can participate in side reactions, potentially affecting nanoparticle surface chemistry.[5] |
| Purity | Can be obtained in high purity. | Can sometimes contain impurities or undergo polymerization at high temperatures, which can affect the reproducibility of the synthesis.[5] |
The choice between this compound and 1-octadecene depends on the specific requirements of the synthesis. The inertness of this compound can be advantageous when precise control over surface chemistry is critical.
Safety Precautions
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
By following these detailed protocols and considering the key experimental parameters, researchers can effectively utilize this compound for the controlled and reproducible synthesis of a variety of high-quality nanoparticles for advanced applications in research and drug development.
References
- 1. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanism of Nanoparticle Formation in the Liquid-Phase Thermal Decomposition Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dioctyl Ether in the Thermal Decomposition of Metal Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dioctyl ether as a high-boiling point solvent in the thermal decomposition of metal precursors for the synthesis of metal oxide nanoparticles. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the controlled synthesis of nanoparticles with desired physicochemical properties for various applications, including drug development.
Introduction
The thermal decomposition of organometallic precursors in high-boiling point organic solvents is a widely employed method for synthesizing high-quality, monodisperse nanoparticles. The choice of solvent is critical as it dictates the reaction temperature, influences the decomposition kinetics of the precursor, and can affect the nucleation and growth of the nanoparticles. This compound, with its high boiling point (approximately 290°C), chemical stability, and coordinating ability, has emerged as a valuable solvent for the synthesis of a variety of metal oxide nanoparticles, particularly iron oxide nanoparticles (IONPs).
This document outlines the role of this compound in this process, provides detailed experimental protocols for the synthesis of IONPs, presents quantitative data on the influence of reaction parameters on nanoparticle characteristics, and illustrates the underlying reaction mechanisms and experimental workflows.
Role of this compound in Nanoparticle Synthesis
This compound serves several key functions in the thermal decomposition synthesis of nanoparticles:
-
High-Boiling Point Medium: Its high boiling point allows for the necessary thermal energy to be supplied for the decomposition of stable metal precursors, such as metal acetylacetonates or metal oleates. This high temperature promotes the formation of highly crystalline nanoparticles.
-
Heat Transfer Medium: this compound provides a uniform and stable heat transfer medium, ensuring consistent reaction conditions throughout the synthesis, which is crucial for achieving a narrow particle size distribution.
-
Influence on Nucleation and Growth: While often considered a non-coordinating solvent, this compound can influence the nucleation and growth kinetics. Its interaction with the precursor molecules and the growing nanoparticles can affect the final size and shape of the nanoparticles. For instance, in the synthesis of iron oxide nanoparticles, this compound is often used for the preparation of spherical nanoparticles, whereas solvents like 1-octadecene are employed for anisotropic shapes like nanocubes[1].
-
Solubilization of Precursors and Surfactants: It effectively dissolves the metal precursors and surfactants (e.g., oleic acid, oleylamine) required for the synthesis, creating a homogeneous reaction mixture.
Quantitative Data Presentation
The following tables summarize the quantitative data on the synthesis of iron oxide nanoparticles using this compound and a comparison with other solvents.
Table 1: Influence of Oleic Acid to Iron Pentacarbonyl Ratio on Nanoparticle Size in Octyl Ether
| Molar Ratio (Oleic Acid : Fe(CO)₅) | Nanoparticle Diameter (nm) | Size Distribution | Reference |
| 3:1 | 5.2 ± 0.6 | Broader | [2] |
| 5:1 | 7.1 ± 0.5 | Narrower | [2] |
| 7:1 | 8.5 ± 0.7 | Narrow | [2] |
Table 2: Comparative Synthesis of Iron Oxide Nanoparticles in this compound vs. 1-Octadecene
| Parameter | This compound | 1-Octadecene | Reference |
| Precursor | Iron Oleate | Iron Oleate | [1] |
| Surfactants | Oleic Acid | Oleic Acid, Sodium Oleate | [1] |
| Reflux Temperature | 290°C | 315°C | [1] |
| Resulting Shape | Spherical | Cubic | [1] |
| Typical Size | ~10 nm | Varies with conditions | [1] |
Experimental Protocols
Protocol for Synthesis of Spherical Iron Oxide Nanoparticles
This protocol is adapted from the thermal decomposition of an iron oleate precursor in this compound.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Oleic acid
-
This compound
-
Ethanol
-
Hexane
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
Preparation of Iron Oleate Precursor:
-
In a flask, dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, deionized water, and hexane.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, wash the upper organic layer containing the iron oleate complex with deionized water multiple times in a separatory funnel.
-
Remove the solvent by rotary evaporation to obtain a waxy solid of the iron oleate precursor.
-
-
Thermal Decomposition in this compound:
-
In a three-neck flask, combine the iron oleate precursor and oleic acid with this compound.
-
Under a blanket of argon or nitrogen, heat the mixture to 100°C and maintain for 30 minutes to remove any residual water and oxygen.
-
Increase the temperature to 290°C (reflux) at a controlled rate (e.g., 3-5°C/min) with vigorous stirring.
-
Maintain the reaction at reflux for 1-2 hours. The color of the solution will turn from reddish-brown to black, indicating nanoparticle formation.
-
After the desired reaction time, cool the mixture to room temperature.
-
-
Purification of Nanoparticles:
-
Add an excess of a polar solvent like acetone to the cooled reaction mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet multiple times with a mixture of hexane and acetone to remove excess surfactants and unreacted precursors.
-
Finally, redisperse the purified nanoparticles in a nonpolar solvent like hexane or toluene for storage.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of iron oxide nanoparticles.
Experimental Workflow Diagram
Caption: Experimental workflow for nanoparticle synthesis.
Logical Relationship Diagram
Caption: Factors influencing nanoparticle properties.
Conclusion
This compound is a versatile and effective solvent for the thermal decomposition synthesis of metal oxide nanoparticles. Its high boiling point and chemical stability provide a robust platform for producing highly crystalline nanoparticles with controlled properties. By carefully tuning the reaction parameters such as precursor and surfactant concentrations, temperature, and reaction time, researchers can achieve desired nanoparticle sizes and magnetic properties. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of materials science and drug development, enabling the rational design and synthesis of nanoparticles for a wide range of applications.
References
Application Note: Synthesis of Monodisperse Iron Oxide Nanoparticles in Dioctyl Ether via Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of monodisperse iron oxide nanoparticles (IONPs) through the thermal decomposition of an iron oleate precursor in a high-boiling point organic solvent, specifically dioctyl ether. This method allows for precise control over nanoparticle size, which is crucial for various biomedical applications, including magnetic resonance imaging (MRI) contrast agents, drug delivery vectors, and hyperthermia cancer therapy.
The synthesis of iron oxide nanoparticles with controlled size and shape has been a significant area of research, with iron oleate being a highly successful precursor.[1] The thermal decomposition of this metal-oleate complex is a common and effective technique for producing colloidal nanoparticles.[1] High-boiling point solvents like this compound are utilized to reach the necessary temperatures for the precursor's thermal decomposition and the subsequent crystallization of the iron oxide nanoparticles.
By carefully tuning reaction parameters such as temperature, reaction time, and precursor concentration, the size and morphology of the resulting IONPs can be precisely controlled.[2] For instance, higher synthesis temperatures in high-boiling solvents generally lead to the formation of larger nanoparticles.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the iron oleate precursor and the thermal decomposition of the precursor to form iron oxide nanoparticles.
Part 1: Synthesis of the Iron Oleate Precursor
This procedure outlines the preparation of the iron oleate complex, which is a crucial first step for the synthesis of high-quality, monodisperse iron oxide nanoparticles.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Ethanol
-
Hexane
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer or thermocouple
-
Separatory funnel
Procedure:
-
In a three-neck round-bottom flask, dissolve iron(III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.
-
Heat the mixture to 70°C and stir for 4 hours to form the iron oleate complex.
-
After the reaction, the hexane phase containing the iron oleate complex is separated using a separatory funnel and washed multiple times with distilled water.
-
The hexane is then removed under reduced pressure to yield a waxy, dark red-brown solid of the iron oleate precursor.
Part 2: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition
This section details the thermal decomposition of the synthesized iron oleate precursor in this compound to produce monodisperse iron oxide nanoparticles.
Materials:
-
Iron oleate precursor (from Part 1)
-
This compound (or 1-octadecene as a similar high-boiling point solvent)
-
Oleic acid (surfactant)
-
Ethanol (for washing)
-
Hexane (for dispersion)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Temperature controller with a thermocouple
-
Schlenk line or standard inert gas setup
Procedure:
-
Combine the iron oleate precursor, oleic acid, and this compound in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a thermocouple connected to a temperature controller.
-
Flush the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.
-
Heat the mixture to 120°C and hold for 30 minutes to ensure the reactants are well-dissolved and to remove any residual water.
-
Increase the temperature to the desired reaction temperature (e.g., 290°C for ~10 nm particles) with a controlled heating rate (e.g., 5-10°C/minute).[3]
-
Maintain the reaction at the set temperature for a specific duration (e.g., 60 minutes). The initially reddish-brown solution will turn black upon the formation of iron oxide nanoparticles. Nucleation typically begins around 250°C.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the iron oxide nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of hexane.
-
Repeat the precipitation and washing steps with ethanol at least two more times to remove any unreacted precursors and excess surfactant.
-
After the final wash, dry the nanoparticle powder under vacuum. The resulting nanoparticles can be stored as a powder or dispersed in a non-polar solvent like hexane or toluene.
Data Presentation
The size of the synthesized iron oxide nanoparticles is highly dependent on the reaction parameters. The following table summarizes the expected nanoparticle size based on different reaction conditions, compiled from various literature sources.
| Iron Precursor | Solvent | Surfactants | Reaction Temperature (°C) | Reaction Time (min) | Resulting Nanoparticle Diameter (nm) |
| Iron Oleate | This compound | Oleic Acid | 290 | 60 | ~10 |
| Iron Oleate | 1-Octadecene | Oleic Acid | 275 | - | <10 |
| Iron Oleate | 1-Octadecene | Oleic Acid | 320 | 30 | 10 - 15 |
| Iron Oleate | 1-Octadecene | Oleic Acid (excess) | 320 | >60 | 15 - 25 |
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Quantum Dots Using Dioctyl Ether as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality quantum dots (QDs) is pivotal for their application in diverse fields such as biomedical imaging, diagnostics, and therapeutics. The choice of solvent is a critical parameter that significantly influences the size, shape, and optical properties of the resulting nanocrystals. Dioctyl ether (and its close analog, 1-octadecene) has emerged as a preferred high-boiling point, non-coordinating solvent for the synthesis of various quantum dots, most notably cadmium selenide (CdSe) QDs.
The use of high-boiling point solvents like this compound offers several advantages in the hot-injection synthesis method.[1] This method allows for a high degree of control over the size and size distribution of the nanoparticles by separating the nucleation and growth stages.[2] Key benefits of using this compound include its ability to dissolve a wide range of precursors, ensuring a homogeneous reaction mixture, and its high boiling point (around 290 °C), which prevents thermal decomposition of precursors and the newly formed quantum dots.[1] This application note provides a detailed protocol for the synthesis of CdSe quantum dots using a non-coordinating solvent system, based on established methods.[3]
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the synthesis of CdSe quantum dots in a high-boiling point solvent like 1-octadecene, which has properties very similar to this compound. The data illustrates the relationship between reaction time and the resulting photoluminescence (PL) properties of the quantum dots.
| Reaction Time (seconds) | Approximate Particle Size (nm) | Absorption Peak (nm) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) |
| 10 | 2.5 - 3.0 | ~500 - 520 | ~520 - 540 | ~30 - 35 |
| 30 | 3.0 - 3.5 | ~530 - 550 | ~550 - 570 | ~30 - 35 |
| 60 | 3.5 - 4.0 | ~560 - 580 | ~580 - 600 | ~30 - 35 |
| 120 | 4.0 - 4.5 | ~580 - 600 | ~600 - 620 | ~30 - 35 |
| 300 | 4.5 - 5.0 | ~600 - 615 | ~620 - 635 | ~30 - 35 |
Note: These are representative values. Actual results may vary based on specific experimental conditions, including the purity of reagents and the efficiency of heat transfer.
Experimental Protocols
This section details the hot-injection method for synthesizing CdSe quantum dots, a procedure adapted from established literature.[3]
Materials and Reagents
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-octadecene (ODE) or this compound
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for air-sensitive chemistry (three-neck flask, condenser, etc.)
-
Heating mantle with temperature controller
-
Syringes and needles
Preparation of Precursor Solutions
Cadmium Precursor Solution:
-
In a three-neck round-bottom flask, combine Cadmium Oxide (CdO, e.g., 13 mg), Oleic Acid (e.g., 0.6 mL), and 1-octadecene (ODE, e.g., 10 mL).[3]
-
Heat the mixture under a continuous flow of inert gas (Argon or Nitrogen) to approximately 225 °C.[3]
-
Stir the mixture until the reddish-brown CdO powder completely dissolves, resulting in a clear, colorless solution.[4]
-
Maintain the temperature at the desired injection temperature (e.g., 225 °C).[3]
Selenium Precursor Solution:
-
In a separate vial inside a fume hood, add Selenium powder (e.g., 30 mg) and 1-octadecene (e.g., 5 mL).[3]
-
Add Trioctylphosphine (TOP, e.g., 0.4 mL) to the mixture.[3]
-
Stir the mixture at room temperature until the selenium powder is completely dissolved, forming a clear, colorless solution of trioctylphosphine selenide (TOP-Se). Gentle warming may be necessary to facilitate dissolution.[3]
-
Allow the solution to cool to room temperature before injection.[3]
Hot-Injection Synthesis of CdSe Quantum Dots
-
Once the cadmium precursor solution is stable at the injection temperature (e.g., 225 °C), rapidly inject the prepared selenium precursor solution into the hot reaction mixture with vigorous stirring.[3]
-
The injection of the cooler selenium solution will cause a temperature drop.
-
The solution will rapidly change color, indicating the nucleation and growth of CdSe quantum dots.
-
To obtain quantum dots of different sizes, aliquots (small samples) of the reaction mixture can be withdrawn at specific time intervals (e.g., 10s, 30s, 60s, etc.) and quickly cooled to room temperature to quench the reaction.[3]
-
The size of the quantum dots increases with longer reaction times, resulting in a red-shift in their absorption and emission spectra.[5]
Visualizations
Experimental Workflow for Hot-Injection Synthesis of CdSe Quantum Dots
Caption: Workflow for the hot-injection synthesis of CdSe quantum dots.
Signaling Pathway of Quantum Dot Formation
Caption: Key stages in the formation of quantum dots via the hot-injection method.
References
- 1. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology [mdpi.com]
- 2. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
- 3. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. Synthesis and characterization of quantum dot–polymer composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Dioctyl Ether in Controlling Nanoparticle Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of dioctyl ether in the synthesis of nanoparticles, with a focus on controlling their morphology. Detailed experimental protocols and an exploration of the underlying mechanisms are presented to guide researchers in the precise engineering of nanomaterials for various applications, including drug delivery and diagnostics.
Introduction: The Function of this compound in Nanoparticle Synthesis
This compound is a high-boiling-point (287 °C), non-coordinating organic solvent that has become a staple in the thermal decomposition synthesis of a wide array of nanoparticles, particularly metal oxides. Its primary role is to serve as a stable, high-temperature medium, enabling the decomposition of organometallic precursors to initiate nanoparticle nucleation and growth. As a non-coordinating solvent, this compound does not strongly bind to the surface of the growing nanoparticles, allowing for the controlled influence of other deliberately introduced capping agents and surfactants on the final particle morphology. The choice of a high-boiling-point solvent is critical, as temperature is a key parameter in tuning nanoparticle size and crystallinity. For instance, the synthesis of iron oxide nanoparticles of varying sizes has been achieved by employing solvents with different boiling points, with this compound yielding particles of a specific size within this spectrum[1][2].
The interplay between the non-coordinating nature of this compound and the selective adhesion of capping agents to different crystallographic facets of the nascent nanoparticles is the cornerstone of morphological control. This allows for the synthesis of anisotropic nanostructures, such as nanorods and nanocones, which exhibit unique properties desirable for various applications[3].
Mechanism of Nanoparticle Formation in this compound
The synthesis of nanoparticles in this compound via thermal decomposition generally follows the principles of nucleation and growth. The high temperature provided by the this compound medium facilitates the decomposition of the precursor materials into monomers. When the monomer concentration reaches a state of supersaturation, nucleation occurs, forming small, stable nuclei. Subsequent growth of these nuclei occurs through the addition of more monomers from the solution.
The morphology of the final nanoparticles is dictated by the relative rates of growth of different crystal faces. In the presence of capping agents, these molecules can selectively bind to certain crystal facets, slowing their growth. This selective inhibition allows for the faster growth of other facets, leading to the formation of anisotropic shapes. This compound, being non-coordinating, provides an inert environment that allows these subtle differences in growth rates, directed by the capping agents, to manifest.
Below is a diagram illustrating the general workflow and mechanism of nanoparticle synthesis via thermal decomposition in this compound.
Quantitative Data on Morphological Control
The precise morphology of nanoparticles synthesized in this compound is highly dependent on a combination of factors including the type and concentration of precursors, the nature and amount of capping agents, reaction temperature, and heating rate. While this compound provides the necessary high-temperature environment, the other parameters fine-tune the final product.
The following tables summarize quantitative data from various studies, illustrating the influence of different reaction parameters on the morphology of nanoparticles synthesized in this compound.
Table 1: Influence of Surfactant on ZnO Nanoparticle Morphology in this compound
| Surfactant | Precursor | Resulting Morphology | Reference |
| Trioctylphosphine oxide (TOPO) | Zinc Acetate | Wedge-shaped nanocones in spherical assemblies | [3] |
| Oleic Acid (OA) | Zinc Acetate | Cone-shaped nanocrystals | [3] |
| Hexadecylamine (HDA) | Zinc Acetate | Hexagonal cone-shaped nanocrystals | [3] |
| Tetradecylphosphonic acid (TDPA) | Zinc Acetate | Nanorods | [3] |
Table 2: Influence of Solvent Boiling Point on Iron Oxide Nanoparticle Size
| Solvent | Boiling Point (°C) | Resulting Nanoparticle Size (nm) | Reference |
| 1-Hexadecene | 274 | 5 | [1][2] |
| This compound | 287 | 9 | [1][2] |
| 1-Octadecene | 317 | 12 | [1][2] |
| 1-Eicosene | 330 | 16 | [1][2] |
| Trioctylamine | 365 | 22 | [1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis of nanoparticles using this compound as a solvent, adapted from the literature. These protocols serve as a starting point for researchers, who may need to modify them to achieve their desired nanoparticle characteristics.
Protocol 1: Synthesis of Anisotropic ZnO Nanocrystals
This protocol is adapted from a study demonstrating the influence of different surfactants on the morphology of ZnO nanoparticles in this compound[3].
Materials:
-
Zinc Acetate (precursor)
-
This compound (solvent)
-
Surfactant (Choose from Table 1 for desired morphology: TOPO, Oleic Acid, HDA, or TDPA)
-
Standard Schlenk line apparatus
-
Heating mantle and magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Ethanol (for precipitation)
-
Toluene (for redispersion)
-
Centrifuge
Procedure:
-
In a three-neck flask, combine zinc acetate (e.g., 1 mmol) and the chosen surfactant (e.g., 2 mmol) with 20 mL of this compound.
-
Equip the flask with a condenser, a thermocouple, and a magnetic stir bar.
-
Heat the mixture to 120 °C under a flow of inert gas for 30 minutes to remove water and oxygen.
-
Increase the temperature to reflux (approximately 280-290 °C) and maintain for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Add 40 mL of ethanol to precipitate the ZnO nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles with ethanol twice more by redispersion and centrifugation.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of 9 nm Iron Oxide Nanoparticles
This protocol is based on the principle of using solvents with different boiling points to control the size of iron oxide nanoparticles[1][2].
Materials:
-
Iron(III) oleate (precursor)
-
This compound (solvent)
-
Oleic acid (capping agent)
-
Standard Schlenk line apparatus
-
Heating mantle and magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Ethanol (for precipitation)
-
Hexane (for redispersion)
-
Centrifuge
Procedure:
-
Prepare an iron(III) oleate precursor solution.
-
In a three-neck flask, add a solution of iron(III) oleate (e.g., 2 mmol) in a mixture of 10 mL of this compound and 1.2 mL of oleic acid.
-
Under a blanket of inert gas, heat the mixture to the reflux temperature of this compound (around 287 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 30 minutes.
-
After the reaction is complete, cool the dark-colored solution to room temperature.
-
Add an excess of ethanol to precipitate the iron oxide nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol.
-
Redisperse the final product in a nonpolar solvent like hexane for storage.
Conclusion and Future Outlook
This compound serves as a critical high-temperature, non-coordinating solvent in the thermal decomposition synthesis of nanoparticles. Its inert nature allows for the precise control of nanoparticle morphology through the judicious selection of capping agents and other reaction parameters. The protocols and data presented here provide a foundation for researchers to systematically explore the synthesis of nanoparticles with tailored sizes and shapes for advanced applications in drug development and beyond. Future research should focus on generating more systematic quantitative data to build a more comprehensive understanding of the complex interplay between the solvent, capping agents, and precursors in dictating the final nanoparticle morphology. This will enable a more predictive and rational design of nanomaterials with desired properties.
References
- 1. Shape-, size- and structure-controlled synthesis and biocompatibility of iron oxide nanoparticles for magnetic theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Anisotropic Metal Oxide Nanoparticles via Non-Aqueous and Non-Hydrolytic Routes [jstage.jst.go.jp]
Application Notes and Protocols for the Synthesis of Core-Shell Nanoparticles Using Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of core-shell nanoparticles utilizing dioctyl ether as a high-boiling point solvent. The thermal decomposition method in this compound offers excellent control over nanoparticle size, morphology, and crystallinity, making it a versatile approach for creating advanced nanomaterials for various applications, including drug delivery, bioimaging, and catalysis.
Introduction to Core-Shell Nanoparticle Synthesis in this compound
Core-shell nanoparticles are composite nanomaterials comprising an inner core material coated with an outer shell of a different composition. This unique structure allows for the combination of distinct properties from both the core and the shell, leading to enhanced functionality and stability.[1][2] The use of this compound, a high-boiling point solvent (boiling point ~290 °C), is particularly advantageous in the thermal decomposition synthesis of these nanoparticles. It allows for high reaction temperatures, which are crucial for the decomposition of organometallic precursors and the subsequent nucleation and growth of crystalline nanoparticles.[3]
The synthesis process generally involves two main stages: the formation of the core nanoparticles followed by the in-situ or sequential growth of the shell material. The choice of precursors, surfactants, and reaction parameters such as temperature and time plays a critical role in determining the final characteristics of the core-shell nanoparticles.[1]
Experimental Protocols
This section details the experimental protocols for the synthesis of two representative core-shell nanoparticle systems using this compound: Iron Oxide@Silica (Fe₃O₄@SiO₂) and Silver@Platinum (Ag@Pt) nanoparticles.
Protocol for Synthesis of Fe₃O₄@SiO₂ Core-Shell Nanoparticles
This protocol first describes the synthesis of the iron oxide (Fe₃O₄) core via thermal decomposition of an iron precursor in this compound, followed by the coating of a silica (SiO₂) shell.
Materials:
| Material | Formula | Purity | Supplier (Example) |
| Iron(III) acetylacetonate | Fe(acac)₃ | 99% | Sigma-Aldrich |
| Oleic Acid | C₁₈H₃₄O₂ | 90% | Sigma-Aldrich |
| Oleylamine | C₁₈H₃₇N | 70% | Sigma-Aldrich |
| This compound | C₁₆H₃₄O | 99% | Sigma-Aldrich |
| Tetraethyl orthosilicate (TEOS) | Si(OC₂H₅)₄ | 98% | Sigma-Aldrich |
| Igepal® CO-520 | (C₂H₄O)nC₁₅H₂₄O | Sigma-Aldrich | |
| Cyclohexane | C₆H₁₂ | 99.5% | Sigma-Aldrich |
| Ammonia solution | NH₄OH | 28-30% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 99.5% | Sigma-Aldrich |
Experimental Workflow:
Caption: Workflow for Fe₃O₄@SiO₂ synthesis.
Step-by-Step Procedure:
Part 1: Synthesis of Fe₃O₄ Nanoparticle Cores
-
In a 100 mL three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, combine Iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and this compound (20 mL).
-
Stir the mixture magnetically and heat to 200°C under a gentle flow of nitrogen gas. Maintain this temperature for 2 hours.
-
Increase the temperature to reflux (~290°C) and hold for 1 hour. The solution will turn black, indicating the formation of Fe₃O₄ nanoparticles.
-
Allow the reaction mixture to cool to room temperature.
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the nanoparticle pellet twice with ethanol and redisperse the final product in 20 mL of cyclohexane.
Part 2: Coating with SiO₂ Shell
-
In a 250 mL flask, disperse a calculated amount of the Fe₃O₄ nanoparticle solution in cyclohexane (e.g., 5 mL of the stock solution in 50 mL of cyclohexane).
-
Add Igepal® CO-520 (e.g., 1 mL) to the dispersion and sonicate for 15 minutes to ensure proper mixing.
-
Add aqueous ammonia solution (e.g., 0.5 mL of 28-30% solution) and sonicate for another 30 minutes to form a stable water-in-oil microemulsion.[4]
-
While stirring vigorously, add tetraethyl orthosilicate (TEOS) (e.g., 0.2 mL) dropwise to the microemulsion.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Break the microemulsion by adding 100 mL of ethanol to precipitate the Fe₃O₄@SiO₂ core-shell nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them three times with ethanol and twice with deionized water.
-
Dry the final product in a vacuum oven at 60°C overnight.
Quantitative Data Summary (Fe₃O₄@SiO₂):
| Parameter | Value | Reference |
| Core Synthesis | ||
| Fe(acac)₃ | 2 mmol | [3] |
| Oleic Acid | 6 mmol | [3] |
| Oleylamine | 6 mmol | [3] |
| This compound | 20 mL | [3] |
| Reflux Temperature | ~290 °C | [3] |
| Reflux Time | 1 hour | [3] |
| Resulting Fe₃O₄ Core Size | 10-20 nm | [5] |
| Shell Coating | ||
| Fe₃O₄ Core Dispersion | 5 mL in 50 mL Cyclohexane | [4] |
| Igepal® CO-520 | 1 mL | [4] |
| Ammonia (28-30%) | 0.5 mL | [4] |
| TEOS | 0.2 mL | [4] |
| Reaction Time | 24 hours | [6] |
| Resulting SiO₂ Shell Thickness | 5-15 nm |
Protocol for Synthesis of Ag@Pt Core-Shell Nanoparticles
This protocol outlines the synthesis of silver (Ag) nanoparticle cores followed by the deposition of a platinum (Pt) shell in this compound.
Materials:
| Material | Formula | Purity | Supplier (Example) |
| Silver nitrate | AgNO₃ | 99% | Sigma-Aldrich |
| Platinum(II) acetylacetonate | Pt(acac)₂ | 97% | Sigma-Aldrich |
| Oleylamine | C₁₈H₃₇N | 80-90% | ACROS Organics |
| Oleic Acid | C₁₈H₃₄O₂ | 90% | Sigma-Aldrich |
| This compound | C₁₆H₃₄O | 99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 99.5% | Sigma-Aldrich |
| Chloroform | CHCl₃ | ≥99% | Sigma-Aldrich |
Experimental Workflow:
References
- 1. ajol.info [ajol.info]
- 2. pccm.princeton.edu [pccm.princeton.edu]
- 3. digital.csic.es [digital.csic.es]
- 4. Coating of upconversion nanoparticles with silica nanoshells of 5–250 nm thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS AND APPLICATIONS OF Fe3O4/SiO2 CORE-SHELL MATERIALS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Temperature Reactions in Dioctyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting high-temperature chemical reactions using dioctyl ether as a high-boiling point solvent. This compound is a valuable solvent for reactions requiring elevated temperatures due to its high boiling point (286-287 °C) and chemical inertness under many reaction conditions.[1] These properties make it particularly suitable for the synthesis of nanoparticles, Ullmann-type coupling reactions, and high-temperature esterifications.
Overview of this compound in High-Temperature Synthesis
This compound's utility as a high-temperature solvent stems from its stable chemical structure and high boiling point, allowing for reactions to be conducted at temperatures that are inaccessible with more common laboratory solvents. Its non-polar nature makes it an excellent medium for the dissolution of non-polar reactants and for promoting specific reaction pathways that are favored in such environments.
Key Applications:
-
Nanoparticle Synthesis: The thermal decomposition of organometallic precursors in this compound is a common method for producing monodisperse metallic and metal oxide nanoparticles.[1] The high temperature allows for the controlled nucleation and growth of nanoparticles, leading to uniform size and shape.
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction often requires high temperatures to proceed efficiently.[2][3] this compound provides a suitable medium for these reactions, facilitating the formation of carbon-heteroatom bonds.
-
High-Temperature Esterification: The formation of certain esters, particularly from sterically hindered or less reactive starting materials, can be driven to completion at elevated temperatures. This compound can serve as a non-reactive solvent for such transformations.
Experimental Protocols
The following sections provide detailed protocols for key high-temperature reactions in this compound.
Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of magnetite nanoparticles by the thermal decomposition of an iron precursor in this compound. The high reaction temperature allows for the formation of crystalline nanoparticles with a narrow size distribution.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid (stabilizer)
-
Oleylamine (stabilizer)
-
Ethanol (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere techniques
-
Centrifuge
Protocol:
-
In a 100 mL three-neck flask, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and 20 mL of this compound.
-
Attach a condenser and connect the flask to a Schlenk line.
-
Stir the mixture and purge with nitrogen or argon for 30 minutes to remove oxygen.
-
Under a continuous flow of inert gas, heat the mixture to 200 °C and maintain this temperature for 2 hours.
-
Increase the temperature to reflux (approximately 280 °C) and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of ethanol to the black-brown solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with ethanol twice.
-
Dry the purified magnetite nanoparticles under vacuum.
Expected Outcome:
This procedure should yield monodisperse magnetite nanoparticles. The size of the nanoparticles can be tuned by varying the reaction time and the ratio of stabilizing agents.
Ullmann Condensation for Diaryl Ether Synthesis
This protocol outlines a general procedure for the copper-catalyzed synthesis of diaryl ethers from an aryl halide and a phenol in this compound. The high temperature is crucial for overcoming the activation energy of this coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Phenol (e.g., phenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
This compound
-
N,N-Dimethylglycine (ligand, optional)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk tube or three-neck flask
-
Heating mantle with a temperature controller or oil bath
-
Condenser
-
Magnetic stirrer
-
Schlenk line
Protocol:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol). If using a ligand, add N,N-dimethylglycine (0.2 mmol).
-
Add 5 mL of this compound to the tube.
-
Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times.
-
Heat the reaction mixture to 210 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
High-Temperature Fischer Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol in this compound, which is particularly useful for less reactive substrates requiring high temperatures.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., 1-octanol)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalyst)
-
This compound
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution (for workup)
Equipment:
-
Round-bottom flask
-
Heating mantle with a temperature controller or oil bath
-
Condenser (and Dean-Stark trap if used)
-
Magnetic stirrer
Protocol:
-
In a round-bottom flask, combine the carboxylic acid (10 mmol), the alcohol (12 mmol), and 15 mL of this compound.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.5 mmol).
-
If using a Dean-Stark trap, fill the sidearm with this compound.
-
Heat the mixture to reflux (adjusting the temperature as needed, up to the boiling point of this compound) and stir vigorously.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap or by TLC/GC analysis.
-
Continue heating until the reaction is complete (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the this compound under reduced pressure (note: a high vacuum will be required due to the high boiling point of this compound).
-
Purify the resulting ester by distillation or column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the reactions described above. Note that yields and optimal conditions can vary depending on the specific substrates used.
Table 1: Quantitative Data for Magnetite Nanoparticle Synthesis
| Parameter | Value |
| Iron Precursor | Iron(III) acetylacetonate |
| Solvent | This compound |
| Stabilizers | Oleic acid, Oleylamine |
| Reaction Temperature | 200 °C (initial), ~280 °C (reflux) |
| Reaction Time | 2 hours at 200 °C, 1 hour at reflux |
| Typical Yield | >90% |
| Nanoparticle Size | 5 - 20 nm (tunable) |
Table 2: Quantitative Data for a Typical Ullmann Condensation
| Parameter | Value |
| Reactants | Aryl halide, Phenol |
| Catalyst | Copper(I) iodide |
| Base | Potassium Carbonate |
| Solvent | This compound |
| Reaction Temperature | 210 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 85% |
Table 3: Quantitative Data for a High-Temperature Fischer Esterification
| Parameter | Value |
| Reactants | Carboxylic acid, Alcohol |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | This compound |
| Reaction Temperature | Reflux (~280 °C) |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 95% |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of magnetite nanoparticles.
Logical Relationship in Ullmann Condensation
Caption: Key components and conditions for Ullmann condensation.
Safety Precautions
Working with high-temperature reactions in organic solvents requires strict adherence to safety protocols.
-
Ventilation: All reactions should be conducted in a well-ventilated fume hood to avoid the inhalation of solvent vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Heating: Use a heating mantle with a reliable temperature controller. Avoid open flames. Ensure that the heating apparatus is stable and secure.
-
Glassware: Inspect all glassware for cracks or defects before use, as high temperatures can exacerbate weaknesses.
-
Inert Atmosphere: For reactions sensitive to air or moisture, proper inert atmosphere techniques (e.g., Schlenk line) are essential.
-
Pressure: Be aware that heating a closed system can lead to a dangerous buildup of pressure. Ensure the reaction setup is appropriately vented or designed to handle the expected pressure.
-
Quenching: Cool reactions to a safe temperature before quenching or workup procedures. Adding cold liquids to a hot solution can cause rapid and dangerous boiling.
References
Application Notes and Protocols for the Purification of Nanoparticles Synthesized in Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticles synthesized in high-boiling point solvents such as dioctyl ether often possess uniform size and high crystallinity. However, the removal of the high-boiling point solvent, along with excess capping agents like oleic acid and unreacted precursors, is a critical step to ensure the purity and biocompatibility of the nanoparticles for downstream applications in research, diagnostics, and therapeutics. This document provides a detailed protocol for the purification of nanoparticles synthesized in this compound, focusing on a precipitation and centrifugation-based washing method. This method is widely applicable to various types of nanoparticles, including upconversion nanoparticles (e.g., NaYF4) and iron oxide nanoparticles.
Core Principles of Purification
The purification strategy relies on the principle of differential solubility. Nanoparticles capped with hydrophobic ligands are typically soluble in the nonpolar this compound synthesis medium. By introducing a polar "non-solvent," the solubility of the nanoparticles is drastically reduced, leading to their precipitation. Subsequent centrifugation separates the nanoparticle pellet from the supernatant containing the this compound and other impurities. Repeated washing cycles with appropriate solvents ensure the removal of residual impurities.
Experimental Protocols
Materials and Reagents
-
Nanoparticle solution in this compound
-
Anti-solvent: Ethanol (absolute) or Methanol (anhydrous)
-
Re-dispersion solvent: Hexane or Toluene
-
Centrifuge capable of reaching high speeds (e.g., >8,000 rpm)
-
Centrifuge tubes (material should be compatible with the solvents used)
-
Vortex mixer
-
Ultrasonic bath (optional)
Purification Procedure
-
Initial Precipitation:
-
Transfer the crude nanoparticle solution from the reaction flask to a centrifuge tube.
-
Add an excess of the anti-solvent (ethanol or methanol) to the nanoparticle solution. A typical starting ratio is 1:3 to 1:5 (volume of nanoparticle solution to volume of anti-solvent). The addition of the anti-solvent should induce turbidity, indicating the precipitation of nanoparticles.
-
Mix the solution thoroughly using a vortex mixer for 30-60 seconds to ensure complete precipitation.
-
-
First Centrifugation:
-
Centrifuge the mixture to pellet the precipitated nanoparticles. The required speed and duration will depend on the size and density of the nanoparticles (see Table 1 for general recommendations). A common starting point is 8,000 - 10,000 rpm for 10-20 minutes.[1]
-
After centrifugation, a compact pellet of nanoparticles should be visible at the bottom of the tube.
-
Carefully decant and discard the supernatant, which contains this compound, unreacted precursors, and excess capping agents.
-
-
Washing Steps (Iterative Process):
-
Add a small amount of a re-dispersion solvent (e.g., hexane or toluene) to the nanoparticle pellet.
-
Disperse the pellet completely by vortexing or brief sonication. This step is crucial to ensure that impurities trapped within the agglomerated pellet are exposed to the washing solvent in the subsequent step.
-
Add the anti-solvent (ethanol or methanol) to re-precipitate the nanoparticles.
-
Centrifuge the mixture again under the same conditions as the first centrifugation.
-
Discard the supernatant.
-
Repeat this washing cycle (re-dispersion and re-precipitation) at least two to three more times to ensure high purity.[1][2]
-
-
Final Drying:
-
After the final wash and removal of the supernatant, the nanoparticle pellet can be dried.
-
For immediate use, the pellet can be re-dispersed in a solvent of choice for the intended application.
-
For storage as a powder, the pellet can be dried under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a mild temperature.
-
Data Presentation
Table 1: Recommended Centrifugation Parameters for Nanoparticle Purification
| Nanoparticle Type/Size (Approx.) | Centrifugation Speed (rpm) | Centrifugation Time (minutes) | Notes |
| Small Nanoparticles (5-15 nm) | 10,000 - 15,000 | 15 - 30 | Higher speeds may be necessary for smaller particles to pellet effectively. |
| Medium Nanoparticles (15-50 nm) | 8,000 - 12,000 | 10 - 20 | A good starting range for many common nanoparticle types.[1] |
| Large Nanoparticles (>50 nm) | 4,000 - 8,000 | 5 - 15 | Lower speeds are sufficient and can help prevent irreversible aggregation. |
Note: These are general guidelines. Optimal centrifugation parameters should be determined empirically for each specific nanoparticle system. The conversion from rpm (revolutions per minute) to RCF (relative centrifugal force or g-force) is dependent on the rotor radius of the centrifuge.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for nanoparticle purification.
Logical Relationship of Purification Steps
References
Application Notes and Protocols: Dioctyl Ether in the Preparation of Magnetic Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of dioctyl ether in the synthesis of magnetic nanoparticles (MNPs), with a focus on their application in cancer therapy through targeted drug delivery.
Introduction
Magnetic nanoparticles, particularly iron oxide nanoparticles (IONPs) such as magnetite (Fe₃O₄), are of significant interest in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and large surface-area-to-volume ratio. The synthesis method plays a crucial role in determining the physicochemical properties of these nanoparticles, which in turn dictates their efficacy in applications like targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia.
The thermal decomposition of organometallic precursors in a high-boiling-point solvent is a widely employed method for producing monodisperse MNPs with controlled size and shape. This compound, with its high boiling point (approximately 290°C), serves as an excellent solvent for this process, facilitating the high temperatures required for the decomposition of precursors like iron(III) acetylacetonate (Fe(acac)₃). The presence of surfactants, such as oleic acid and oleylamine, is critical for controlling nucleation and growth, and for preventing nanoparticle aggregation.
This document outlines the synthesis of magnetite nanoparticles using this compound, their characterization, and a protocol for loading the anticancer drug doxorubicin (DOX) for targeted cancer cell therapy. The underlying mechanism of action, involving the generation of reactive oxygen species (ROS) and induction of apoptosis, is also discussed.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on the synthesis of magnetite (Fe₃O₄) nanoparticles using high-boiling-point ether solvents via the thermal decomposition method. These tables illustrate the influence of key reaction parameters on the resulting nanoparticle size and magnetic properties.
Table 1: Effect of Reaction Temperature on Nanoparticle Size
| Precursor | Solvent | Surfactants | Temperature (°C) | Time (h) | Average Particle Size (nm) | Reference |
| Fe(acac)₃ | This compound | Oleic Acid | 290 | - | 10 | [1] |
| Fe(acac)₃ | Benzyl Ether | Oleylamine | 300 | 1 | ~10 | [2] |
| Fe(acac)₃ | Phenyl Ether | Oleic Acid, Oleylamine, 1,2-hexadecanediol | 265 | - | 4 | [3] |
| Iron Oleate | 1-Octadecene | Oleic Acid | 320 | - | 5, 9, 12, 16, 22 | [3] |
Table 2: Effect of Surfactant Concentration on Nanoparticle Size
| Precursor | Solvent | Surfactant Ratio (Oleylamine:Benzyl Ether, v/v) | Temperature (°C) | Time (h) | Average Particle Size (nm) | Reference |
| Fe(acac)₃ | Benzyl Ether | 1:1 | 300 | 1 | 10 ± 0.8 | [2] |
| Fe(acac)₃ | Benzyl Ether | 1:2 | 300 | 1 | 9 ± 0.6 | [2] |
| Fe(acac)₃ | Benzyl Ether | 1:3 | 300 | 1 | 8 ± 0.4 | [2] |
| Fe(acac)₃ | Benzyl Ether | 1:4 | 300 | 1 | 7 ± 0.5 | [2] |
Table 3: Effect of Reaction Time on Nanoparticle Size and Magnetic Properties
| Precursor | Solvent | Surfactants | Temperature (°C) | Time (h) | Average Particle Size (nm) | Saturation Magnetization (emu/g) | Reference |
| Fe(acac)₃ | PEO | - | Reflux | 1 | 4 | - | [4] |
| Fe(acac)₃ | PEO | - | Reflux | 2 | 6 | - | [4] |
| Fe(acac)₃ | - | Oleic Acid, Oleylamine | 330 | 0.5 | - | 57 | [5] |
| Fe(acac)₃ | - | Oleic Acid, Oleylamine | 330 | 4 | - | 65 | [5] |
Experimental Protocols
Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol describes the thermal decomposition of iron(III) acetylacetonate in this compound to synthesize monodisperse magnetite nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere
-
Centrifuge
Procedure:
-
In a 100 mL three-neck flask, combine Fe(acac)₃ (2 mmol, 0.706 g), oleic acid (6 mmol, 1.9 mL), and oleylamine (6 mmol, 2.0 mL) in 20 mL of this compound.
-
Attach the flask to a condenser and the Schlenk line.
-
Under a constant flow of nitrogen, heat the mixture to 200°C with vigorous stirring and maintain this temperature for 30 minutes to remove water and other low-boiling-point impurities.
-
Increase the temperature to 290°C at a heating rate of 5-10°C/min.
-
Maintain the reaction at 290°C for 1 hour. The color of the solution will turn from red to black, indicating the formation of magnetite nanoparticles.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
-
Add 40 mL of ethanol to the cooled mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in hexane.
-
Repeat the precipitation and washing steps with ethanol two more times to remove excess surfactants and solvent.
-
Dry the final product under vacuum.
Doxorubicin (DOX) Loading onto Magnetic Nanoparticles
This protocol details the loading of the chemotherapeutic drug doxorubicin onto the surface of the synthesized magnetite nanoparticles.
Materials:
-
Synthesized Fe₃O₄ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Ultrasonicator
-
Magnetic stirrer
-
Centrifuge or magnetic separator
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 10 mg of the synthesized Fe₃O₄ nanoparticles in 10 mL of deionized water and sonicate for 15 minutes to ensure a uniform suspension.
-
Prepare a 1 mg/mL solution of doxorubicin in deionized water.
-
Add 5 mL of the doxorubicin solution to the nanoparticle suspension.
-
Adjust the pH of the mixture to 7.4 using PBS buffer.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for doxorubicin loading onto the nanoparticle surface.
-
Separate the doxorubicin-loaded nanoparticles (DOX-MNPs) from the solution using a strong magnet or by centrifugation.
-
Carefully collect the supernatant.
-
Wash the DOX-MNPs with deionized water three times to remove any unbound doxorubicin.
-
Determine the amount of unloaded doxorubicin in the supernatant and washing solutions using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Mass of loaded DOX / Initial mass of DOX) x 100
-
DLC (%) = (Mass of loaded DOX / Mass of DOX-MNPs) x 100
-
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow from nanoparticle synthesis to in vitro evaluation.
Caption: Experimental workflow for MNP synthesis and evaluation.
Signaling Pathway of MNP-Induced Apoptosis
The cytotoxicity of iron oxide nanoparticles is often attributed to the generation of reactive oxygen species (ROS), which can trigger apoptosis through both intrinsic and extrinsic pathways.
Caption: Simplified MNP-induced apoptosis signaling pathway.
Conclusion
The use of this compound in the thermal decomposition synthesis of magnetic nanoparticles provides a robust method for producing high-quality, monodisperse nanoparticles with tunable properties. These nanoparticles serve as effective carriers for chemotherapeutic agents like doxorubicin. The cytotoxic mechanism of these drug-loaded nanoparticles in cancer cells is largely mediated by the generation of reactive oxygen species, leading to the induction of apoptosis. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the field of nanomedicine and drug development, facilitating further advancements in cancer therapy. The ability of iron oxide nanoparticles to induce apoptosis in cancer cells highlights their potential as effective therapeutic agents.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron oxide nanoparticles induce oxidative stress, DNA damage, and caspase activation in the human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Ferrite Nanoparticles-Based Reactive Oxygen Species-Mediated Cancer Therapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of Dioctyl Ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of peroxides in dioctyl ether. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with this compound?
A1: Peroxide formation is a hazardous process where ethers like this compound react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2][3] This autoxidation is a free-radical chain reaction that is initiated or accelerated by factors such as light, heat, and the presence of contaminants.[4][5] The primary concern is the extreme risk of explosion, as organic peroxides can be sensitive to shock, heat, or friction.[1][6][7] Concentrating peroxidized ether, for instance through distillation or evaporation, significantly increases this danger.[5][8][9]
Q2: How can I visually inspect a container of this compound for peroxides?
A2: Before handling any container of this compound, especially one that is old or has been opened previously, a careful visual inspection is the first crucial step. Look for:
-
Crystalline solids: Peroxide crystals can form on the inner surfaces of the container, around the cap, or within the liquid itself.[3][5][10]
-
Viscous liquid or oily residue: The formation of a viscous liquid or an oily layer can indicate the presence of polymeric peroxides.[5]
-
Discoloration: Any noticeable change from its typical colorless appearance could be a sign of degradation and peroxide formation.[3]
-
Crust formation around the cap: Peroxides can crystallize on the threads of the cap, posing a severe detonation risk upon opening.[5][10]
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER . Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EH&S) department for emergency disposal.[5][8][11]
Q3: What are the recommended storage conditions to minimize peroxide formation in this compound?
A3: Proper storage is the most effective preventative measure. Follow these guidelines to minimize the risk:
-
Store in original, airtight containers: Whenever possible, keep this compound in its original manufacturer's container, which is often made of a material that inhibits peroxide formation.[12] Ensure the container is tightly sealed to minimize exposure to oxygen.[13][14]
-
Protect from light: Store containers in a dark place or use amber glass bottles to block UV rays, which can initiate the radical process of peroxide formation.[6][13][15]
-
Maintain a cool, well-ventilated environment: Store away from heat sources and in a well-ventilated area.[15][16] However, refrigeration is not recommended as it does not inhibit peroxide formation and may cause condensation, which can accelerate the process.[1][17]
-
Date all containers: Clearly label all containers with the date of receipt and the date of opening.[1][7][11] This is crucial for tracking the age of the solvent and adhering to disposal schedules.
-
Use of Inhibitors: Purchase this compound that contains a stabilizer like butylated hydroxytoluene (BHT). BHT scavenges free radicals, effectively slowing down peroxide formation. Note that inhibitors are consumed over time.[3]
Q4: How often should I test my this compound for peroxides?
A4: Regular testing is a critical safety protocol. The frequency of testing depends on the age and storage conditions of the ether.
| Container Status | Recommended Testing Frequency |
| Unopened | Before the manufacturer's expiration date. |
| Opened | Before each use, and at regular intervals (e.g., every 3-6 months).[10][16][17] |
| Purified (inhibitor removed) | Should be used immediately and not stored.[5][17] |
Troubleshooting Guide
Problem: I need to use an old container of this compound, but I'm unsure if it's safe.
Solution:
-
Visual Inspection: First, perform a thorough visual inspection as described in Q2 of the FAQ. If any signs of peroxide formation are visible, do not proceed and contact EH&S.
-
Peroxide Testing: If there are no visual signs of peroxides, you must test for their presence before use. Proceed to the experimental protocols for peroxide detection.
-
Interpretation of Results: Based on the peroxide concentration detected, follow the action plan outlined in the Peroxide Concentration Action Levels table.
Problem: My experiment requires peroxide-free this compound.
Solution:
-
Test for Peroxides: Even with a new bottle, it is good practice to test for peroxides to ensure it meets the requirements of your experiment.
-
Peroxide Removal: If peroxides are detected, you will need to purify the this compound. Refer to the experimental protocols for peroxide removal.
-
Immediate Use: Use the purified this compound immediately, as the process of removing peroxides also removes any inhibitors, making the solvent more susceptible to rapid peroxide formation.[5][17]
Experimental Protocols
Protocol 1: Detection of Peroxides
There are several methods to detect the presence of peroxides. Below are two common qualitative and semi-quantitative methods.
Method A: Potassium Iodide (KI) Test
This method provides a qualitative indication of the presence of peroxides.
-
Reagent Preparation: Prepare a fresh solution of 10% (w/v) potassium iodide in deionized water.[17]
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Add a few drops of glacial acetic acid or dilute hydrochloric acid to acidify the solution.[17]
-
Stopper the test tube and shake vigorously for one minute.
-
-
Observation:
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[6][18]
-
For a more sensitive test, add a few drops of a starch indicator solution. A dark blue or black color confirms the presence of peroxides.[17]
-
Method B: Semi-Quantitative Peroxide Test Strips
Commercially available test strips offer a convenient way to estimate the peroxide concentration.
-
Procedure:
-
Dip the test strip into the this compound for approximately 1 second.
-
Allow the solvent to evaporate from the strip.
-
Moisten the test pad with a drop of deionized water or by breathing on it.[17]
-
-
Observation:
-
Compare the color of the test pad to the color scale provided by the manufacturer to determine the approximate peroxide concentration in parts per million (ppm).
-
Protocol 2: Removal of Peroxides
If peroxides are detected at unacceptable levels, they can be removed using the following methods. These procedures should be carried out in a fume hood with appropriate personal protective equipment (PPE).
Method A: Activated Alumina Column
This is a convenient method for removing hydroperoxides.
-
Apparatus Setup:
-
Pack a chromatography column with activated basic alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[5]
-
-
Procedure:
-
Carefully pass the peroxidized this compound through the alumina column.
-
Collect the purified ether.
-
-
Post-Treatment:
Method B: Ferrous Sulfate Wash
This method is effective for removing peroxides from water-insoluble ethers like this compound.
-
Reagent Preparation: Prepare a fresh 5% solution of ferrous sulfate (FeSO₄). A common preparation involves dissolving 60g of ferrous sulfate heptahydrate in 110mL of water and adding 6mL of concentrated sulfuric acid.[8][9]
-
Procedure:
-
In a separatory funnel, shake the peroxidized this compound with an equal volume of the ferrous sulfate solution. Vent the separatory funnel frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing process until a fresh portion of the ferrous sulfate solution no longer shows a positive test for peroxides (i.e., no color change).
-
-
Post-Treatment:
-
Wash the ether with water to remove any residual acid and iron salts.
-
Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Data Presentation
Table 1: Peroxide Concentration Action Levels
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 10 ppm | Low | Safe for general use. |
| 10 - 50 ppm | Moderate | Use with caution. Do not distill or evaporate. Consider peroxide removal.[9] |
| 50 - 100 ppm | High | Unsafe for use. Must be treated to remove peroxides before use.[17] |
| > 100 ppm or visible crystals | Extreme | Extremely Dangerous. Do not handle. Contact EH&S for immediate disposal.[9] |
Visualizations
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. louisville.edu [louisville.edu]
- 4. youtube.com [youtube.com]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. ehs.tcu.edu [ehs.tcu.edu]
- 11. utep.edu [utep.edu]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. fau.edu [fau.edu]
- 15. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 18. wikieducator.org [wikieducator.org]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. uwyo.edu [uwyo.edu]
Technical Support Center: Peroxide Testing in Dioctyl Ether
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for testing for peroxides in dioctyl ether. Adherence to these protocols is critical for laboratory safety, as peroxides can form in ethers upon exposure to air and light, posing a significant explosion hazard, especially when concentrated.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why do I need to test this compound for peroxides? A1: this compound, like other ethers, can undergo autooxidation in the presence of air and light to form explosive peroxides.[1][3][4] These peroxides are highly sensitive to shock, heat, or friction and can detonate violently, particularly during processes like distillation or evaporation where they become concentrated.[1][2][3] Routine testing is a critical safety measure to prevent laboratory accidents.[2]
Q2: How often should I test my this compound for peroxides? A2: Opened containers of this compound should be tested for peroxides at regular intervals, such as every six months, and always before use, especially before any heating or distillation is planned.[5] Unopened containers should ideally be used within 18 months of receipt.[2] All containers should be labeled with the date received and the date opened to track their age.[1][4]
Q3: What are the signs of high peroxide concentration in a container of this compound? A3: Visual inspection is the first step. If you observe crystalline solids, viscous liquids, or cloudiness in the ether, or crystal formation around the cap, this indicates a high and dangerous concentration of peroxides.[1][2][6] Do not open or move the container if these signs are present. Treat it as an extreme hazard and contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[1][7][8]
Q4: Can I use peroxide test strips for this compound? A4: Yes, commercial peroxide test strips are a convenient and common method for semi-quantitative testing of peroxides in simple ethers.[6][8][9] They are generally easy to use and provide a rapid indication of peroxide concentration.[10] However, ensure the strips are not expired and are stored correctly, typically in a cool, dry place, to avoid false results.[11]
Q5: I got a positive result from my test. What should I do? A5: The appropriate action depends on the peroxide concentration indicated. Refer to the interpretation table below. For moderate to high levels, the ether should either be disposed of according to your institution's hazardous waste procedures or treated to remove the peroxides before use.[6]
Troubleshooting Guide
| Issue/Observation | Possible Cause(s) | Recommended Action(s) |
| Faint or ambiguous color on test strip | Low peroxide concentration; expired test strips; improper test procedure. | 1. Retest with a new, unexpired test strip. 2. Confirm the procedure was followed correctly (e.g., proper immersion time, adding a drop of water if required for organic solvents).[12] 3. Perform the more sensitive Potassium Iodide test for confirmation.[6] |
| Potassium Iodide test solution turns yellow/brown on its own | The KI/acetic acid reagent can be oxidized by air over time. | Always prepare the potassium iodide test solution fresh before use. Run a blank determination (reagents without the ether sample) to compare colors.[4] |
| Test results seem unexpectedly high (False Positive) | The presence of other strong oxidizing agents in the sample. | This is uncommon in pure this compound but can occur.[11] If the sample purity is , consider the context of your experiment. For safety, it is best to treat a positive result as a true positive. |
| Inconsistent results between tests | Non-homogenous sample (peroxides may not be evenly distributed); procedural variation. | 1. Gently swirl the container before taking a sample (ONLY if no crystals are visible and the container is deemed safe to handle). 2. Ensure consistent execution of the testing protocol. |
Peroxide Concentration: Interpretation and Action
The following table provides general guidelines for interpreting peroxide test results. Always adhere to your specific institution's safety protocols.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 ppm | Low | Reasonably safe for most laboratory procedures.[6] |
| 3 - 30 ppm | Moderate | Avoid concentration (distillation/evaporation).[6] Disposal is recommended if not for immediate use.[6] |
| > 30 ppm | High / Unacceptable | Poses a serious hazard.[6] Do not use. Treat to remove peroxides or dispose of as hazardous waste.[6] |
| > 100 ppm | Extreme Danger | Do not handle. Contact EHS for immediate disposal.[7][11] |
Experimental Protocol: Potassium Iodide Test for Peroxides
This method is a sensitive qualitative test for detecting peroxides in ethers. A yellow to brown color indicates the presence of peroxides.
Materials:
-
This compound sample (approx. 1 mL)
-
Glacial acetic acid (1 mL)
-
Potassium iodide (KI), solid (approx. 100 mg)
-
Test tube or small vial
-
Starch solution (optional, for increased sensitivity)
Procedure:
-
Prepare the Test Solution: In a clean test tube, add approximately 100 mg of potassium iodide to 1 mL of glacial acetic acid. Swirl gently to dissolve the KI. The solution should be colorless.
-
Add Ether Sample: Add 1 mL of the this compound to be tested to the test solution.
-
Observe: Mix the contents and observe for any color change.
-
Interpret Results:
-
(Optional) Starch Test: If the result is uncertain, add a few drops of a fresh starch indicator solution. The formation of a deep blue or purple color confirms the presence of iodine, and therefore peroxides.[4][9]
Visualizations
Experimental Workflow for Peroxide Testing
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. www1.wellesley.edu [www1.wellesley.edu]
- 11. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Technical Support Center: Removing Residual Dioctyl Ether
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing residual dioctyl ether from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What makes this compound difficult to remove from a reaction mixture?
A1: The primary challenge in removing this compound is its very high boiling point, which is approximately 286-287 °C at atmospheric pressure.[1][2][3][4][5][6][7][8] This property makes standard distillation at atmospheric pressure unsuitable for most applications, as many organic molecules will decompose at such high temperatures.
Q2: What are the primary methods for removing this compound?
A2: There are three main techniques used to remove this compound, chosen based on the properties of the desired compound:
-
Vacuum Distillation: This is the most direct method and is suitable for thermally stable compounds. By reducing the pressure, the boiling point of this compound is significantly lowered.
-
Liquid-Liquid Extraction: This method is ideal if the desired product has different solubility properties than the nonpolar this compound. For example, if the desired product is soluble in water or a polar organic solvent, the ether can be washed away with an immiscible nonpolar solvent.
-
Flash Column Chromatography: This is a highly effective purification method for separating this compound from products with different polarities. Due to its nonpolar nature, this compound moves very quickly through a normal-phase (silica gel) column.
Q3: My desired product is heat-sensitive. Which removal method should I use?
A3: For thermally unstable compounds, you should avoid high-temperature distillation. The best options are:
-
Liquid-Liquid Extraction: This is performed at room temperature and is a very gentle method.
-
Flash Column Chromatography: Also performed at room temperature, this method can effectively separate the ether from your product.
-
Low-Temperature Vacuum Distillation: If your compound can tolerate moderate heat, distillation under a high vacuum (e.g., <1 mmHg) can lower the boiling point sufficiently to avoid decomposition.
Method Selection Guide
Choosing the right method depends on the properties of your desired product. Use the following decision tree to guide your choice.
References
- 1. This compound, 629-82-3 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [tiiips.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 629-82-3 [chemicalbook.com]
- 6. 二辛醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 629-82-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | Krackeler Scientific, Inc. [krackeler.com]
Technical Support Center: Nanoparticle Synthesis in Dioctyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during nanoparticle synthesis using dioctyl ether.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Issue 1: Poor Precursor Solubility or Incomplete Dissolution
Question: My metallic or metal oxide precursors are not dissolving completely in this compound, leading to a heterogeneous reaction mixture. What can I do?
Answer:
Incomplete precursor dissolution is a common challenge that can lead to poor control over nanoparticle nucleation and growth, resulting in a wide particle size distribution. Here are several troubleshooting steps:
-
Increase Temperature: Gently heat the this compound to a moderate temperature (e.g., 60-80 °C) while stirring before adding the precursor. This can enhance the solubility of many metal salts.
-
Use a Co-solvent or Coordinating Ligand: The addition of a co-solvent or a coordinating ligand can significantly improve precursor solubility. Oleic acid is a common and effective coordinating ligand that can form a soluble metal-oleate complex.
-
Sonication: Utilize an ultrasonic bath to aid in the dissolution of stubborn precursors. The cavitation energy can help break down aggregates and enhance solvent-precursor interactions.
-
Precursor Quality: Ensure your precursor is of high purity and anhydrous. Water or other impurities can interfere with dissolution and the subsequent reaction.
Issue 2: Broad Particle Size Distribution (High Polydispersity)
Question: My synthesized nanoparticles have a wide range of sizes. How can I achieve a more monodisperse sample?
Answer:
A broad size distribution often indicates uncontrolled nucleation and growth phases. To narrow the size distribution, consider the following:
-
Rapid Injection of Precursors: Employ a "hot-injection" method where a solution of the precursor is rapidly injected into the hot this compound. This promotes a burst of nucleation, leading to more uniform particle growth.
-
Control of Reaction Temperature: Maintain a stable and uniform reaction temperature. Fluctuations can lead to continuous nucleation or uneven growth rates.
-
Optimize Surfactant Concentration: The concentration of stabilizing agents, such as oleic acid, is critical. Insufficient surfactant can lead to aggregation, while excessive amounts can hinder precursor decomposition and nucleation.
-
Stirring Rate: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous temperature and concentration gradient.
Issue 3: Nanoparticle Aggregation During Synthesis or Purification
Question: My nanoparticles are clumping together during the reaction or the washing steps. How can I prevent this?
Answer:
Aggregation is a common issue, particularly for metallic and magnetic nanoparticles. Here are strategies to prevent it:
-
Sufficient Surfactant Coverage: Ensure an adequate amount of a suitable capping agent (e.g., oleic acid, oleylamine) is present to provide steric hindrance and prevent particles from approaching each other.
-
Post-Synthesis Stabilization: After the reaction, do not let the nanoparticles sit in the reaction mixture for extended periods at high temperatures. Cool the mixture and proceed with purification promptly.
-
Choice of Anti-solvent for Purification: When precipitating the nanoparticles from this compound, use an appropriate anti-solvent (e.g., ethanol, isopropanol). Adding the anti-solvent too quickly can cause rapid aggregation. A slow, dropwise addition while stirring is recommended.
-
Redispersion: After centrifugation and removal of the supernatant, redisperse the nanoparticle pellet in a suitable non-polar solvent (e.g., hexane, toluene) immediately. Sonication can aid in redispersion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for nanoparticle synthesis in this compound?
A1: The optimal temperature is highly dependent on the specific precursor and the desired nanoparticle characteristics. This compound has a high boiling point (approximately 287 °C), allowing for a wide range of reaction temperatures. Generally, thermal decomposition reactions are carried out between 200 °C and 280 °C. It is crucial to consult literature for specific systems or conduct systematic temperature variation studies to determine the optimal conditions for your synthesis.
Q2: How does the purity of this compound affect the synthesis?
A2: The purity of this compound is critical. Impurities, such as peroxides that can form over time, can act as oxidizing agents and interfere with the reduction of metal precursors, leading to failed or poorly controlled reactions. It is recommended to use high-purity, anhydrous this compound and to test for peroxides before use, especially if the solvent has been stored for an extended period.
Q3: Can I reuse this compound from a previous synthesis?
A3: It is generally not recommended to reuse this compound from a previous synthesis. The solvent will contain residual reactants, byproducts, and surfactants that can interfere with subsequent reactions, leading to reproducibility issues.
Q4: How do I effectively remove this compound and other high-boiling-point impurities after synthesis?
A4: Purification is typically achieved by precipitating the nanoparticles with a non-solvent like ethanol or isopropanol, followed by centrifugation. Multiple washing cycles (2-3 times) with the non-solvent are usually necessary to remove residual this compound and other impurities. For magnetic nanoparticles, a strong magnet can be used to hold the particles while decanting the supernatant.
Q5: What is the role of oleic acid in nanoparticle synthesis using this compound?
A5: Oleic acid serves multiple crucial functions:
-
Solubilizing Agent: It reacts with metal precursors to form metal-oleate complexes that are more soluble in this compound.
-
Capping Agent/Stabilizer: It binds to the surface of the growing nanoparticles, providing steric stabilization and preventing aggregation.
-
Shape-Directing Agent: By selectively binding to different crystal facets, it can influence the final shape of the nanoparticles.
Data Presentation
Table 1: Influence of Reaction Temperature on Iron Oxide Nanoparticle Size in this compound
| Precursor System | Surfactant | Temperature (°C) | Average Particle Size (nm) | Reference |
| Iron (III) acetylacetonate | Oleic Acid | 200 | 4 | [1] |
| Iron (III) acetylacetonate | Oleic Acid | 265 | 11 | [1] |
| Iron Oleate Complex | Oleic Acid | 250 | 8 | |
| Iron Oleate Complex | Oleic Acid | 280 | 15 |
Note: This table is a compilation of representative data and actual results may vary based on specific experimental conditions.
Table 2: Effect of Oleic Acid Concentration on Nanoparticle Morphology
| Nanoparticle System | Solvent | Oleic Acid to Precursor Molar Ratio | Resulting Morphology | Reference |
| Yttria | Not Specified | 0 (Oleylamine only) | Regular and elongated hexagons | [2] |
| Yttria | Not Specified | 10:90 (Oleic Acid:Oleylamine) | Lamellar pillars | [2] |
| Yttria | Not Specified | 35:65 (Oleic Acid:Oleylamine) | Irregular particles | [2] |
| Yttria | Not Specified | 50:50 (Oleic Acid:Oleylamine) | Plates | [2] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles
This protocol describes the thermal decomposition of an iron-oleate complex in this compound to produce monodisperse iron oxide nanoparticles.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium oleate
-
Oleic acid
-
This compound
-
Ethanol
-
Hexane
Procedure:
-
Preparation of Iron-Oleate Complex:
-
In a flask, dissolve iron (III) chloride hexahydrate and sodium oleate in a mixture of ethanol, distilled water, and hexane.
-
Heat the mixture to 70 °C and stir for 4 hours.
-
After the reaction, wash the upper organic layer containing the iron-oleate complex with distilled water multiple times in a separatory funnel.
-
Evaporate the hexane to obtain the iron-oleate complex as a waxy solid.
-
-
Nanoparticle Synthesis:
-
In a three-neck flask equipped with a condenser, mechanical stirrer, and thermocouple, add this compound and oleic acid.
-
Heat the mixture to 100 °C under a nitrogen atmosphere.
-
Add the iron-oleate complex to the hot solvent with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 265 °C) at a controlled rate (e.g., 3 °C/min).
-
Maintain the reaction at this temperature for a specific duration (e.g., 30 minutes) to allow for particle growth.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation or using a strong magnet.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol twice.
-
Redisperse the purified nanoparticles in a non-polar solvent like hexane or toluene.
-
Visualizations
Caption: General experimental workflow for nanoparticle synthesis in this compound.
Caption: Logical relationships for troubleshooting common synthesis issues.
References
optimizing reaction temperature for nanoparticle synthesis in dioctyl ether
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing reaction temperatures for nanoparticle synthesis in dioctyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter in nanoparticle synthesis? Reaction temperature is a pivotal factor that governs the nucleation and growth kinetics of nanoparticles.[1][2][3] It directly influences precursor decomposition rates, monomer concentration, and the diffusion of atoms or molecules, which in turn dictates the final size, shape, crystallinity, and size distribution of the synthesized nanoparticles.[4][5] In many syntheses, distinct temperature thresholds are required for the nucleation "burst" and the subsequent growth phase.[3]
Q2: What are the advantages of using a high-boiling-point solvent like this compound? this compound (and similar solvents like octadecene or ODE) offers a stable medium for high-temperature synthesis, often required for producing highly crystalline nanoparticles.[6] Its high boiling point (around 290°C) allows for a wide operational temperature range, enabling better separation of the nucleation and growth stages, which is crucial for achieving monodisperse nanoparticles.[7] This is a key principle of the "hot-injection" method, where precursors are rapidly injected into the hot solvent to induce a burst of nucleation.[1]
Q3: How does temperature generally affect the size and morphology of nanoparticles? Generally, higher reaction temperatures lead to larger nanoparticles.[4][8] This is because elevated temperatures accelerate the growth kinetics and can lead to processes like Ostwald ripening, where larger particles grow at the expense of smaller ones.[9] Conversely, lower temperatures can sometimes result in smaller particles but may also lead to incomplete precursor decomposition or amorphous products.[10][11] Temperature can also influence the final shape (e.g., spherical, cubic, or flower-shaped) by affecting the growth rates of different crystal facets.[4][12]
Q4: What is "burst nucleation" and how does temperature control it? Burst nucleation is a phenomenon where a large number of nanoparticle nuclei form simultaneously and rapidly when the monomer concentration reaches supersaturation.[3] This is typically achieved by quickly injecting a precursor into a solvent held at a high temperature.[1] A rapid and distinct nucleation event, followed by a slower growth phase on the existing nuclei, is essential for producing a narrow size distribution. If the temperature is too low or the heating rate is too slow, nucleation and growth can occur concurrently, leading to a wide range of particle sizes (polydispersity).[4][9]
Troubleshooting Guide
This section addresses common problems encountered during nanoparticle synthesis in this compound, with a focus on temperature-related solutions.
| Problem / Observation | Potential Cause(s) & Solution(s) |
| Wide Particle Size Distribution (Polydispersity) | Cause: Nucleation and growth phases are not well separated. This can happen if the temperature ramp is too slow or the injection temperature is too low, leading to continuous nucleation.[4][7] Solution: 1. Ensure a rapid injection of the precursor solution into the this compound that is already stabilized at the target temperature. 2. Increase the injection temperature to ensure a distinct "burst" of nucleation.[1] 3. Consider lowering the growth temperature after the initial injection to slow down Ostwald ripening. |
| Nanoparticles Are Too Large | Cause: The reaction temperature is too high, or the growth time is too long, promoting excessive particle growth.[4][8] Solution: 1. Systematically decrease the reaction temperature in increments (e.g., 10-20°C) to find the optimal point. 2. Reduce the overall reaction time. Quench the reaction earlier by rapidly cooling the flask in an ice-water bath.[6][9] |
| Nanoparticles Are Too Small or Amorphous | Cause: The reaction temperature is too low for complete decomposition of precursors or for proper crystallization.[10] Solution: 1. Increase the synthesis temperature to promote better crystallinity and particle growth.[4] 2. Increase the reaction time to allow for sufficient growth after nucleation. 3. Confirm that your precursors are fully dissolving in their respective solvents before injection. |
| Aggregated Nanoparticles | Cause: Insufficient steric stabilization from capping agents at high temperatures, or the reaction is too concentrated. At elevated temperatures, ligands can desorb from the nanoparticle surface, leading to aggregation.[9] Solution: 1. Ensure the concentration and type of capping agent (e.g., oleic acid, dioctylamine) are appropriate for the synthesis temperature.[6] 2. Consider adding more capping agent or using a ligand with a higher boiling point or stronger binding affinity. 3. Decrease the overall precursor concentration. |
| Inconsistent Results Between Batches | Cause: Poor temperature control, including inconsistent heating rates, temperature overshooting, or inaccurate temperature readings. Reproducibility in hot-injection methods is highly dependent on precise parameter control.[13] Solution: 1. Use a temperature controller with a thermocouple placed directly in the reaction mixture (not just in the heating mantle). 2. Ensure the reaction setup is well-insulated to maintain a stable temperature. 3. Standardize the heating ramp rate and stirring speed for all experiments. |
Data on Temperature Effects
The following table summarizes representative data on how reaction temperature can influence the final properties of nanoparticles. Note that absolute values are highly dependent on the specific material system and other reaction parameters.
| Material System | Temperature Range (°C) | Trend Observed with Increasing Temperature | Reference |
| Maghemite (γ-Fe₂O₃) | 50 - 90 °C | Particle size decreased from 17.8 nm to 9.6 nm. | [10][11] |
| Iron Oxide (Fe₃O₄) | Room Temp - 100 °C | Particle size increased from 9 nm to 14 nm. | [8] |
| Cadmium Selenide (CdSe) | 200 - 240 °C | Mean particle size was affected by variations in temperature and time. | [1] |
| Copper (I) Hydride (CuH) | 45 - 75 °C | The lattice parameter, size, and morphology all depend on the synthesis temperature. | [12] |
Note: The seemingly contradictory trend for Maghemite highlights that the relationship between temperature and size is complex and can be influenced by the specific chemical reaction pathway (e.g., co-precipitation vs. thermal decomposition).
Visual Guides & Protocols
Troubleshooting Logic Flow
The following diagram provides a decision-making workflow for troubleshooting common issues during nanoparticle synthesis.
Caption: A decision tree for troubleshooting nanoparticle synthesis.
General Hot-Injection Experimental Workflow
This diagram illustrates the key stages of a typical hot-injection synthesis process where temperature control is critical.
Caption: Key stages of a hot-injection nanoparticle synthesis.
Detailed Experimental Protocol: General Hot-Injection Synthesis
This protocol provides a generalized procedure for synthesizing nanoparticles (e.g., perovskite quantum dots or metal oxides) in this compound. Warning: This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE). Many precursors are toxic.
1. Precursor Preparation:
-
Cation Precursor: In a flask, combine the metal salt (e.g., PbBr₂, 0.188 g) with this compound (ODE, 10 mL), oleic acid (OA, 1 mL), and a coordinating amine (e.g., dioctylamine, 1 mL).[6]
-
Anion Precursor: Prepare your anion source. For perovskites, this may involve reacting a cesium salt with oleic acid at elevated temperatures (e.g., Cs₂CO₃ in ODE and OA, heated to 150°C until clear).[6] For other materials, this might be a selenium or sulfur source dissolved in a suitable solvent.
2. Reaction Setup & Synthesis:
-
In a three-neck flask equipped with a condenser, thermocouple, and rubber septum, add the cation precursor mixture.
-
Heat the mixture to 120°C under vacuum for at least one hour to remove water and oxygen. This degassing step is critical.
-
Switch the atmosphere to an inert gas (Nitrogen or Argon).
-
Increase the temperature to the desired injection temperature (e.g., 180°C). Allow the temperature to stabilize completely.
-
Using a syringe, swiftly and forcefully inject the anion precursor into the vigorously stirring reaction mixture. The color change should be nearly instantaneous.
-
Allow the reaction to proceed for the desired growth time, which can range from a few seconds to several minutes, while maintaining a stable temperature.[6]
-
To quench the reaction, promptly immerse the flask in an ice-water bath to rapidly cool it to room temperature.[6]
3. Purification:
-
Transfer the crude reaction mixture to centrifuge tubes.
-
Add a polar anti-solvent (e.g., acetone or ethanol) to precipitate the nanoparticles.[6] A typical volume ratio is 1:3 crude solution to anti-solvent.
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a non-polar solvent like toluene or hexane.[6]
-
Repeat the precipitation and re-dispersion steps at least once more to ensure high purity. The final product should be a stable colloidal solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Hot-Injection Synthesis of Cesium Lead Halide Perovskite Nanowires with Tunable Optical Properties [mdpi.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanometrology: particle sizing and influence on the toxicological profile [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Temperature on Synthesis and Stability of Superparamagnetic Maghemite Nanoparticles Suspension [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of synthesis temperature on the morphology and stability of copper(i) hydride nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
Technical Support Center: Nanoparticle Stabilization in Dioctyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticles in dioctyl ether.
Frequently Asked Questions (FAQs)
Q1: Why are my nanoparticles aggregating in this compound?
A1: Nanoparticle aggregation in a nonpolar solvent like this compound is primarily due to strong van der Waals attractive forces between the particles. Unlike in polar solvents, there are no significant electrostatic repulsive forces to counteract this attraction. Without a proper stabilizing agent, the nanoparticles will clump together to minimize their high surface energy, leading to aggregation and precipitation.[1][2]
Q2: What is the most common method to prevent nanoparticle aggregation in this compound?
A2: The most common and effective method is to use a capping agent or surfactant that provides steric hindrance. For nonpolar solvents like this compound, long-chain fatty acids, particularly oleic acid, are widely used.[1][3] The oleic acid molecules attach to the nanoparticle surface via their polar carboxyl head group, while their long, nonpolar hydrocarbon tails extend into the this compound, creating a protective layer that physically prevents the nanoparticles from getting too close to each other.[1][4]
Q3: How does oleic acid stabilize nanoparticles in this compound?
A3: Oleic acid is an amphiphilic molecule with a hydrophilic carboxylic acid head and a long hydrophobic hydrocarbon tail. The stabilization mechanism involves the following steps:
-
Adsorption: The carboxylic acid head group of oleic acid chemisorbs onto the surface of the nanoparticles.[3]
-
Steric Repulsion: The long, 18-carbon chains of the oleic acid molecules extend into the this compound. When two nanoparticles approach each other, these hydrocarbon chains begin to overlap and compress. This compression is entropically unfavorable and creates a repulsive force, known as steric hindrance, which keeps the nanoparticles dispersed.[1]
Q4: Can I use other stabilizers besides oleic acid?
A4: Yes, other long-chain surfactants and polymers can also be effective. The key is that the stabilizer should have a functional group that can anchor to the nanoparticle surface and a tail that is soluble in this compound. Examples include other fatty acids (e.g., linoleic acid), long-chain amines (e.g., oleylamine), or polymers like polystyrene that can be grafted onto the nanoparticle surface.[5] The choice of stabilizer will depend on the specific nanoparticle material and the desired surface chemistry.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Immediate aggregation upon synthesis | 1. Insufficient stabilizer concentration. 2. Incomplete coating of nanoparticles. 3. Poor solubility of the stabilizer in this compound at the reaction temperature. | 1. Increase the molar ratio of oleic acid (or other stabilizer) to the nanoparticle precursor. 2. Ensure vigorous stirring during the reaction to promote complete coating. 3. Verify that the chosen stabilizer is soluble in this compound at the synthesis temperature. |
| Broad particle size distribution (polydispersity) | 1. Inconsistent nucleation and growth rates. 2. Aggregation during the growth phase. | 1. Employ a "hot-injection" synthesis method to separate nucleation and growth.[6] 2. Ensure adequate stabilizer is present from the beginning of the synthesis to prevent aggregation of newly formed nuclei. |
| Nanoparticles aggregate during storage | 1. Gradual desorption of the stabilizer from the nanoparticle surface. 2. Oxidation or other chemical changes on the nanoparticle surface. 3. Temperature fluctuations affecting stabilizer conformation. | 1. Store the nanoparticle dispersion in a solution containing a low concentration of free stabilizer to maintain equilibrium. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Store at a stable temperature, as recommended for the specific nanoparticle system. |
| Difficulty in re-dispersing dried nanoparticles | 1. Irreversible agglomeration upon solvent removal. 2. Strong van der Waals forces in the dried state. | 1. Avoid complete drying if possible. Store as a concentrated dispersion. 2. If drying is necessary, use techniques like freeze-drying. 3. To re-disperse, use probe sonication in this compound, potentially with the addition of a small amount of fresh stabilizer. |
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Stabilized Iron Oxide Nanoparticles in this compound
This protocol is adapted from methods for synthesizing monodisperse iron oxide nanoparticles in nonpolar solvents.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
1,2-hexadecanediol
-
Oleic acid
-
Oleylamine
-
This compound
-
Ethanol (for washing)
-
Toluene (for dispersion)
Procedure:
-
In a three-neck flask, combine Fe(acac)₃, 1,2-hexadecanediol, oleic acid, and oleylamine in this compound.
-
Under a blanket of argon or nitrogen, stir the mixture vigorously.
-
Heat the mixture to 200°C and hold for 30 minutes.
-
Increase the temperature to reflux (approximately 290-300°C) and maintain for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles using a centrifuge or a strong magnet.
-
Discard the supernatant and wash the nanoparticles with ethanol multiple times.
-
Re-disperse the final nanoparticle product in fresh this compound or another nonpolar solvent like toluene.
Reference Quantitative Data for Optimization:
| Parameter | Typical Range | Purpose |
| Molar ratio of Oleic Acid to Fe(acac)₃ | 2:1 to 6:1 | Stabilizer |
| Molar ratio of Oleylamine to Fe(acac)₃ | 2:1 to 6:1 | Stabilizer/Reducing Agent |
| Molar ratio of 1,2-hexadecanediol to Fe(acac)₃ | 5:1 to 10:1 | Reducing Agent |
| Reflux Temperature | 290-300 °C | Controls crystal growth |
| Reflux Time | 30-60 min | Influences final particle size |
Visualizations
Caption: Workflow for synthesizing stabilized nanoparticles.
Caption: How oleic acid stabilizes nanoparticles.
References
- 1. Frontiers | Colloidal Stability of Magnetite Nanoparticles Coated by Oleic Acid and 3-(N,N-Dimethylmyristylammonio)propanesulfonate in Solvents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital-library.theiet.org [digital-library.theiet.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Synthesis of Monodisperse Magnetic Nanoparticles [sigmaaldrich.com]
Technical Support Center: Optimizing Nanoparticle Yield in Dioctyl Ether Synthesis
Welcome to the technical support center for nanoparticle synthesis in dioctyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and quality of their nanoparticle syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low nanoparticle yield in this compound synthesis?
Low nanoparticle yield is often a result of incomplete precursor conversion, poor nucleation and growth control, or nanoparticle aggregation followed by difficult redispersion. Optimizing reaction parameters such as temperature, precursor and surfactant concentrations, and injection speed is crucial for maximizing yield.
Q2: How does the choice of surfactants, like oleic acid and oleylamine, impact the yield?
Surfactants play a critical role in controlling nanoparticle size, shape, and stability, which in turn affects the isolated yield. Oleic acid and oleylamine are common surfactants used in this compound. Their ratio influences the nucleation and growth kinetics. An optimal ratio is essential for preventing aggregation and ensuring a stable colloidal suspension, which leads to a higher yield of monodisperse nanoparticles.[1][2][3][4]
Q3: Can the purity of this compound affect the synthesis outcome?
Yes, the purity of the solvent is important. Impurities in this compound can act as unwanted coordinating agents or interfere with the reaction chemistry, potentially leading to variations in nanoparticle size, shape, and yield. It is recommended to use high-purity this compound for reproducible results.
Q4: What is the role of temperature in controlling the yield of nanoparticles?
Temperature is a critical parameter in the thermal decomposition of precursors. It influences both the rate of precursor decomposition and the subsequent nucleation and growth of nanoparticles.[5][6][7] Insufficient temperature can lead to incomplete decomposition and low yield, while excessively high temperatures can cause uncontrolled growth and aggregation.
Q5: How does the precursor concentration affect the final nanoparticle yield?
The relationship between precursor concentration and yield is not always linear. While increasing the precursor concentration might seem intuitive for a higher yield, it can also lead to uncontrolled nucleation, resulting in a broad size distribution and aggregation, which can decrease the isolated yield of high-quality nanoparticles.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Nanoparticle Formation | 1. Reaction temperature is too low for precursor decomposition.2. Precursors are not soluble in this compound at the reaction temperature.3. Ineffective mixing of precursors upon injection. | 1. Increase the reaction temperature in increments of 10-20°C.2. Ensure precursors form a homogenous solution before injection.3. Increase the stirring speed during injection. |
| Formation of Large Aggregates | 1. Insufficient surfactant concentration or an inappropriate surfactant ratio.2. Reaction temperature is too high, leading to rapid, uncontrolled growth.3. Slow injection of precursors, causing prolonged nucleation.[10][11][12][13][14] | 1. Increase the total surfactant concentration or optimize the oleic acid to oleylamine ratio.2. Decrease the reaction temperature.3. Ensure rapid and swift injection of the precursor solution. |
| Broad Particle Size Distribution | 1. Inhomogeneous nucleation due to poor mixing or slow injection.2. Temperature fluctuations during the reaction.3. Ostwald ripening occurring over a prolonged reaction time. | 1. Improve stirring and inject precursors quickly.2. Ensure stable temperature control of the reaction vessel.3. Reduce the overall reaction time after nucleation. |
| Difficulty in Purifying Nanoparticles | 1. Excess surfactant making precipitation difficult.2. High viscosity of the this compound solution. | 1. Use a combination of a good solvent (e.g., toluene) and a non-solvent (e.g., ethanol, acetone) for precipitation.2. Dilute the reaction mixture with a low-viscosity solvent like hexane before adding the non-solvent. |
| Inconsistent Results Between Batches | 1. Variations in precursor or surfactant quality.2. Inconsistent heating rates or injection speeds.3. Atmospheric moisture or oxygen contamination. | 1. Use high-purity, degassed reagents from the same batch if possible.2. Standardize heating profiles and injection techniques.3. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Synthesis Parameters
The following table provides representative data on how varying synthesis parameters can influence the yield of nanoparticles. While this data is for yttria nanoparticles, the trends are generally applicable to syntheses in high-boiling point ethers like this compound.
| Oleylamine (ON) / Oleic Acid (OA) Ratio | Product Yield (%) | Observed Morphology |
| 100 / 0 | 96.3 | Regular and elongated hexagons |
| 90 / 10 | 89.3 | Lamellar pillars |
| 65 / 35 | 73.2 | Irregular particles |
| 50 / 50 | 56.8 | Plates |
| Data adapted from a study on yttria nanoparticle synthesis and is intended to be illustrative of the impact of surfactant ratios on yield and morphology.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles in this compound
This protocol describes a hot-injection method for the synthesis of magnetite nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
This compound
-
Ethanol (for washing)
-
Toluene (for redispersion)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck flask equipped with a condenser, thermocouple, and a magnetic stirrer, combine this compound (20 mL), oleic acid (2 mmol), and oleylamine (2 mmol).
-
Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen or argon for 30 minutes to remove water and oxygen.
-
Heating to Injection Temperature: Increase the temperature of the mixture to 290°C.
-
Preparation of the Precursor Solution: In a separate vial, dissolve Fe(acac)₃ (1 mmol) in 5 mL of this compound.
-
Hot Injection: Once the reaction mixture temperature is stable at 290°C, swiftly inject the iron precursor solution into the hot reaction mixture with vigorous stirring.
-
Growth: Maintain the reaction temperature at 290°C for 30-60 minutes to allow for nanoparticle growth.
-
Cooling: After the growth period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Purification:
-
Add 40 mL of ethanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanoparticle pellet with ethanol two more times.
-
Redisperse the final magnetite nanoparticles in toluene.
-
Protocol 2: Synthesis of Cadmium Selenide (CdSe) Quantum Dots in this compound
This protocol outlines the synthesis of CdSe quantum dots using a hot-injection technique.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Oleic acid
-
This compound
-
1-Octadecene (ODE) (as a co-solvent and reducing agent for Se)
-
Trioctylphosphine (TOP) (to dissolve Se)
-
Methanol (for washing)
-
Toluene (for redispersion)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Selenium Precursor: In a glovebox, dissolve selenium powder (1 mmol) in a mixture of TOP (2 mL) and ODE (3 mL).
-
Preparation of Cadmium Precursor: In a three-neck flask, combine CdO (0.2 mmol), oleic acid (1 mL), and this compound (10 mL).
-
Degassing and Formation of Cadmium Oleate: Heat the cadmium-containing mixture to 150°C under vacuum for 30 minutes. Then, switch to a nitrogen atmosphere and increase the temperature to 300°C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Heating to Injection Temperature: Cool the cadmium oleate solution to 280°C.
-
Hot Injection: Swiftly inject the selenium precursor solution into the hot cadmium oleate solution.
-
Growth and Monitoring: Monitor the growth of the quantum dots by taking small aliquots at different time intervals (e.g., 30s, 1 min, 5 min, 15 min) and observing their color under a UV lamp. The emission color will red-shift as the particles grow.
-
Quenching the Reaction: Once the desired particle size is reached (indicated by the emission color), rapidly cool the reaction flask in a water bath to stop further growth.
-
Purification:
-
Add methanol to the crude solution to precipitate the quantum dots.
-
Centrifuge and discard the supernatant.
-
Repeat the washing step with methanol.
-
Finally, redisperse the purified CdSe quantum dots in toluene.
-
Visualizing the Nanoparticle Formation Process
Hot-Injection Synthesis Workflow
The following diagram illustrates the typical workflow for a hot-injection synthesis of nanoparticles in this compound.
Nanoparticle Nucleation and Growth Pathway
This diagram illustrates the fundamental steps of nanoparticle formation in a solution-phase synthesis, such as the thermal decomposition in this compound.[15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Impact of oleylamine: oleic acid ratio on the morphology of yttria nanomaterials – Publications – Research [sandia.gov]
- 4. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of reaction temperature on properties of carbon nanodots and their visible-light photocatalytic degradation of tetracyline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Therapeutic Efficacy through Designed Aggregation of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omh.umeche.maine.edu [omh.umeche.maine.edu]
- 18. Insights into Nucleation and Growth of Colloidal Quaternary Nanocrystals by Multimodal X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
Technical Support Center: Managing Dioctyl Ether Viscosity at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of dioctyl ether during high-temperature experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Viscosity Anomalies
Unexpected changes in the viscosity of this compound at high temperatures can compromise experimental results. This guide addresses common issues in a question-and-answer format.
Q1: My this compound has become more viscous than expected at a high operating temperature. What could be the cause?
A1: An unexpected increase in viscosity at high temperatures often points to degradation of the ether. The primary causes are:
-
Oxidation: In the presence of air (oxygen), particularly at elevated temperatures, ethers can undergo oxidation. This process can lead to the formation of higher molecular weight compounds, such as peroxides and other polymeric materials, which increase the overall viscosity of the fluid.[1] Signs of oxidation include a darkening of the fluid and the formation of sludge or deposits.[1]
-
Thermal Cracking: Although this compound is relatively stable, excessively high temperatures beyond its recommended operating range can cause the molecules to break down (thermal cracking). These fragments can then recombine to form larger, more viscous molecules.[2][3]
-
Contamination: The introduction of contaminants, even in small amounts, can significantly alter the viscosity. Contaminants could include residues from previous experiments, cleaning agents, or accidental mixing with other substances.
Q2: The viscosity of my this compound seems too low, leading to poor performance in my application. What should I investigate?
A2: A decrease in viscosity is typically a sign of molecular breakdown.
-
Thermal Degradation ("Cracking"): The most common cause is operating the fluid at temperatures exceeding its thermal stability limit. This breaks down the long this compound molecules into smaller, less viscous fragments.[3] This is often accompanied by the generation of volatile "light ends."
-
Contamination with a Low-Viscosity Fluid: Accidental introduction of a less viscous solvent (e.g., hexane, ethanol) will lower the overall viscosity of the bulk fluid.
Q3: I am observing the formation of solid particles or a hazy appearance in the this compound at high temperatures. How does this relate to viscosity?
A3: The appearance of solids or haze is a strong indicator of fluid degradation, which directly impacts viscosity.
-
Insoluble Oxidation Products: Severe oxidation can lead to the formation of insoluble solids, often referred to as sludge or coke.[1] These particles will increase the apparent viscosity and can lead to blockages in your system.
-
Thermal Decomposition Products: Carbonaceous deposits ("coke") can form on hot surfaces if the fluid flow is too low, leading to localized overheating and thermal cracking.[2] These particles can then become suspended in the fluid.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the viscosity of this compound?
A1: Like most liquids, the viscosity of this compound decreases as the temperature increases.[4] This is because the increased thermal energy allows the molecules to overcome intermolecular forces more easily and flow more freely.
Q2: Is there a way to increase the viscosity of this compound for a high-temperature application?
A2: Yes, the viscosity can be modified through the use of additives.
-
Viscosity Index (VI) Improvers: These are high-molecular-weight polymers that are soluble in the ether.[5] At lower temperatures, they remain coiled and have a minimal effect on viscosity. At higher temperatures, they uncoil and expand, creating more significant intermolecular entanglement, which counteracts the natural decrease in the base fluid's viscosity.[5]
-
Thickening Agents: Various polymeric additives can be used to increase the baseline viscosity across all temperatures. The selection of an appropriate thickener depends on its solubility and stability in this compound at the target operating temperatures.
Q3: What preventative measures can I take to maintain the viscosity and stability of this compound in my high-temperature setup?
A3: To prevent degradation and maintain stable viscosity, consider the following:
-
Inert Atmosphere: Operate your system under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Blanketing the expansion tank in a closed-loop system with an inert gas is a common industrial practice.[1]
-
Temperature Control: Ensure that the bulk fluid temperature and, critically, the temperature of surfaces in contact with the fluid do not exceed the thermal stability limit of this compound. Proper fluid circulation is key to avoiding localized overheating.[2]
-
Filtration: Incorporate a filtration system to remove any degradation products or contaminants that may form.
-
Material Compatibility: Ensure all components of your experimental setup (seals, tubing, etc.) are chemically compatible with this compound at the operating temperatures to prevent leaching of contaminants.
Q4: Can I reuse this compound after a high-temperature experiment?
A4: Reusability depends on the extent of degradation. It is advisable to test the fluid's properties, such as viscosity and color, before reusing it. If the fluid is discolored or its viscosity has changed significantly, it should be replaced.
Data Presentation: Viscosity of Long-Chain Hydrocarbons
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 50 | 323.15 | 1.68 |
| 100 | 373.15 | 0.84 |
| 150 | 423.15 | 0.52 |
| 200 | 473.15 | 0.36 |
| 250 | 523.15 | 0.27 |
Note: Data is representative and derived from correlations for n-hexadecane. Actual viscosity of this compound may vary.[6][7][8]
Experimental Protocols
Protocol for Measuring Viscosity of this compound at High Temperatures
This protocol describes the use of a rotational viscometer to determine the dynamic viscosity of this compound at elevated temperatures.
1. Objective: To accurately measure the dynamic viscosity of this compound at a specified range of high temperatures.
2. Materials and Equipment:
-
This compound sample
-
Rotational viscometer with a high-temperature furnace/heating unit (e.g., Brookfield LVDV-II+ Pro with Thermosel).[9]
-
Appropriate spindle for the expected viscosity range.
-
Temperature controller and probe.
-
Inert gas supply (Nitrogen or Argon) with tubing.
-
Beakers, graduated cylinders, and appropriate personal protective equipment (PPE).
3. Procedure:
-
Preparation:
-
Ensure the viscometer and heating unit are clean and dry.
-
Select a spindle appropriate for the anticipated viscosity of this compound at the target temperature. For low viscosities, a larger spindle is often required.
-
Calibrate the viscometer according to the manufacturer's instructions, if necessary.
-
-
Sample Loading:
-
Pour the specified volume of this compound into the sample cup of the heating unit.
-
Lower the viscometer head and attach the selected spindle.
-
Immerse the spindle into the this compound sample to the correct depth as indicated by the manufacturer.
-
-
Heating and Equilibration:
-
Set the temperature controller to the first target temperature.
-
If possible, introduce a slow stream of inert gas over the surface of the sample to prevent oxidation during heating.
-
Allow the system to heat and the sample temperature to equilibrate. It is crucial to let the temperature stabilize for at least 30 minutes to ensure the entire sample is at a uniform temperature.
-
-
Viscosity Measurement:
-
Turn on the viscometer motor and set it to a specific rotational speed (RPM). The chosen speed should result in a torque reading within the optimal range for the instrument (typically 10-90%).
-
Allow the viscosity reading to stabilize before recording the value. This may take a few minutes.
-
Record the temperature, spindle type, rotational speed (RPM), torque (%), and the resulting viscosity (in mPa·s or cP).
-
-
Data Collection at Multiple Temperatures:
-
Increase the temperature to the next setpoint.
-
Repeat steps 3 and 4 for each desired temperature, ensuring thermal equilibrium is reached at each point.
-
-
Shutdown:
-
Once all measurements are complete, turn off the heater and the viscometer motor.
-
Allow the system to cool down to a safe temperature before removing the sample.
-
Clean the spindle and sample cup thoroughly with an appropriate solvent.
-
Visualizations
Caption: Troubleshooting workflow for viscosity anomalies.
References
- 1. achrnews.com [achrnews.com]
- 2. Troubleshooting Heat Transfer Fluid System [multitherm.com]
- 3. wattco.com [wattco.com]
- 4. waters.com [waters.com]
- 5. soltexinc.com [soltexinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Dioctyl Ether Waste
This guide provides essential information for the safe handling and disposal of dioctyl ether waste generated during experimental procedures. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (also known as di-n-octyl ether or caprylic ether) is a colorless liquid commonly used as a solvent and in the preparation of nanoparticles.[1][2][3] While it is stable, it is a combustible liquid and presents several hazards.[2][4] The primary risks are its incompatibility with strong oxidizing agents, with which it can react violently, and the tendency of ethers to form explosive peroxides upon exposure to air and light, especially during long-term storage.[2][5]
Q2: What are the general principles for disposing of this compound waste?
A2: this compound waste must be managed as hazardous waste in accordance with local, state, and federal regulations.[5][6] It should never be disposed of down the drain.[7] The standard procedure is to collect the waste in designated, properly labeled containers for pickup by a licensed hazardous waste management company.[5][7] Depending on regulations, disposal options may include incineration by mixing with a combustible solvent in a facility equipped with an afterburner and scrubber.[8]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: When handling this compound waste, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., neoprene), safety goggles or glasses, and a lab coat.[5] If there is a risk of splashing, a face shield should also be worn.[9] All handling of open containers should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[8][10]
Q4: How should I store this compound waste before disposal?
A4: this compound waste should be stored in a tightly sealed, properly labeled container.[11] Glass bottles are often recommended for solvent waste.[7] The storage area must be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[5][8] Containers should be stored away from direct sunlight to minimize peroxide formation.
Troubleshooting Guide
Q1: I found an old container of this compound waste. How can I check for peroxide formation?
A1: Ethers can form shock-sensitive and explosive peroxides over time.[5][7] If you encounter an old, undated container, especially one with visible crystals or a crystalline deposit around the cap, do not move or open it.[2][12] Immediately contact your institution's Environmental Health and Safety (EHS) department for assistance. For routine checks on stored waste, you can use peroxide test strips as described in the experimental protocols below. A positive test indicates the need for immediate disposal by trained personnel.[12]
Q2: What should I do if I accidentally spill a small amount of this compound waste in the lab?
A2: For a small spill (<1 L), you can manage the cleanup if you are trained to do so.[12] First, alert others in the area and ensure there are no ignition sources nearby.[5] Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill using a chemical spill kit or an inert absorbent material like vermiculite or sand. Collect the contaminated material into a sealed container, label it as hazardous waste, and arrange for disposal.[8] For larger spills, evacuate the area and contact your EHS department immediately.[12]
Q3: The waste container for this compound is full. Can I overfill it just this once?
A3: No, you should never overfill a hazardous waste container.[11] Leave adequate headspace to allow for vapor expansion and to prevent spills during transport. Start a new, properly labeled waste container. Overfilling containers is a safety risk and a violation of hazardous waste regulations.
Q4: I accidentally mixed this compound waste with an incompatible chemical. What now?
A4: If you have mixed this compound with a strong oxidizing agent or another incompatible substance, do not handle the container further.[2][4] The mixture could react violently. Alert your supervisor and contact your EHS department immediately for emergency guidance. Provide them with as much information as possible about the substances and quantities mixed.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 286-287 °C |
| Melting Point | -7.6 °C |
| Density | 0.806 g/mL at 25 °C |
| Solubility in Water | 0.1 g/L at 20 °C |
| Flash Point | 110 °C (230 °F) - closed cup |
| Autoignition Temperature | 200 °C (392 °F) |
Experimental Protocols
1. Protocol for Peroxide Testing in this compound Waste
This protocol outlines the procedure for detecting the presence of peroxides in this compound waste streams before disposal.
-
Materials:
-
Peroxide test strips (commercially available)
-
Glass stirring rod or disposable pipette
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
-
Methodology:
-
Perform all operations within a chemical fume hood.
-
Don the required PPE.
-
Carefully open the this compound waste container. Avoid any friction or grinding motion on the cap.
-
Dip the end of a clean glass rod or pipette into the liquid waste.
-
Withdraw the rod/pipette and touch the tip to the reactive pad of a peroxide test strip. Do not dip the strip directly into the bulk waste to avoid contamination.
-
Observe the color change on the test strip according to the manufacturer's instructions.
-
Compare the color to the provided chart to estimate the peroxide concentration.
-
If the test is positive (indicates the presence of peroxides), the waste must be labeled accordingly and disposed of promptly by the institutional EHS office.[12] Do not attempt to treat the peroxides yourself.
-
Securely close the waste container.
-
2. Protocol for Small Spill Cleanup
This protocol describes the steps for cleaning up a small spill of this compound waste (less than 1 liter).
-
Materials:
-
PPE: safety goggles, lab coat, chemical-resistant gloves, (face shield if splash risk)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill kit pillows)
-
Two plastic bags or a sealable container for waste collection
-
Hazardous waste labels
-
-
Methodology:
-
Immediately alert personnel in the vicinity of the spill.
-
Remove all ignition sources from the area.[5]
-
If not already done, don the appropriate PPE.
-
Contain the spill by surrounding the perimeter with absorbent material.
-
Cover the entire spill with the absorbent material, working from the outside in.
-
Allow the ether to be fully absorbed.
-
Carefully collect the contaminated absorbent material using a scoop or dustpan. Avoid using metal tools that could create sparks.
-
Place the collected material into a heavy-duty plastic bag or a designated sealable container.[12]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the same waste bag.
-
Seal the primary bag/container, place it inside a second bag (double-bagging), and securely seal it.
-
Attach a hazardous waste label to the outer bag, detailing the contents (this compound, absorbent material).
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
-
Visualized Workflows
Caption: Workflow for the safe collection and disposal of this compound waste.
References
- 1. This compound 99 629-82-3 [sigmaaldrich.com]
- 2. This compound | 629-82-3 [chemicalbook.com]
- 3. This compound CAS#: 629-82-3 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. dnr.mo.gov [dnr.mo.gov]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. 629-82-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: Drying Dioctyl Ether
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for drying dioctyl ether before use in moisture-sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to dry this compound before my experiment?
This compound, like other ethers, can absorb moisture from the atmosphere. Water can act as an unwanted reagent or catalyst in many sensitive reactions, such as Grignard reactions or preparations involving organometallic reagents. This can lead to reduced yields, formation of byproducts, or complete failure of the reaction.
Q2: What are the common impurities in this compound besides water?
The most significant impurity to be aware of in ethers is peroxides, which can form upon exposure to air and light.[1][2] These peroxides can be explosive, especially when the ether is distilled to dryness. It is crucial to test for and remove peroxides before using and especially before distilling this compound.
Q3: How can I test for the presence of peroxides in this compound?
You can test for peroxides using commercially available peroxide test strips.[3] Alternatively, a qualitative test involves adding 1 mL of the ether to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[3]
Q4: How should I store this compound to minimize water absorption and peroxide formation?
Store this compound in a tightly sealed, opaque container to protect it from light and air.[1][2] It is best stored under an inert atmosphere, such as nitrogen or argon. Always date the container upon receipt and upon opening.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction failure or low yield despite using "dried" ether. | The drying agent was not effective enough, or the ether was not in contact with the agent for a sufficient amount of time. The dried ether was exposed to the atmosphere, reabsorbing moisture. | 1. Choose a more efficient drying agent (see table below). 2. Increase the contact time with the drying agent. 3. Ensure all glassware is flame-dried or oven-dried before use and that the experiment is conducted under an inert atmosphere. |
| The drying agent (e.g., sodium sulfate) clumps together and does not appear as a free-flowing powder. | There is a significant amount of water in the this compound. | 1. If a separate aqueous layer is visible, remove it using a separatory funnel before adding the drying agent. 2. Pre-dry the ether by washing it with a saturated brine (NaCl) solution.[4] 3. Add more anhydrous drying agent in portions until some of it remains free-flowing.[4] |
| The solvent still tests positive for water after drying. | The drying agent may be old and has already absorbed moisture from the air. The capacity of the drying agent has been exceeded. | 1. Use a fresh, unopened container of anhydrous drying agent. 2. Increase the amount of drying agent used. |
| A deep blue/purple color does not form when using sodium/benzophenone. | Water is still present in the this compound. | Continue to reflux the ether over the sodium and benzophenone until the characteristic color of the ketyl radical appears. This indicates that all water has been consumed.[5] |
Comparison of Common Drying Agents for Ethers
Disclaimer: The following data on final water content is based on studies with other common ethers like Tetrahydrofuran (THF) and may not be fully representative of this compound. However, the relative effectiveness of the drying agents is expected to be similar.
| Drying Agent | Typical Final Water Content (ppm) * | Speed | Capacity | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~150 - 250 | Slow | High | Inexpensive, neutral, easy to filter/decant. | Leaves a significant amount of residual water. Not suitable for applications requiring rigorously dry solvent.[6][7] |
| Anhydrous Magnesium Sulfate (MgSO₄) | < 100 | Fast | High | More efficient than Na₂SO₄, relatively inexpensive.[7] | Slightly acidic, fine powder can be difficult to filter.[7] |
| Activated Molecular Sieves (3Å or 4Å) | < 10 | Moderate | High | Highly efficient, can achieve very low water content, chemically inert.[6] | More expensive, must be activated before use. |
| Sodium metal with Benzophenone | < 10 | Fast (with reflux) | High | Provides a visual indication (deep blue/purple color) when the solvent is dry.[5] | Highly reactive, requires careful handling and specialized procedures. Flammable hydrogen gas is produced. |
*Final water content can vary based on the initial water content, the amount of drying agent used, and the contact time.
Experimental Protocols
Protocol 1: Drying with Anhydrous Sodium Sulfate or Magnesium Sulfate
This method is suitable for general-purpose drying where trace amounts of water are acceptable.
Methodology:
-
Pre-Drying (Optional but Recommended): If the this compound has been in contact with an aqueous phase, first wash it with a saturated solution of sodium chloride (brine) in a separatory funnel. This will remove the bulk of the dissolved water.[8] Allow the layers to separate completely and discard the aqueous brine layer.
-
Transfer to Flask: Transfer the this compound to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add anhydrous sodium sulfate or magnesium sulfate to the ether (approximately 10-20 g per 100 mL of ether). Swirl the flask. If the drying agent clumps together, add more until some of the powder remains free-flowing.[8]
-
Contact Time: Allow the ether to stand over the drying agent for at least 30 minutes, swirling occasionally. For sodium sulfate, a longer period (several hours to overnight) is recommended for more effective drying.[7]
-
Separation: Carefully decant or filter the dried ether into a clean, dry storage bottle. If using magnesium sulfate, gravity filtration through a fluted filter paper is recommended to remove the fine powder.[8]
-
Storage: Store the dried ether over activated molecular sieves to maintain its anhydrous state.
Protocol 2: Drying with Activated Molecular Sieves
This method is ideal for applications requiring a very low water content.
Methodology:
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for several hours.[9] Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator).
-
Addition to Ether: Add the activated molecular sieves to the this compound (approximately 20-30 g per 100 mL).
-
Contact Time: Allow the ether to stand over the molecular sieves for at least 24 hours.[6] Occasional swirling can improve efficiency.
-
Separation: Carefully decant or filter the ether into a dry storage flask under an inert atmosphere.
-
Storage: The dried ether can be stored over the molecular sieves.
Protocol 3: Rigorous Drying with Sodium and Benzophenone
This method is for preparing ultra-dry this compound for highly moisture-sensitive reactions. Caution: This procedure involves reactive sodium metal and should only be performed by experienced personnel in a well-ventilated fume hood.
Methodology:
-
Pre-Drying: Pre-dry the this compound with a less reactive drying agent like anhydrous sodium sulfate or by passing it through a column of activated alumina.
-
Apparatus Setup: Set up a reflux apparatus with a flame-dried flask, condenser, and a nitrogen or argon inlet.
-
Addition of Reagents: To the flask containing the pre-dried this compound, add a small amount of benzophenone (a few crystals) and freshly cut sodium metal (small pieces).
-
Reflux: Heat the mixture to reflux under an inert atmosphere. Initially, the solution will be colorless or yellowish.
-
Endpoint Indication: As the sodium reacts with the remaining water, the solution will turn a deep blue or purple. This color is due to the formation of the sodium benzophenone ketyl radical anion and indicates that the ether is anhydrous.[5]
-
Distillation: Once the blue/purple color persists, distill the this compound directly into a flame-dried receiving flask under an inert atmosphere. Never distill to dryness , as this can concentrate explosive peroxides.
-
Storage: Store the ultra-dry ether in a tightly sealed flask with a Teflon stopcock, under an inert atmosphere, and over activated molecular sieves.
Visualizations
Caption: General workflow for drying this compound.
References
- 1. This compound | 629-82-3 [chemicalbook.com]
- 2. This compound CAS#: 629-82-3 [m.chemicalbook.com]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: Dioctyl Ether vs. 1-Octadecene for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent in nanoparticle synthesis is a critical parameter that dictates the physicochemical properties and, ultimately, the performance of the resulting nanomaterials. Among the high-boiling point solvents utilized in thermal decomposition methods, dioctyl ether and 1-octadecene are two of the most common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of a solvent for your nanoparticle synthesis.
The synthesis of monodisperse nanoparticles with controlled size, shape, and crystallinity is paramount for their application in fields ranging from biomedical imaging to drug delivery. The solvent plays a multifaceted role in this process, acting as a heat transfer medium, influencing precursor decomposition kinetics, and mediating nanoparticle growth and stabilization. This compound, a high-boiling point ether, and 1-octadecene, a long-chain alpha-olefin, offer distinct chemical environments that can be leveraged to tune nanoparticle characteristics.
Comparative Performance: A Data-Driven Overview
While direct comparative studies under identical conditions are limited, a survey of the literature provides valuable insights into the differential effects of this compound and 1-octadecene on the synthesis of iron oxide nanoparticles, a widely studied class of nanomaterials.
| Property | This compound | 1-Octadecene | Reference |
| Nanoparticle Type | Iron Oxide (Fe₃O₄) | Iron Oxide (Fe₃O₄) | [1][2] |
| Typical Morphology | Spherical | Cubic, Spherical | [1] |
| Reported Particle Size | ~10 nm | 4 - 30 nm | [1][2] |
| Size Distribution | Monodisperse | Monodisperse | [2][3] |
| Boiling Point | 290 °C | 315-317 °C | [1] |
| Chemical Nature | Ether (non-coordinating) | Alkene (weakly coordinating, reactive) | |
| Key Consideration | Inert, stable solvent | Prone to polymerization at high temperatures | [4][5] |
Disclaimer: The data presented in this table is compiled from different research articles where other experimental parameters may have varied. Therefore, it should be considered indicative of general trends rather than a direct, controlled comparison.
A significant point of differentiation is the chemical reactivity of 1-octadecene. Its terminal alkene group can undergo polymerization at the high temperatures typically employed in nanoparticle synthesis.[4][5] This can lead to the formation of poly(1-octadecene) as a contaminant in the final nanoparticle product, which can be difficult to remove and may interfere with subsequent surface functionalization and applications.[4] this compound, being a saturated ether, is chemically more inert under these conditions, offering a cleaner reaction environment.
The choice of solvent can also influence the morphology of the resulting nanoparticles. For instance, one study reported the synthesis of 10 nm spherical iron oxide nanoparticles in this compound, while nanocubes were obtained using a mixture of surfactants in 1-octadecene.[1] This suggests that the solvent, in conjunction with capping agents, plays a crucial role in directing the crystallographic growth of the nanoparticles.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of iron oxide nanoparticles using this compound and 1-octadecene, adapted from the literature.
Protocol 1: Synthesis of Spherical Iron Oxide Nanoparticles in this compound
This protocol is adapted from a standard thermal decomposition method for producing monodisperse spherical iron oxide nanoparticles.[1]
Materials:
-
Iron(0) pentacarbonyl (Fe(CO)₅)
-
Oleic acid
-
This compound
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, mix oleic acid and 10 mL of this compound.
-
Purge the flask with an inert gas (e.g., argon) and heat the mixture to 100 °C.
-
Under the inert atmosphere, inject 0.2 mL of iron pentacarbonyl into the solution.
-
Increase the temperature to reflux at 290 °C. The solution will darken upon nucleation of the nanoparticles.
-
Maintain the reflux for 1.5 hours to allow for particle growth.
-
After cooling to room temperature, precipitate the nanoparticles by adding an excess of a non-solvent like ethanol.
-
Separate the nanoparticles by centrifugation or magnetic decantation.
-
Wash the nanoparticles multiple times with a mixture of chloroform and methanol to remove excess surfactants and solvent.
-
Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent.
Protocol 2: Synthesis of Iron Oxide Nanoparticles in 1-Octadecene
This protocol describes the thermal decomposition of an iron-oleate complex in 1-octadecene to produce iron oxide nanoparticles.[2]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or another iron salt
-
Sodium oleate
-
Oleic acid
-
1-Octadecene
Procedure:
-
Preparation of Iron-Oleate Complex:
-
React an iron salt (e.g., iron chloride) with sodium oleate in a suitable solvent mixture (e.g., ethanol, water, and hexane) at an elevated temperature (e.g., 70 °C) for several hours.
-
After the reaction, wash the resulting iron-oleate complex to remove byproducts and dry it under vacuum.
-
-
Nanoparticle Synthesis:
-
In a three-neck flask, dissolve the prepared iron-oleate complex and oleic acid in 1-octadecene.
-
Heat the mixture to a high temperature (e.g., 320 °C) under a blanket of inert gas with vigorous stirring.
-
Maintain this temperature for a specific duration (e.g., 30-60 minutes) to control the final particle size.
-
Cool the reaction mixture to room temperature.
-
-
Purification:
-
Precipitate the nanoparticles by adding a polar solvent like ethanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol to remove residual 1-octadecene and oleic acid.
-
Dry the purified nanoparticles for storage or redisperse them in a nonpolar solvent.
-
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of iron oxide nanoparticles in this compound and 1-octadecene.
Caption: Workflow for spherical iron oxide nanoparticle synthesis in this compound.
Caption: Workflow for iron oxide nanoparticle synthesis in 1-octadecene.
Conclusion
Both this compound and 1-octadecene are effective high-boiling point solvents for the synthesis of high-quality nanoparticles via thermal decomposition. The choice between them will depend on the specific requirements of the desired nanoparticles.
-
This compound is a stable, inert solvent that provides a clean reaction environment, making it a reliable choice for producing spherical nanoparticles with good monodispersity. Its lower boiling point compared to 1-octadecene might be a consideration for certain precursor systems.
-
1-Octadecene offers a higher boiling point, which can be advantageous for the decomposition of more stable precursors. Its potential to influence nanoparticle morphology, leading to shapes like nanocubes, is a key feature. However, the significant drawback of its tendency to polymerize at high temperatures must be carefully considered, as it can lead to product contamination and complicate purification.
For applications where purity and surface chemistry are of utmost importance, the chemical inertness of this compound may be preferable. Conversely, when the higher reaction temperature or specific morphological control afforded by 1-octadecene is required, its use may be justified, provided that purification methods are robust enough to remove potential polymeric byproducts. Ultimately, empirical optimization for each specific nanoparticle system is recommended to achieve the desired outcomes.
References
- 1. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Dioctyl Ether and Diphenyl Ether as High-Temperature Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate high-temperature solvent is a critical decision that directly influences reaction efficiency, product purity, and process safety. This guide provides a detailed comparison of two common high-temperature solvents, dioctyl ether and diphenyl ether, supported by available experimental data and standardized testing protocols.
This document outlines the key physical and chemical properties of this compound and diphenyl ether, offering a comparative analysis of their performance as high-temperature solvents. The guide includes a summary of quantitative data, detailed experimental methodologies for performance evaluation, and a visual representation of the solvent selection workflow.
Executive Summary
Both this compound and diphenyl ether are viable options for high-temperature applications, each possessing a distinct set of properties. Diphenyl ether is a well-characterized solvent with a high boiling point and excellent thermal stability, making it a common choice for heat transfer fluids and high-temperature reactions.[1][2] this compound, a long-chain aliphatic ether, also boasts a high boiling point and is utilized in various applications, including the synthesis of nanoparticles. However, a direct comparison reveals differences in their physical state at room temperature, polarity, and available safety and thermal stability data. While extensive data is available for diphenyl ether, there are notable gaps in the experimental data for this compound, particularly concerning its thermal decomposition profile and solvent polarity parameters.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical and chemical properties of this compound and diphenyl ether, compiled from various safety data sheets and chemical databases.
| Property | This compound | Diphenyl Ether |
| Molecular Formula | C₁₆H₃₄O | C₁₂H₁₀O |
| Molecular Weight | 242.44 g/mol [3] | 170.21 g/mol [4] |
| Appearance | Colorless liquid[5] | Colorless solid or liquid[4] |
| Melting Point | -7.6 °C | 26-27 °C[2] |
| Boiling Point | 286-287 °C | 259 °C[4] |
| Density | 0.806 g/mL at 25 °C | 1.073 g/mL at 25 °C[4] |
| Flash Point | 110 °C (closed cup) | 115 °C |
| Autoignition Temperature | 200 °C | 610 °C |
| Water Solubility | 0.1 g/L at 20 °C | Insoluble |
| Solubility in Organic Solvents | Miscible with alcohol, chloroform, diethyl ether | Soluble in benzene, glacial acetic acid, diethyl ether |
| Vapor Pressure | <= 0.40 hPa at 20 °C | <1 mmHg at 20 °C |
| Thermal Stability (Decomposition Onset) | Data not readily available | ~300 °C (in inert atmosphere) |
| Kamlet-Taft Parameters | ||
| α (H-bond acidity) | Data not readily available | 0.00 |
| β (H-bond basicity) | Data not readily available | 0.13 |
| π* (Polarity/Polarizability) | Data not readily available | 0.66 |
Performance as High-Temperature Solvents
Thermal Stability
The thermal stability of a solvent is paramount for high-temperature applications to prevent decomposition and the formation of unwanted byproducts.
Diphenyl Ether: Exhibits high thermal stability, making it a key component in heat transfer fluids like Dowtherm A, a eutectic mixture with biphenyl.[2] Studies on the thermal degradation of polymers containing diphenyl ether moieties indicate that the ether linkage begins to cleave at temperatures above 400°C.
Solvent Power and Polarity
The ability of a solvent to dissolve reactants and intermediates is crucial for reaction kinetics. This "solvent power" is influenced by the solvent's polarity and its ability to engage in intermolecular interactions.
Diphenyl Ether: The Kamlet-Taft parameters for diphenyl ether (α = 0.00, β = 0.13, π* = 0.66) indicate that it is a non-hydrogen bond donor, a weak hydrogen bond acceptor, and possesses moderate polarity/polarizability. Its aromatic nature allows it to dissolve a range of organic compounds.
Experimental Protocols
To provide a framework for the direct comparison of these two solvents, the following standardized experimental protocols are recommended.
Determination of Thermal Stability
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the solvent begins to decompose and to quantify its thermal stability.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a known mass (typically 5-10 mg) of the solvent into a TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).[6]
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures of phase transitions (melting, boiling) and to detect exothermic decomposition events.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Seal a small, known mass (typically 1-5 mg) of the solvent in a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic peaks will indicate melting and boiling points, while exothermic peaks can indicate decomposition.
-
Determination of Solvent Power
1. Solubility of Standard Solutes
-
Objective: To quantitatively compare the solubility of representative non-polar and polar organic compounds in each solvent at various temperatures.
-
Apparatus: Temperature-controlled shaker or bath, analytical balance, and a method for concentration determination (e.g., UV-Vis spectroscopy, HPLC).
-
Procedure:
-
Prepare saturated solutions of a non-polar solute (e.g., naphthalene) and a polar solute (e.g., benzoic acid) in each solvent at different temperatures (e.g., 25 °C, 50 °C, 100 °C, 150 °C, 200 °C).
-
Ensure equilibrium is reached by agitating the mixtures for a sufficient time.
-
Carefully separate the saturated solution from the undissolved solute.
-
Determine the concentration of the solute in the solution using a suitable analytical technique.
-
Plot solubility (in g/L or mol/L) as a function of temperature for each solute-solvent pair.
-
2. Determination of Kamlet-Taft Parameters
-
Objective: To quantify the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and polarity/polarizability (π*) using solvatochromic probes.
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions of specific solvatochromic indicator dyes (e.g., Reichardt's dye for ET(30), which correlates with π*, and other indicators for α and β) in each solvent.
-
Measure the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorbance (λmax).
-
Calculate the solvatochromic parameters using established equations that relate the λmax of the indicator dyes to the solvent properties.
-
Mandatory Visualization
Caption: A logical workflow for the evaluation and selection of high-temperature solvents.
Conclusion and Recommendations
Diphenyl ether is a well-established high-temperature solvent with a robust dataset supporting its thermal stability and moderate polarity. It is a suitable choice for reactions requiring a non-protic, relatively polar aromatic environment at elevated temperatures.
This compound presents a viable alternative, particularly when a non-aromatic, less polar solvent is desired. Its liquid state at room temperature offers handling advantages over diphenyl ether. However, the current lack of comprehensive experimental data on its thermal decomposition and solvent polarity necessitates a more cautious approach.
For critical applications, it is strongly recommended that researchers conduct direct comparative studies using the experimental protocols outlined in this guide to fill the existing data gaps for this compound. This will enable a more informed and data-driven decision for selecting the most appropriate high-temperature solvent for a specific chemical process.
References
A Comparative Guide to High-Boiling Point Solvents: Alternatives to Dioctyl Ether for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and materials science, the choice of solvent is a critical parameter that can dictate reaction outcomes, product properties, and overall process efficiency. For high-temperature applications, dioctyl ether has traditionally been a solvent of choice due to its high boiling point and chemical stability. However, the growing emphasis on green chemistry, safety, and process optimization has spurred the search for viable alternatives. This guide provides a comprehensive comparison of high-boiling point solvents that can serve as alternatives to this compound, supported by their physical properties, safety profiles, and relevant experimental data in the context of nanoparticle synthesis.
Physicochemical Properties: A Comparative Overview
A summary of the key physical properties of this compound and its alternatives is presented below. These parameters are crucial for selecting an appropriate solvent for a specific high-temperature application.
| Solvent | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Viscosity (cP) | Flash Point (°C) |
| This compound | 629-82-3 | C₁₆H₃₄O | 286 - 287[1][2][3][4] | -7.6[1][2] | 0.806[1][2] | ~2.5 | >110[1][4] |
| Diphenyl Ether | 101-84-8 | C₁₂H₁₀O | 259 | 25 - 27 | 1.07 | 3.84 (32°C) | 115[5] |
| Benzyl Ether | 103-50-4 | C₁₄H₁₄O | 298[6] | 1.5 - 3.5[6] | 1.043[6] | 6.7 | 135 |
| Diethylene Glycol Dibutyl Ether | 112-73-2 | C₁₂H₂₆O₃ | 256[7][8] | -60 | 0.885[9] | 2.4 | 118 |
| Triethylene Glycol Dimethyl Ether | 112-49-2 | C₈H₁₈O₄ | 216[1][10] | -45[1][10] | 0.986[1][10] | 2.5 (20°C)[11] | 111 - 113[5][10] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate | 174501-65-6 | C₈H₁₅BF₄N₂ | Decomposes | - | 1.21[12][13] | 217 (25°C)[14] | 288[12] |
| Choline Chloride:Urea (1:2 DES) | N/A | C₁₀H₂₅ClN₄O₃ | Decomposes | 12[15] | ~1.25 | ~750 (25°C) | N/A |
Performance in Nanoparticle Synthesis: An Experimental Perspective
High-boiling point ethers are frequently employed as solvents in the thermal decomposition synthesis of nanoparticles, where precise temperature control is essential for tuning particle size and morphology.
Experimental Protocol: Synthesis of Iron Oxide Nanoparticles
This protocol outlines a general procedure for the synthesis of iron oxide nanoparticles via thermal decomposition, a method where high-boiling point solvents are critical.
Materials:
-
Iron precursor: Iron(III) acetylacetonate (Fe(acac)₃)
-
Solvent: Benzyl ether or Diphenyl ether
-
Surfactants: Oleic acid, Oleylamine
-
Reducing agent (optional, depending on precursor): 1,2-hexadecanediol
-
Washing solvent: Ethanol
-
Dispersion solvent: Toluene or Hexane
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the iron precursor, surfactants, and the high-boiling point solvent (e.g., benzyl ether).
-
Degassing: Heat the mixture to 110-120°C under a nitrogen atmosphere for 1-2 hours to remove water and oxygen.
-
Nucleation and Growth:
-
Increase the temperature to 200°C and maintain for a set duration (e.g., 30 minutes).[16]
-
Further ramp the temperature to the reflux temperature of the solvent (e.g., ~300°C for benzyl ether) at a controlled rate (e.g., 5-15°C/min).[16] The heating rate can influence the final particle size.[16]
-
Maintain the reflux temperature for a specific period (e.g., 1 hour) to allow for particle growth and crystallization.[16]
-
-
Cooling and Isolation: Cool the reaction mixture to room temperature.
-
Purification: Add ethanol to precipitate the nanoparticles. Separate the nanoparticles by centrifugation and discard the supernatant. Repeat the washing process with ethanol multiple times.
-
Dispersion: Disperse the purified nanoparticles in a suitable nonpolar solvent like toluene or hexane.
Comparative Observations:
-
Benzyl Ether (b.p. 298°C): Its higher boiling point allows for syntheses at higher temperatures, which can lead to nanoparticles with better crystallinity.[16] The decomposition products of benzyl ether at high temperatures can also influence the shape control of the resulting nanoparticles.
-
Diphenyl Ether (b.p. 258°C): A viable alternative with a slightly lower boiling point. Syntheses conducted in diphenyl ether have also yielded monodisperse iron oxide nanoparticles.[16] The choice between benzyl ether and diphenyl ether can be a strategy to tune the reaction temperature and, consequently, the nanoparticle characteristics.[16]
Alternative Solvent Classes: Expanding the Toolkit
Beyond simple ethers, other classes of high-boiling point solvents offer unique properties that can be advantageous in specific applications.
Glycol Ethers
Glycol ethers, such as diethylene glycol dibutyl ether and triethylene glycol dimethyl ether, are characterized by the presence of both ether and alcohol functionalities (in some cases) and exhibit good solvency for a range of substances.[7]
-
Advantages: They offer a range of boiling points and viscosities. Their chemical stability, particularly in the absence of reactive hydroxyl groups (as in dialkyl ethers), makes them suitable for reactions involving strong bases or organometallic reagents.[7]
-
Considerations: Some glycol ethers have been associated with reproductive and developmental toxicity.[17][18][19] It is crucial to consult the safety data sheet for the specific glycol ether being used.
Ionic Liquids (ILs)
Ionic liquids are salts that are liquid at or near room temperature. They are composed of organic cations and organic or inorganic anions, offering a vast design space for tuning their properties.[20]
-
Advantages: ILs exhibit negligible vapor pressure, high thermal stability, and can be tailored to be either hydrophilic or hydrophobic.[21] Their unique solvent properties can enhance reaction rates and selectivity.
-
Considerations: The viscosity of many ionic liquids is significantly higher than that of molecular solvents.[14] While often touted as "green" solvents due to their low volatility, concerns about their aquatic toxicity and biodegradability have been raised.[15][20][22][23][24] The toxicity can vary significantly depending on the cation and anion structure.[20]
Deep Eutectic Solvents (DESs)
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea or ethylene glycol.[15] These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components.[15]
-
Advantages: DESs are generally considered to be low-cost, easy to prepare, and many are biodegradable and have low toxicity, especially those derived from natural sources (NADES).[7][25][26] They have been successfully used in nanoparticle synthesis, where they can act as both the solvent and a stabilizing agent.[26][27]
-
Considerations: The viscosity of DESs is often high, which can impact mass transfer.[20][28] While generally considered environmentally friendly, a full life-cycle assessment is necessary to evaluate their overall "greenness" compared to conventional solvents.[8][28][29]
Safety and Environmental Considerations
The transition to alternative solvents should be guided by a thorough evaluation of their safety and environmental impact.
| Solvent/Class | Key Safety and Environmental Hazards |
| This compound | May cause lung damage if swallowed (aspiration hazard).[9] Can cause eye and skin irritation.[9] |
| Diphenyl Ether | Mildly irritating to the eyes, skin, and respiratory tract.[5] Toxic to aquatic life with long-lasting effects.[14][30][31] |
| Benzyl Ether | Causes skin, eye, and respiratory tract irritation.[32] May be harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects. |
| Glycol Ethers | Some glycol ethers are associated with reproductive and developmental toxicity, as well as neurological and blood effects upon chronic exposure.[17][18][19] Can form explosive peroxides upon exposure to air and light.[33] |
| Ionic Liquids | Toxicity varies greatly with structure. Some are highly toxic to aquatic organisms.[15][20][22][23][24] Concerns exist regarding their biodegradability.[23] |
| Deep Eutectic Solvents | Generally considered to have low toxicity and are often biodegradable, especially natural deep eutectic solvents (NADES).[7][25] However, the overall environmental impact depends on the specific components and requires life-cycle assessment.[8][28][29] |
Visualizing the Process: Nanoparticle Synthesis Workflow
The following diagram illustrates the typical workflow for the thermal decomposition synthesis of iron oxide nanoparticles in a high-boiling point solvent.
Reaction Mechanism: Thermal Decomposition of Iron Precursor
The thermal decomposition of the iron precursor is a critical step in the formation of iron oxide nanoparticles. The high-boiling point solvent provides the necessary thermal energy for this process to occur in a controlled manner.
Conclusion
While this compound remains a useful high-boiling point solvent, a range of viable alternatives exists, each with a unique set of properties, performance characteristics, and safety profiles. Diphenyl ether and benzyl ether are effective substitutes in applications like nanoparticle synthesis, offering different boiling points for temperature control. Glycol ethers provide a spectrum of properties but require careful selection due to potential toxicity. Emerging solvent classes, such as ionic liquids and deep eutectic solvents, present exciting opportunities for developing greener and more tunable reaction systems, although considerations regarding their viscosity and a comprehensive understanding of their environmental impact are necessary. For researchers and professionals in drug development, a careful evaluation of the physical properties, experimental performance, and safety data presented in this guide will facilitate the selection of the most appropriate high-boiling point solvent for their specific needs, promoting both scientific innovation and safer, more sustainable laboratory practices.
References
- 1. Triethylene glycol dimethyl ether - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Controlling Iron Oxide Nanoparticle Clustering Using Dual Solvent Exchange Coating Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. CDC - TRIETHYLENE GLYCOL DIMETHYL ETHER - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. m.youtube.com [m.youtube.com]
- 7. atamankimya.com [atamankimya.com]
- 8. lixing-chem.com [lixing-chem.com]
- 9. Diethylene glycol dibutyl ether | C12H26O3 | CID 8210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Triethylene glycol dimethyl ether | 112-49-2 [chemicalbook.com]
- 11. Triethylene glycol dimethyl ether, 99%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6 [chemicalbook.com]
- 14. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 15. Deep eutectic solvent - Wikipedia [en.wikipedia.org]
- 16. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]
- 19. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. Page loading... [guidechem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 25. "Model Chemistry Study Of Choline And Urea Based Deep Eutectic Solvents" by Libby Nicole Kellat [engagedscholarship.csuohio.edu]
- 26. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 27. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scribd.com [scribd.com]
- 30. parchem.com [parchem.com]
- 31. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Nanoparticles Synthesized in Dioctyl Ether
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized nanoparticles is a critical parameter that significantly influences their physicochemical properties and, consequently, their performance and safety in biomedical and pharmaceutical applications. For nanoparticles synthesized in high-boiling-point organic solvents like dioctyl ether, rigorous purity validation is essential to ensure the removal of residual solvent and other potential impurities. This guide provides a comparative overview of key analytical techniques for validating nanoparticle purity, offering a comparison with nanoparticles synthesized in greener alternative solvents, and presenting detailed experimental protocols.
The Importance of Purity in Nanoparticle Applications
Impurities, such as residual solvents, unreacted precursors, or byproducts, can dramatically alter the surface chemistry, toxicity, and overall efficacy of nanoparticles. In drug delivery systems, for instance, impurities can affect drug loading, release kinetics, and biocompatibility. Therefore, robust and validated methods for purity assessment are a non-negotiable aspect of nanoparticle characterization.
Comparison of Purity Validation Methods
The choice of analytical technique for purity validation depends on the nature of the nanoparticles and the potential impurities. Below is a comparison of commonly employed methods for assessing the purity of nanoparticles.
| Validation Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Quantifies organic residues (e.g., residual solvent, capping agents) and inorganic impurities.[1][2][3][4] | Small amount of dried sample (typically mg). | Highly sensitive to organic content, provides quantitative data on purity.[1][3] | Does not identify the specific chemical nature of the volatile components without coupling to other techniques (e.g., MS). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups of residual organic solvents or other organic impurities on the nanoparticle surface.[5][6][7][8] | Dried powder or concentrated dispersion. | Non-destructive, provides chemical fingerprint of surface contaminants.[6] | Can be difficult to quantify low levels of impurities; spectral overlap can complicate interpretation. |
| X-Ray Diffraction (XRD) | Determines crystalline phase purity and identifies crystalline impurities.[9][10][11][12] | Dried powder sample. | Provides information on the bulk crystalline structure and phase composition.[9] | Not suitable for amorphous materials; peak broadening in very small nanoparticles can make analysis challenging.[10] |
| Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS) | Visualizes nanoparticle morphology and aggregation; EDS provides elemental composition and identifies inorganic impurities. | Dilute dispersion on a TEM grid.[13][14][15][16][17] | High-resolution imaging of individual particles; elemental mapping capabilities. | Provides localized information, may not be representative of the bulk sample; requires high vacuum. |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic size distribution, which can indicate the presence of aggregates or larger impurities.[18][19][20][21][22] | Dilute liquid suspension.[18][19][21][22] | Fast and non-invasive measurement of particle size in solution. | Highly sensitive to larger particles, which can skew results; does not provide chemical information about impurities. |
This compound vs. Greener Alternatives: A Purity Perspective
While this compound is a common solvent for high-temperature nanoparticle synthesis due to its high boiling point, its removal can be challenging. In contrast, "green" synthesis approaches often utilize more benign solvents like water, ethanol, or polyethylene glycol, which can lead to nanoparticles with higher purity and are easier to process.[23] For instance, the synthesis of magnetite (Fe3O4) nanoparticles in polyethylene glycol has been shown to produce highly monodisperse and pure nanoparticles.[23] While direct quantitative comparisons of impurity levels for the same nanoparticles synthesized in this compound versus a green solvent are not extensively reported in a single study, the general consensus in the literature suggests that green synthesis methods often result in products with fewer hazardous residual chemicals.
Experimental Workflow for Purity Validation
The following diagram illustrates a general workflow for the validation of nanoparticle purity, particularly after synthesis in a high-boiling-point organic solvent.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited for validating the purity of nanoparticles synthesized in this compound.
Protocol 1: Nanoparticle Purification from this compound
This protocol is crucial for preparing the nanoparticle sample for subsequent purity analysis. It is based on a multi-solvent extraction method to efficiently remove the high-boiling-point solvent.[24]
Materials:
-
Nanoparticle dispersion in this compound.
-
A solvent in which this compound is miscible (Solvent B, e.g., ethanol or acetone).[25]
-
A solvent that is immiscible with Solvent B and in which the nanoparticles can be temporarily transferred (Solvent C, e.g., hexane for hydrophobic nanoparticles).
-
Centrifuge and centrifuge tubes.
-
Vortex mixer.
Procedure:
-
Mixing: In a centrifuge tube, mix the nanoparticle dispersion in this compound with an excess of Solvent B (e.g., a 1:10 ratio of this compound dispersion to Solvent B). Add Solvent C to create a two-phase system.
-
Phase Transfer: Vortex the mixture vigorously to facilitate the transfer of the nanoparticles to Solvent C.
-
Separation: Centrifuge the mixture to achieve clear phase separation. The nanoparticles should be concentrated in the Solvent C phase.
-
Washing: Carefully remove the upper phase (Solvent B and this compound). Add fresh Solvent B and vortex again to wash the nanoparticle-containing Solvent C phase. Repeat this washing step at least three times to ensure complete removal of this compound.[25][26][27]
-
Final Collection: After the final wash, carefully collect the Solvent C phase containing the purified nanoparticles.
-
Drying: Evaporate Solvent C under a stream of inert gas or in a vacuum oven at a temperature appropriate for the nanoparticles' stability to obtain a dry powder for analysis.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol is for quantifying residual organic material on the nanoparticles.[1][2][3][4][28]
Materials:
-
Dried, purified nanoparticle powder.
-
TGA instrument.
-
Alumina or platinum TGA pans.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried nanoparticle powder into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Analysis Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C) under an inert atmosphere (e.g., nitrogen) to analyze for organic residues.
-
If analysis of carbonaceous material or metallic core content is desired, a second ramp under an oxidizing atmosphere (e.g., air or oxygen) can be performed.
-
-
Data Analysis: Analyze the resulting TGA curve (weight loss vs. temperature). The weight loss at different temperature ranges corresponds to the volatilization or decomposition of different components. The final residual weight can be attributed to the inorganic nanoparticle core.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the qualitative identification of organic residues.[5][6][7][8]
Materials:
-
Dried, purified nanoparticle powder.
-
Potassium bromide (KBr, FTIR grade).
-
Agate mortar and pestle.
-
Pellet press.
-
FTIR spectrometer with a transmission or Attenuated Total Reflectance (ATR) accessory.
Procedure (for KBr Pellet):
-
Sample Preparation: Mix a small amount of the dried nanoparticle powder (approx. 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify characteristic peaks in the spectrum that may correspond to residual this compound or other organic species. For example, look for C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O-C stretching vibrations for ethers.
Protocol 4: X-Ray Diffraction (XRD)
This protocol is for assessing the crystalline purity of the nanoparticles.[9][10][11][12]
Materials:
-
Dried, purified nanoparticle powder.
-
XRD sample holder (e.g., a zero-background silicon wafer or a glass slide).
-
Spatula.
-
XRD instrument.
Procedure:
-
Sample Preparation: Carefully mount the dried nanoparticle powder onto the sample holder, ensuring a flat and even surface.
-
Instrument Setup: Place the sample holder in the XRD instrument.
-
Data Acquisition: Set the instrument parameters (e.g., 2θ range, step size, and scan speed) appropriate for the expected crystalline phases. Run the XRD scan.
-
Data Analysis: Analyze the resulting diffractogram. Compare the peak positions and relative intensities to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present and to check for any crystalline impurities.
Protocol 5: Transmission Electron Microscopy (TEM) with EDS
This protocol is for visualizing the morphology and determining the elemental composition of the nanoparticles.[13][14][15][16][17]
Materials:
-
Purified nanoparticles dispersed in a low-boiling-point solvent (e.g., ethanol or hexane).[15]
-
Pipette.
-
Filter paper.
-
TEM instrument with EDS capability.
Procedure:
-
Sample Preparation:
-
Prepare a dilute dispersion of the purified nanoparticles in a suitable low-boiling-point solvent. Sonication may be used to break up agglomerates.[15]
-
Place a small droplet (5-10 µL) of the dispersion onto the shiny side of the TEM grid.[14]
-
Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid. Wick away excess liquid with filter paper if necessary.[15][16]
-
-
Imaging: Insert the prepared grid into the TEM and acquire images at various magnifications to observe the nanoparticle size, shape, and aggregation state.
-
EDS Analysis: Select a region of interest (either a single particle or a small agglomerate) and perform EDS analysis to obtain the elemental composition. This can help identify any inorganic impurities.
Protocol 6: Dynamic Light Scattering (DLS)
This protocol is for measuring the hydrodynamic size distribution of the nanoparticles in suspension.[18][19][20][21][22]
Materials:
-
Purified nanoparticles.
-
Appropriate solvent for dispersion (e.g., deionized water with a small amount of salt, or an organic solvent).[18][19][21]
-
Cuvettes for DLS measurement.
-
DLS instrument.
Procedure:
-
Sample Preparation:
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis: Analyze the resulting size distribution data. A narrow, monomodal distribution is indicative of a pure and well-dispersed sample, while the presence of multiple peaks or a broad distribution may suggest aggregation or the presence of larger impurities.
By following this comprehensive guide, researchers can confidently validate the purity of their nanoparticles, ensuring the reliability and reproducibility of their research and the safety and efficacy of their nanoparticle-based products.
References
- 1. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. microscopyinnovations.com [microscopyinnovations.com]
- 14. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. lsinstruments.ch [lsinstruments.ch]
- 22. azonano.com [azonano.com]
- 23. cyberleninka.ru [cyberleninka.ru]
- 24. US20180009038A1 - Method for nanoparticle purification - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Characterization of Nanoparticles Synthesized in Dioctyl Ether: A Comparative Guide to TEM and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of nanoparticles is paramount to ensuring their efficacy and safety. This guide provides a comprehensive comparison of Transmission Electron Microscopy (TEM) with other common analytical techniques for nanoparticles synthesized in the high-boiling-point solvent, dioctyl ether. Experimental data and detailed protocols are presented to offer a practical resource for laboratory work.
The synthesis of nanoparticles in this compound, often utilizing hot-injection methods, is a popular route for producing a wide array of nanomaterials, including iron oxide nanoparticles, upconverting nanoparticles (UCNPs), and quantum dots (QDs). The choice of characterization technique is critical for determining key parameters such as size, size distribution, morphology, and crystallinity, which in turn dictate the nanoparticle's performance in various applications.
Executive Summary of Characterization Techniques
Transmission Electron Microscopy (TEM) is a powerful technique that provides direct visualization of nanoparticles, offering high-resolution information on size, shape, and morphology. However, it is often complemented by other methods that provide ensemble measurements or information on other material properties. This guide focuses on comparing TEM with Dynamic Light Scattering (DLS) for size analysis, X-ray Diffraction (XRD) for crystallinity, and Photoluminescence Spectroscopy for the optical properties of quantum dots.
Comparative Analysis of Nanoparticle Characterization
The choice of characterization technique influences the obtained nanoparticle parameters. The following tables summarize quantitative data from studies on nanoparticles synthesized in high-boiling-point solvents, illustrating the complementary nature of different analytical methods.
Table 1: Comparison of Size Characterization for Iron Oxide Nanoparticles
| Synthesis Method | TEM Diameter (nm) | DLS Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) by DLS | Reference |
| Thermal Decomposition in Organic Solvent | 16.8 ± 1.9 | 88.2 ± 2.4 | 0.173 | [1] |
| Co-precipitation | 10 - 120 (mean 66) | Not Reported | Not Reported | [2] |
Note: DLS measures the hydrodynamic diameter, which includes the solvent layer and any capping ligands, resulting in a larger size measurement compared to the core diameter measured by TEM.[3][4][5]
Table 2: Characterization of NaYF4 Upconverting Nanoparticles
| Synthesis Method | TEM Size (nm) | Phase (from XRD) | Emission Peaks (nm) | Reference |
| Solvothermal | ~25-32 | Hexagonal | 540, 655 | [6] |
| Thermal Decomposition | ~8 | Hexagonal | 540, 655 | [7] |
Table 3: Characterization of CdSe Quantum Dots
| Synthesis Method | TEM Diameter (nm) | First Exciton Absorption Peak (nm) | Photoluminescence Emission Peak (nm) | Reference |
| Hot-Injection in Octadecene | 3.47 | 580 | 597 | [8] |
| Wet Chemical | Not Reported | 530-550 | 590 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis and characterization. The following are representative protocols for the synthesis of various nanoparticles in this compound or similar high-boiling-point solvents and their subsequent analysis.
Synthesis Protocols
1. Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition
This protocol is adapted from the principles of hot-injection synthesis in high-boiling-point solvents.[10][11]
-
Materials: Iron(III) acetylacetonate (Fe(acac)₃), oleic acid, oleylamine, this compound.
-
Procedure:
-
In a three-neck flask, combine Fe(acac)₃, oleic acid, and oleylamine in this compound.
-
Heat the mixture to 120°C under a nitrogen atmosphere with vigorous stirring to form the iron-oleate complex and remove water.
-
Raise the temperature to 300°C and maintain for 30-60 minutes. The solution will turn black, indicating the formation of nanoparticles.
-
Cool the reaction to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture, discard the supernatant, and wash the nanoparticle pellet with ethanol several times.
-
Redisperse the purified nanoparticles in a nonpolar solvent like toluene or hexane.
-
2. Synthesis of NaYF₄:Yb³⁺,Er³⁺ Upconverting Nanoparticles
This protocol is based on the thermal decomposition method in a high-boiling-point coordinating solvent.[1][12]
-
Materials: YCl₃, YbCl₃, ErCl₃, oleic acid, 1-octadecene (can be substituted with this compound), NH₄F, NaOH, methanol.
-
Procedure:
-
Combine YCl₃, YbCl₃, and ErCl₃ in a mixture of oleic acid and 1-octadecene in a three-neck flask.
-
Heat to 160°C under argon to form the lanthanide oleate complexes and remove water.
-
Cool the solution to room temperature.
-
Add a methanol solution of NH₄F and NaOH and stir for 30 minutes.
-
Heat the mixture to 100°C to evaporate the methanol.
-
Increase the temperature to 300°C and maintain for 60-90 minutes under an argon atmosphere.
-
Cool the reaction to room temperature and precipitate the nanoparticles with ethanol.
-
Wash the nanoparticles with ethanol and water and collect by centrifugation.
-
Disperse the final product in a nonpolar solvent.
-
3. Synthesis of CdSe Quantum Dots via Hot-Injection
This is a typical hot-injection protocol for the synthesis of quantum dots.[13][14][15]
-
Materials: Cadmium oxide (CdO), oleic acid, 1-octadecene (can be substituted with this compound), selenium powder, trioctylphosphine (TOP).
-
Procedure:
-
Prepare a selenium precursor by dissolving selenium powder in TOP (TOPSe).
-
In a three-neck flask, dissolve CdO in a mixture of oleic acid and 1-octadecene and heat to ~250-280°C under a nitrogen atmosphere until the solution becomes clear.
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution.
-
The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size (this can be monitored by observing the color of the solution).
-
To stop the reaction, cool the flask rapidly in a water bath.
-
Purify the quantum dots by precipitation with a non-solvent like acetone or ethanol, followed by centrifugation.
-
Redisperse the purified quantum dots in a nonpolar solvent.
-
Characterization Protocols
1. TEM Sample Preparation and Analysis
-
Sample Preparation:
-
Dilute the nanoparticle dispersion in a volatile organic solvent (e.g., hexane or toluene) to a very low concentration.
-
Place a drop of the diluted suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment.
-
-
Analysis:
-
Insert the dried TEM grid into the TEM holder.
-
Acquire images at various magnifications to observe the morphology and size distribution of the nanoparticles.
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of individual particles (typically >100) to obtain a statistically significant size distribution.
-
2. Dynamic Light Scattering (DLS) Measurement
-
Sample Preparation:
-
Dilute the nanoparticle suspension in a suitable solvent (e.g., toluene) to an appropriate concentration (typically resulting in a count rate within the instrument's optimal range).
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
-
Analysis:
-
Place the filtered sample in a cuvette and insert it into the DLS instrument.
-
Set the measurement parameters, including the solvent viscosity and refractive index.
-
Perform the measurement to obtain the hydrodynamic size distribution and the polydispersity index (PDI).
-
3. X-ray Diffraction (XRD) Analysis
-
Sample Preparation:
-
Deposit a concentrated dispersion of the nanoparticles onto a zero-background sample holder (e.g., a silicon wafer).
-
Allow the solvent to evaporate completely to form a thin film of the nanoparticles.
-
-
Analysis:
-
Place the sample holder in the XRD instrument.
-
Scan the sample over a range of 2θ angles.
-
Compare the resulting diffraction pattern to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase and estimate the crystallite size using the Scherrer equation.
-
4. Photoluminescence Spectroscopy
-
Sample Preparation:
-
Dilute the quantum dot solution in a suitable solvent (e.g., toluene) in a quartz cuvette to an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects.
-
-
Analysis:
-
Place the cuvette in the sample holder of a spectrofluorometer.
-
Set the excitation wavelength and record the emission spectrum.
-
The peak of the emission spectrum corresponds to the photoluminescence maximum of the quantum dots.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for nanoparticle synthesis and characterization.
Caption: Relationship between nanoparticle properties and characterization techniques.
Conclusion
The characterization of nanoparticles synthesized in this compound requires a multi-faceted approach. While TEM provides unparalleled direct visualization of nanoparticle size and morphology, it is a localized technique that analyzes a small sample population. DLS offers a valuable complementary method for determining the hydrodynamic size in solution, which is often more relevant for biological applications. XRD is essential for confirming the crystalline structure, and for quantum dots, photoluminescence spectroscopy is indispensable for evaluating their optical performance. By employing a combination of these techniques and following robust experimental protocols, researchers can gain a comprehensive understanding of their nanomaterials, paving the way for their successful application in drug development and other advanced fields.
References
- 1. Frontiers | NIR-II Upconversion Photoluminescence of Er3+ Doped LiYF4 and NaY(Gd)F4 Core-Shell Nanoparticles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of NaYF4:Yb Up-Conversion Nanoparticles Modified with Photosensitizer and Targeting Antibody for In Vitro Photodynamic Therapy of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Synthesis of Monodisperse Hexagonal NaYF4:Yb/Er Nanocrystals with Ultrasmall Size and Enhanced Upconversion Luminescence [mdpi.com]
- 8. Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Hot-injection synthesis of iron/iron oxide core/shell nanoparticles for T2 contrast enhancement in magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of NaYF4:Yb/Er/Gd up-conversion luminescent nanoparticles and luminescence resonance energy transfer-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Pinpointing Purity: A Guide to Confirming Dioctyl Ether Removal Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the complete removal of high-boiling point solvents is a critical step in chemical synthesis. Residual solvents can interfere with subsequent reactions, compromise product purity, and pose safety risks. This guide provides a comparative analysis of methods to confirm the removal of dioctyl ether, a common high-boiling solvent, with a focus on the definitive confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide presents a detailed experimental protocol for a common synthetic reaction where this compound is employed as a solvent. It further outlines two distinct methods for its removal—liquid-liquid extraction and vacuum distillation—and provides a head-to-head comparison of their effectiveness as determined by ¹H NMR analysis.
The Challenge of High-Boiling Solvents
This compound, with its high boiling point of approximately 290°C, is an excellent solvent for high-temperature reactions. However, this same property makes its removal from the final product challenging. Standard evaporation techniques are often insufficient, necessitating more rigorous purification methods. Failure to completely remove this compound can lead to inaccurate yield calculations, interference with downstream applications, and potential toxicity in pharmaceutical products.
Experimental Overview: A Case Study
To illustrate the process of confirming this compound removal, we will consider a hypothetical Williamson ether synthesis reaction to produce benzyl octyl ether, where this compound is used as the reaction solvent. Following the reaction, the workup and purification are performed using two different methods, and the final product is analyzed by ¹H NMR to detect any residual this compound.
Experimental Workflow
A Comparative Guide to Dioctyl Ether and Other Ethereal Solvents in Synthesis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical synthesis. Ethers are a versatile class of aprotic solvents widely employed for their ability to solvate a range of organic compounds and for their relative inertness. This guide provides a comparative analysis of dioctyl ether against other commonly used ethers, focusing on their physical properties and performance in two cornerstone organic reactions: the Grignard reaction and the Williamson ether synthesis.
Physical Properties: A Comparative Overview
The selection of an appropriate ether solvent often begins with a consideration of its physical properties, such as boiling point, melting point, density, and polarity. These characteristics can impact reaction kinetics, solubility of reagents, and post-reaction work-up. This compound, with its high boiling point, stands in contrast to more volatile ethers like diethyl ether and tetrahydrofuran (THF).
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Dibutyl Ether | Cyclopentyl Methyl Ether (CPME) | Anisole |
| Molecular Formula | C₁₆H₃₄O[1] | C₄H₁₀O[2][3] | C₄H₈O[4] | C₈H₁₈O | C₆H₁₂O[5] | C₇H₈O[6][7] |
| Molecular Weight ( g/mol ) | 242.44[1] | 74.12[3] | 72.11[4] | 130.23 | 100.16[5][8] | 108.14[7][9] |
| Boiling Point (°C) | 286-287[10][11] | 34.6[2][3] | 66[12][13] | 142-143[14][15] | 106[5][8][16] | 154[7][9] |
| Melting Point (°C) | -7.6[10][11] | -116.3[3] | -108.4[4] | -98[14][17] | <-140[5][8][18] | -37[7][9] |
| Density (g/mL at 20-25°C) | 0.806[10][11] | 0.713[3] | 0.8876[4] | 0.764[14][17] | 0.86[5][18] | 0.995[6][7][9] |
| Water Solubility | Insoluble[10] | Slightly soluble[2] | Miscible[4] | Insoluble[19] | Low solubility[5] | Insoluble[6][7] |
| Polarity | Low | Low | Moderately Polar[4] | Low | Hydrophobic[16] | Relatively non-polar |
Performance in Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. Ethers are essential for stabilizing the Grignard reagent (RMgX) through coordination of the ether's oxygen lone pairs with the magnesium atom. This stabilization is crucial for the formation and reactivity of the organomagnesium compound.
Comparative Analysis
While direct experimental data comparing this compound in Grignard reactions is scarce in readily available literature, its performance can be inferred from its physical properties and the established principles of the reaction.
-
Diethyl Ether and THF: These are the most common solvents for Grignard reactions. Diethyl ether has a low boiling point, which can make it challenging to handle but also easy to remove. THF is more polar and has a higher boiling point, which can enhance the solubility of reactants and potentially increase the reaction rate. The increased polarity of THF can also lead to different reactivity profiles compared to diethyl ether.
-
This compound: As a high-boiling point, non-polar ether, this compound would offer excellent temperature control for reactions requiring elevated temperatures. Its low volatility reduces solvent loss and improves safety. However, its non-polar nature might lead to lower solubility of some organohalides and the resulting Grignard reagent compared to more polar ethers like THF. The bulky octyl groups could also sterically hinder the coordination with the magnesium center, potentially impacting the stability and reactivity of the Grignard reagent. Post-reaction, the high boiling point of this compound would necessitate removal by vacuum distillation, which might not be ideal for thermally sensitive products.
-
Other Ethers: Dibutyl ether is sometimes used as a higher-boiling alternative to diethyl ether.[19] Cyclopentyl methyl ether (CPME) is a greener alternative with a relatively high boiling point and low peroxide formation tendency.[16][18]
The following diagram illustrates the general workflow for a Grignard reaction.
Experimental Protocol: Synthesis of Phenylmagnesium Bromide and its Reaction with Benzophenone
This protocol describes the preparation of a Grignard reagent, phenylmagnesium bromide, in diethyl ether and its subsequent reaction with benzophenone to form triphenylmethanol.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Benzophenone
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Pour the reaction mixture over a mixture of crushed ice and 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude triphenylmethanol from a suitable solvent (e.g., ethanol or a mixture of diethyl ether and petroleum ether).
-
Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7] The choice of solvent is critical as it can influence the rate of reaction and the extent of side reactions, such as elimination.
Comparative Analysis
The performance of different ethers in the Williamson ether synthesis is dictated by their ability to solvate the reacting species and their boiling points.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the solvents of choice for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic.[6] This leads to faster reaction rates.
-
Ethers (THF, Diethyl Ether): While ethers are aprotic, they are generally less polar than DMF or DMSO. They can be used as solvents, particularly when the parent alcohol of the alkoxide is also used as the solvent.[4] THF, being more polar than diethyl ether, can be a better choice.
-
This compound: As a non-polar, high-boiling point ether, this compound is generally not the ideal solvent for a typical Williamson ether synthesis. Its low polarity would not effectively solvate the cation of the alkoxide, leading to a slower reaction rate compared to more polar aprotic solvents. However, its high boiling point could be advantageous for reactions involving unreactive alkyl halides that require high temperatures. In such cases, the trade-off between a slower rate due to low polarity and a potential increase in rate due to higher temperature would need to be considered. The high boiling point would again necessitate vacuum distillation for removal.
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of n-Butyl Ethyl Ether
This protocol outlines the synthesis of n-butyl ethyl ether from sodium ethoxide and 1-bromobutane.
Materials:
-
Sodium metal
-
Absolute ethanol
-
1-Bromobutane
-
Anhydrous diethyl ether (as a co-solvent, optional)
-
Water
-
Saturated calcium chloride solution
Procedure:
-
Preparation of Sodium Ethoxide:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, carefully add sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas.
-
Allow the reaction to proceed until all the sodium has dissolved.
-
-
Williamson Synthesis:
-
To the freshly prepared sodium ethoxide solution, add 1-bromobutane dropwise through the condenser.
-
Reflux the reaction mixture for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and add water to dissolve the sodium bromide.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with a saturated calcium chloride solution to remove any unreacted ethanol.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and distill the liquid to obtain pure n-butyl ethyl ether.
-
Conclusion
The selection of an ether solvent is a multifaceted decision that requires careful consideration of the reaction type, desired reaction conditions, and post-reaction processing. While this compound's high boiling point and low volatility offer advantages in terms of temperature control and safety for high-temperature reactions, its low polarity may render it less effective than more polar ethers like THF for reactions that benefit from charge stabilization, such as the Grignard reaction and Williamson ether synthesis. For these common transformations, diethyl ether and THF remain the workhorses of the synthetic laboratory. However, for specific applications requiring a high-boiling, non-polar, and aprotic medium, this compound presents a viable, albeit niche, option. Researchers should weigh the physical and chemical properties of each ether against the specific demands of their synthetic target to achieve optimal results.
References
- 1. rsc.org [rsc.org]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. scholarship.richmond.edu [scholarship.richmond.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bohr.winthrop.edu [bohr.winthrop.edu]
Assessing the Impact of Dioctyl Ether on Nanoparticle Crystallinity: A Comparative Guide
In the synthesis of high-quality nanoparticles, the choice of solvent is a critical parameter that significantly influences the resulting particle size, morphology, and, most importantly, crystallinity. For high-temperature synthesis methods, such as the widely used hot-injection technique, high-boiling point solvents are essential for providing a stable reaction medium and enabling the necessary thermal energy for precursor decomposition and crystal growth. Among these, dioctyl ether has emerged as a common choice. This guide provides a comparative analysis of this compound against other frequently used high-boiling point solvents—1-octadecene and oleylamine—to assist researchers, scientists, and drug development professionals in making informed decisions for their nanoparticle synthesis protocols.
The Role of High-Boiling Point Solvents in Nanoparticle Crystallinity
The crystallinity of nanoparticles is a crucial attribute that dictates their physical and chemical properties, including their optical, magnetic, and catalytic activities. High crystallinity is often associated with fewer defects in the crystal lattice, leading to enhanced performance in various applications. The solvent in a nanoparticle synthesis process plays a multifaceted role in determining the final crystallinity:
-
Temperature Control: High-boiling point solvents allow the reaction to be conducted at elevated and stable temperatures, which is a key factor for the thermal decomposition of precursors and the subsequent annealing of the initially formed amorphous nanoparticles into a more ordered crystalline structure.
-
Nucleation and Growth Kinetics: The solvent's viscosity and its interaction with precursors and capping agents can modulate the rate of nucleation and growth of nanoparticles. Slower, more controlled growth often leads to higher crystallinity.
-
Capping Agent Efficacy: The solvent can influence the binding and dynamic exchange of capping agents on the nanoparticle surface, which in turn controls the growth and prevents aggregation, indirectly affecting the final crystal quality.
Comparative Analysis of Solvents
Table 1: Physical Properties and General Impact of Common High-Boiling Point Solvents on Nanoparticle Synthesis
| Property | This compound | 1-Octadecene | Oleylamine |
| Boiling Point (°C) | ~290 | ~315 | ~350 |
| Molecular Formula | C₁₆H₃₄O | C₁₈H₃₆ | C₁₈H₃₇N |
| Key Functional Group | Ether | Alkene | Primary Amine |
| Coordinating Ability | Weakly coordinating | Non-coordinating | Strongly coordinating |
| Primary Role in Synthesis | High-boiling point solvent | High-boiling point solvent | High-boiling point solvent, capping agent, reducing agent |
| General Impact on Crystallinity | Promotes good crystallinity due to high reaction temperatures. | Often used for high-quality, crystalline nanoparticles. The double bond can sometimes participate in side reactions. | Can lead to highly crystalline nanoparticles due to its strong coordinating and stabilizing effects. |
Table 2: Synthesis of Magnetite (Fe₃O₄) Nanoparticles in Different Solvents (Representative Data)
| Parameter | This compound | 1-Octadecene | Oleylamine |
| Precursor | Iron(III) acetylacetonate | Iron(III) oleate | Iron(III) acetylacetonate |
| Capping Agents | Oleic acid, Oleylamine | Oleic acid, Oleylamine | Oleic acid |
| Reaction Temperature (°C) | 250-290 | 300-320 | 300-340 |
| Reported Particle Size (nm) | 10-20 | 5-25 | 6-15 |
| Reported Crystallinity | High, single-crystalline | High, monodisperse | High, good crystal quality |
| Reference Data Source | Compilation of typical results from various studies. | Compilation of typical results from various studies. | Compilation of typical results from various studies. |
Experimental Protocol: Hot-Injection Synthesis of Magnetite (Fe₃O₄) Nanoparticles in this compound
This protocol describes a general procedure for the synthesis of monodisperse, crystalline magnetite nanoparticles using this compound as the high-boiling point solvent.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Ethanol (for precipitation)
-
Hexane (for dispersion)
Procedure:
-
Preparation of the Reaction Mixture: In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine Fe(acac)₃ (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with this compound (20 mL).
-
Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen or argon for 1-2 hours to remove water and oxygen.
-
Hot Injection: Rapidly heat the solution to 200°C. In a separate vial, prepare the injection solution by dissolving a reducing agent (if required by the specific protocol) in a small amount of this compound. For the thermal decomposition of Fe(acac)₃, a separate reducing agent is often not necessary as the ligands can play this role.
-
Nanoparticle Growth: Increase the temperature to reflux (approximately 290°C) and maintain it for 30-60 minutes. The color of the solution will turn black, indicating the formation of magnetite nanoparticles.
-
Cooling and Precipitation: After the growth phase, cool the reaction mixture to room temperature. Add an excess of ethanol (typically 40 mL) to precipitate the nanoparticles.
-
Purification: Separate the nanoparticles by centrifugation (e.g., 6000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of hexane. Repeat the precipitation and centrifugation steps two more times to remove excess reagents.
-
Final Product: The purified magnetite nanoparticles can be dispersed in a nonpolar solvent like hexane or toluene for storage and characterization.
Characterization:
-
Crystallinity and Phase Purity: X-ray Diffraction (XRD)
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Magnetic Properties: Vibrating Sample Magnetometry (VSM)
Visualizing the Process and Influences
To better understand the experimental workflow and the factors influencing nanoparticle crystallinity, the following diagrams are provided.
The Influence of Solvents on Nanoparticle Size Distribution: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling nanoparticle size is a critical parameter influencing therapeutic efficacy, bioavailability, and safety. The choice of solvent during synthesis is a pivotal factor that directly impacts the final size and distribution of nanoparticles. This guide provides a comparative analysis of solvent effects on nanoparticle size, supported by experimental data and detailed methodologies.
The formation of nanoparticles is a delicate interplay of nucleation and growth, both of which are significantly influenced by the surrounding solvent. Properties such as polarity, viscosity, and the solvent's interaction with the polymer or precursor material dictate the rate of particle formation and aggregation, ultimately determining the final size distribution.[1][2] For instance, in nanoprecipitation, solvents with high water affinity and low viscosity can lead to faster diffusion into the aqueous phase, resulting in the formation of smaller nanoparticles.[3] Conversely, an increase in solvent polarity can lead to faster nucleation and anisotropic growth, also favoring the synthesis of smaller nanoparticles.[2]
Comparative Analysis of Solvent Effects on Nanoparticle Size
The following table summarizes the observed effects of different solvents on the mean size of various nanoparticle types, as determined by experimental studies.
| Nanoparticle Type | Synthesis Method | Solvent | Mean Nanoparticle Size (nm) | Polydispersity Index (PDI) |
| PEG-b-PLA | Nanoprecipitation | Dimethylformamide (DMF) | 65 | ~0.1 |
| Acetone | 75 | ~0.1 | ||
| Acetonitrile | 85 | ~0.1 | ||
| Tetrahydrofuran (THF) | 95 | ~0.1 | ||
| Dimethyl sulfoxide (DMSO) | 101 | ~0.1 | ||
| Silicon | Magnesium Reduction | Tetrahydrofuran (THF) | 3 | Not Specified |
| Glyme | 5 | Not Specified | ||
| Diglyme | 8 | Not Specified | ||
| Tetraglyme | 15 | Not Specified | ||
| PLGA | Emulsification-Diffusion | Ethyl Acetate (EA) | < 70 | Not Specified |
| (with DMAB stabilizer) | Propylene Carbonate (PC) | < 50 | Not Specified | |
| Acetone (ACE) | > 290 | Not Specified | ||
| Dichloromethane (DCM) | > 290 | Not Specified | ||
| Gold | Chemical Reduction | 20% Ethanol in Water | ~22 | Not Specified |
| (Ethanol-Water mixture) | 50% Ethanol in Water | ~80 | Not Specified | |
| 80% Ethanol in Water | ~150 | Not Specified | ||
| 100% Ethanol | ~219 | Not Specified | ||
| Wrinkled Mesoporous Silica | Co-solvent method | Isopropanol | ~120-130 | Not Specified |
| Ethylene Glycol | ~120-130 | Not Specified | ||
| Octanol | ~250-350 | Not Specified | ||
| Ethanol | ~250-350 | Not Specified | ||
| Glycerol | ~250-350 | Not Specified |
Note: The data presented is a compilation from multiple studies. Direct comparison between different nanoparticle types should be made with caution due to variations in synthesis methods and characterization techniques.
Experimental Protocols
Reproducible and well-documented experimental procedures are fundamental to nanoparticle research. Below are detailed methodologies for nanoparticle synthesis via nanoprecipitation and characterization by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 1: Nanoparticle Synthesis by Nanoprecipitation
This protocol provides a general procedure for the fabrication of polymer-based nanoparticles.
Materials and Equipment:
-
Polymer (e.g., PLGA, PEG-b-PLA)
-
Organic solvent (e.g., Acetone, THF, Acetonitrile)
-
Aqueous non-solvent (e.g., deionized water)
-
Surfactant/Stabilizer (e.g., PVA, Tween 80, Pluronic F-68)
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Pipettes
-
Centrifuge and centrifuge tubes
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer and any hydrophobic drug in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or stabilizer.
-
Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic polymer solution dropwise.
-
Solvent Evaporation: Continue stirring the resulting suspension (typically overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for long-term storage.[1][4][5]
Protocol 2: Nanoparticle Size Distribution Analysis by Dynamic Light Scattering (DLS)
DLS is a widely used technique for measuring the hydrodynamic diameter of nanoparticles in suspension.
Materials and Equipment:
-
DLS Instrument
-
Cuvettes
-
Nanoparticle suspension
-
High-quality solvent for dilution (e.g., filtered deionized water)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with a high-quality, filtered solvent to an appropriate concentration to avoid multiple scattering effects.[6][7]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including solvent viscosity, refractive index, and temperature.
-
Measurement:
-
Clean the cuvette thoroughly to remove any dust or contaminants.
-
Pipette the diluted nanoparticle suspension into the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
-
Data Acquisition: Initiate the measurement. The instrument's software will record the intensity fluctuations of the scattered laser light over time.
-
Data Analysis: The software's correlator analyzes the fluctuation data to generate a correlation function. From this, the diffusion coefficient of the nanoparticles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic diameter. The result is typically presented as a size distribution graph.[8][9][10]
Protocol 3: Nanoparticle Size and Morphology Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of nanoparticles, allowing for the determination of their size, shape, and morphology.
Materials and Equipment:
-
Transmission Electron Microscope
-
TEM grids (e.g., carbon-coated copper grids)
-
Pipette with fine tips
-
Filter paper
-
Nanoparticle suspension
Procedure:
-
Grid Preparation: Place a TEM grid on a piece of filter paper, coated side up.
-
Sample Deposition: Carefully place a small droplet (typically 5-10 µL) of the diluted nanoparticle suspension onto the surface of the TEM grid.[11][12]
-
Drying: Allow the solvent to evaporate completely at room temperature. This can be done in a dust-free environment or under a fume hood.
-
Staining (Optional): For some biological or polymeric nanoparticles, negative staining with a heavy metal salt (e.g., uranyl acetate) may be necessary to enhance contrast.
-
Imaging:
-
Load the dried TEM grid into the microscope's sample holder.
-
Introduce the holder into the TEM column.
-
Obtain images of the nanoparticles at various magnifications.
-
-
Image Analysis: Use image analysis software to measure the diameters of a statistically significant number of individual nanoparticles (typically several hundred) to determine the average size and size distribution.[11][13]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a comparative study on solvent effects and the fundamental principles of nanoparticle formation.
Caption: Workflow for a comparative study of solvent effects on nanoparticle size.
Caption: Key stages in nanoparticle formation via nanoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Various Size Gold Nanoparticles by Chemical Reduction Method with Different Solvent Polarity [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. polylactide.com [polylactide.com]
- 6. store.astm.org [store.astm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. solids-solutions.com [solids-solutions.com]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
Validation of Dioctyl Ether as a High-Boiling Point Solvent in Experimental Chemistry
In the landscape of chemical synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yields, reaction rates, and the properties of the final product. For researchers, scientists, and drug development professionals, high-boiling point solvents are indispensable for reactions requiring elevated temperatures. This guide provides a comparative analysis of dioctyl ether against other common high-boiling point solvents, supported by experimental data, with a focus on its application in nanoparticle synthesis and Suzuki-Miyaura cross-coupling reactions.
This compound: Properties and Potential
This compound, a high-boiling point (286-287 °C), non-polar solvent, offers excellent thermal stability, making it a suitable medium for high-temperature chemical transformations.[1][2][3] Its inert nature under many reaction conditions is particularly advantageous in processes such as nanoparticle synthesis, where solvent-precursor interactions can significantly affect the final product's morphology and properties.[1]
Application in Nanoparticle Synthesis
The synthesis of nanoparticles often requires high temperatures to facilitate precursor decomposition and crystal growth. The choice of solvent in these reactions is crucial as it can influence nanoparticle size, shape, and crystallinity.[4]
Comparative Performance of High-Boiling Point Ethereal Solvents
While direct comparative studies are limited, the existing literature provides insights into the performance of this compound (often used interchangeably with its isomer 1-octadecene in this context) and other high-boiling point ethers like benzyl ether and diphenyl ether in nanoparticle synthesis.
| Solvent | Boiling Point (°C) | Key Observations in Nanoparticle Synthesis |
| This compound (1-Octadecene) | ~316 | Nanoparticles synthesized in 1-octadecene have been noted to have lower crystallinity compared to those prepared in dibenzyl ether.[4] |
| Benzyl Ether | 298 | Its use has been associated with reproducibility issues due to the formation of oxidation byproducts like benzaldehyde and benzoic acid at high temperatures. These byproducts can act as ligands, influencing nanoparticle formation.[1][4][5][6] |
| Diphenyl Ether | 259 | Offers improved reproducibility, scalability, and better control over particle size distribution (polydispersity) compared to benzyl ether.[4] |
Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol details the synthesis of magnetite nanoparticles using 1-octadecene as a high-boiling point solvent, which serves as a practical example of the application of a this compound isomer.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
1,2-hexadecanediol
-
Oleic acid
-
Oleylamine
-
1-Octadecene (as a proxy for this compound)
Procedure:
-
In a three-neck flask, combine Fe(acac)₃ (2 mmol), 1,2-hexadecanediol (10 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and 1-octadecene (20 mL).
-
Heat the mixture to 200 °C for 2 hours with constant stirring under a nitrogen atmosphere.
-
Further, heat the mixture to reflux (approximately 300-316 °C) for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the magnetite nanoparticles.
-
Separate the nanoparticles using a centrifuge or a magnet.
-
Wash the nanoparticles with ethanol multiple times to remove any unreacted precursors and surfactants.
-
Disperse the final magnetite nanoparticles in a suitable non-polar solvent like hexane or toluene.
Experimental Workflow for Nanoparticle Synthesis
Logical Workflow for High-Boiling Point Solvent Selection in Nanoparticle Synthesis
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds.[7] The reaction often requires elevated temperatures, especially when less reactive aryl chlorides are used as substrates.
Comparative Performance of Solvents in Suzuki-Miyaura Reactions
| Solvent | Typical Reaction Temperature (°C) | General Performance Observations |
| Toluene | ~110 | A common non-polar solvent, often used with a water co-solvent.[8] |
| 1,4-Dioxane | ~100 | A polar aprotic ether that is frequently used, often in combination with water.[8] |
| Tetrahydrofuran (THF) | ~66 | A lower-boiling point ether, suitable for more reactive substrates. |
| N,N-Dimethylformamide (DMF) | ~153 | A polar aprotic solvent, effective for a wide range of substrates.[9] |
| 2,2,5,5-Tetramethyloxolane (TMO) | High-boiling | A hindered, non-peroxide forming ether that has shown good yields (71-89%) for a range of substrates.[10][11] |
| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | High-boiling | Another hindered ether demonstrating good to excellent yields (63-92%).[10][11] |
Given its high boiling point and stability, this compound presents itself as a plausible, albeit underexplored, candidate for high-temperature Suzuki-Miyaura couplings, particularly for challenging substrates like deactivated aryl chlorides. Further experimental validation is necessary to confirm its efficacy.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction. The solvent and base would need to be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Logical Workflow for Solvent Selection in Suzuki-Miyaura Cross-Coupling
Conclusion
This compound shows promise as a high-boiling point solvent for specialized applications in chemical synthesis and materials science. In nanoparticle synthesis, it offers a stable, high-temperature environment, although careful consideration of its influence on final particle properties relative to other ethers like diphenyl ether is warranted. For Suzuki-Miyaura cross-coupling reactions, while direct experimental validation is needed, its physical properties suggest it could be a valuable addition to the chemist's toolkit for challenging, high-temperature transformations. The provided protocols and workflows offer a starting point for researchers to explore the utility of this compound and to make informed decisions on solvent selection for their specific experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Issues of Using Benzyl Ether in Nanomaterials’ Synthesis: Insights for a Standardized Synthesis of FeWO x Nanocrystals and Their Use as Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues of Using Benzyl Ether in Nanomaterials’ Synthesis: Insights for a Standardized Synthesis of FeWOx Nanocrystals and Their Use as Photocatalysts | ARAID [araid.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dioctyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of dioctyl ether is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the potential hazards associated with this chemical, primarily its combustible nature and the risk of forming explosive peroxides over time.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ignition Sources: this compound is combustible.[1] Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the vicinity.[1][4] Use spark-proof tools and explosion-proof equipment where necessary.[4]
-
Incompatible Materials: Store and handle this compound away from strong oxidizing agents and acids, with which it can react violently.[1][5]
Key Safety and Storage Data
For quick reference, the following table summarizes crucial quantitative and procedural data for the safe management of this compound.
| Parameter | Value / Recommendation | Source(s) |
| Peroxide Testing Frequency | Every 3 months for opened containers. | [1][3] |
| Opened Container Disposal | Within 6 months of opening. | [3][6] |
| Unopened Container Disposal | Within 1 year of receipt. | [3][6] |
| Storage | In a cool, dry, well-ventilated area away from heat and light. | [1][7] |
| Recommended Container | Original, tightly sealed metal can or drum. | [1][2] |
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol: Peroxide Detection
Regular testing for peroxides is a critical safety measure before disposing of or using stored ethers.[1][7][8]
Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in a this compound sample.
Materials:
-
This compound sample
-
Potassium iodide (KI) solution (10%) or commercial peroxide test strips
-
Acetic acid (optional, for KI test)
-
Glass test tube or vial
Methodology:
Method A: Peroxide Test Strips (Recommended)
-
Follow the manufacturer's instructions for the specific test strips being used.
-
Typically, this involves dipping the reactive end of the strip into the this compound sample for a specified time.
-
Remove the strip and wait for the designated color development period.
-
Compare the resulting color to the chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
-
If the concentration is high (typically > 100 ppm), the ether should be treated as highly hazardous and may require professional neutralization before disposal.[3]
Method B: Potassium Iodide (KI) Test
-
Place approximately 1 mL of the this compound sample into a clean glass test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution. A small amount of acetic acid can be added to facilitate the reaction.
-
Shake the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a rough indication of the concentration. A dark red or brown color suggests a high and dangerous concentration of peroxides.[2]
Detailed Disposal Procedures
-
Assessment:
-
Check Dates: All containers of this compound must be dated upon receipt and again upon opening.[3][6][7] Do not use opened containers that are more than 6 months old or unopened containers more than one year old.[3][6]
-
Visual Inspection: Before moving the container, carefully inspect it for any signs of peroxide formation, such as the presence of crystals (especially around the cap), discoloration, or liquid stratification.[3] If crystals are observed, do not touch or move the container. [3] It represents a severe explosion hazard. Isolate the area and immediately contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service.[3][6]
-
-
Peroxide Testing:
-
Segregation and Packaging:
-
This compound waste must be collected for disposal by a certified hazardous waste management company.[1][9]
-
Collect the waste in its original container or a suitable, clearly labeled, and tightly sealed waste container.[9][10] While glass is often used for solvent waste, metal containers are recommended for ethers to inhibit peroxide formation.[2]
-
Ensure the container is affixed with a properly completed hazardous waste label, compliant with local and federal regulations.[3]
-
-
Professional Disposal:
-
Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood, as this can create fire hazards and is environmentally non-compliant.[2]
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[7][9]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[9]
-
For minor spills, and if you are trained to do so, remove all ignition sources and contain the spill using an absorbent material like sand or vermiculite.[1][9]
-
For major spills, evacuate, alert personnel, move upwind, and contact emergency responders.[1]
-
All contaminated cleanup materials must be collected, packaged, and disposed of as hazardous waste.[6][9]
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Dioctyl ether
This guide provides essential safety protocols and logistical information for the operational handling and disposal of Dioctyl ether (CAS No. 629-82-3), also known as octyl ether.[1] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The required equipment is determined by the specific laboratory conditions, the quantity of the substance being handled, and the duration of the procedure.
1.1. Hand Protection
Proper glove selection is crucial. Gloves must be inspected before use and removed using the correct technique to avoid skin contact.[1] Contaminated gloves should be disposed of as hazardous waste and replaced immediately.[1][2] Hands should be thoroughly washed and dried after glove removal.[1]
| Glove Material | Protection Level | Breakthrough Time (min) | Notes |
| Camatril® (Nitrile) | Excellent | > 480 | Recommended for prolonged contact. Minimum thickness of 0.4 mm.[3] |
| Neoprene | Good | Not Specified | A suitable alternative for protection.[2] |
| PVC | Fair | Not Specified | May be used for brief contact.[2] |
| Latex | Not Recommended | Not Specified | Offers poor resistance to this compound.[4] |
1.2. Eye and Face Protection
Wear safety glasses with side shields or chemical goggles that conform to government standards like NIOSH (US) or EN 166 (EU).[1][2][3][5] A face shield may be required for procedures with a high risk of splashing.[6]
1.3. Skin and Body Protection
A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashes, impervious clothing such as a P.V.C. apron should be worn.[2][3] All clothing should be flame-retardant.[5] Do not allow clothing wet with the material to remain in contact with the skin.[2]
1.4. Respiratory Protection
Under normal conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required.[1][3] However, if vapors or mists are generated, or if ventilation is insufficient, an approved respirator with appropriate cartridges (e.g., Type A-P filter) must be used.[2][3]
Safe Handling and Storage Procedures
2.1. Engineering Controls
Always handle this compound in a well-ventilated area.[1][2] Local exhaust ventilation, such as a certified chemical fume hood, is generally required to minimize inhalation exposure.[2]
2.2. Handling
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Keep away from heat, open flames, and other ignition sources.[2]
-
Avoid contact with strong oxidizing agents and acids, as violent reactions can occur.[2]
-
Ethers like this compound have a tendency to form explosive peroxides upon exposure to air and light, especially on standing or after concentration.[2][5]
-
It is recommended to review stocks and test for peroxide content every 3 months.[2]
-
Date containers upon receipt and upon opening.
-
2.3. Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from incompatible materials, including strong oxidizing agents.[2]
-
Protect containers from physical damage and check regularly for leaks.[2]
Spill and Emergency Procedures
3.1. Spill Response
A logical workflow is essential for a safe and effective response to a chemical spill.
Caption: Decision-making flowchart for a this compound spill response.
3.2. First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3][5]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[2]
4.1. Waste Categorization
-
Used this compound : Dispose of as hazardous chemical waste. Do not mix with other waste streams.[7]
-
Contaminated Materials : Any items contaminated with this compound (e.g., gloves, absorbent pads, lab coats) must also be disposed of as hazardous waste.[1]
-
Containers : Dispose of the container as unused product.[1] Do not reuse empty containers.
4.2. Disposal Procedure
The following workflow outlines the standard procedure for the disposal of this compound and associated contaminated materials.
Caption: Standard operational workflow for this compound waste disposal.
Consult your institution's Environmental Health & Safety (EH&S) department for specific waste management and recycling options.[2] Never pour this compound down the drain.[2]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
